Alprostadil
Description
What is Prostaglandin E1 (PGE1) ?
Prostaglandin E1 (PGE1) is an endocrine hormone synthesized from dihomo-glin acid (DGLA) through the actions of the enzyme prostaglandin synthase. It acts as a vasodilator and activates adenylatecyclase. It is found in most human semen and is an effective platelet aggregation inhibitor.
Uses of Prostaglandin E1 (PGE1)
Prostaglandin E1 (PGE1) infusions are efficient in the treatment of limb ischemia as well as peripheral vascular diseases. It is unstable and hydrolyzed into PGA1 in the lung. Nanoparticles encapsulation of Prostaglandin E1 (PGE1) is crucial to ensure its distribution to the site of vascular injury. It induces vasodilator effects in the retinal vein and retinal artery in central retinal artery obstruction (CRAO). Prostaglandin E1 (PGE1) and its synthetic counterpart misoprostol work with the E-prostanoid receptor 4 (EP4), which triggers protection against chronic myelogenous lymphoma (CML).
Prostaglandin E1 (PGE1) may be utilized as a vasodilator to study the causes of peripheral vascular diseases.
The pharmacology of Prostaglandin E1 (PGE1)
The pharmacology of Prostaglandin E1 (PGE1) includes vasodilation, hypotension, and anti-platelet activities. The IC50 of Prostaglandin E1 (PGE1) for the inhibition of ADP-induced human platelet aggregation is 40 nM.2,3 The vasorelaxant and anti-hypertensive effects of PGE1 are used to treat male erectile dysfunction and to provide emergency vasodilation of the patent ductus arteriosus in infants whose cardiac anomalies require pulmonary shunting for survival. In human males, the intracavernosal effective dose range for Prostaglandin E1 (PGE1) is 2 to 80 µg, and the transurethral content is 125 to 1,000 µg.
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-DWKJAMRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022578 | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
745-65-3 | |
| Record name | Prostaglandin E1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprostadil [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alprostadil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprostadil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPROSTADIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5TD010360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
| Record name | Alprostadil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Alprostadil in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the smooth muscle relaxant effects of Alprostadil (Prostaglandin E1). The content herein details the primary signaling cascades, presents quantitative data from key studies, outlines relevant experimental protocols, and includes visualizations of the involved pathways and workflows to facilitate a deeper understanding for research and development purposes.
Core Mechanism: The cAMP-Dependent Signaling Cascade
The principal mechanism by which this compound induces smooth muscle relaxation is through the activation of a G-protein coupled receptor (GPCR) signaling pathway, which culminates in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[1][2][3]. This cascade can be delineated into several critical steps:
1.1. Receptor Binding: this compound, a synthetic form of Prostaglandin E1 (PGE1), initiates its action by binding to specific Prostaglandin E (EP) receptors on the surface of smooth muscle cells[1][3]. The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs)[1].
1.2. G-Protein Activation: Upon ligand binding, the EP receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs)[1].
1.3. Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and interacts with adenylyl cyclase, a membrane-bound enzyme, stimulating its catalytic activity[1][2].
1.4. cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cAMP[1][2].
1.5. Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits[1].
1.6. Induction of Smooth Muscle Relaxation: The active PKA catalytic subunits phosphorylate several downstream target proteins, leading to a coordinated series of events that decrease cytosolic calcium concentration ([Ca2+]i) and reduce the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation[1]. These key events include:
- Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and consequently inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a crucial step for the cycling of actin-myosin cross-bridges and muscle contraction[1][4].
- Reduced Intracellular Calcium ([Ca2+]i): PKA promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances the extrusion of Ca2+ from the cell, thereby lowering the concentration of free cytosolic calcium available to initiate contraction[1][2].
- Activation of Potassium (K+) Channels: PKA activation leads to the opening of potassium channels, particularly large-conductance Ca2+-activated K+ (KCa) channels. The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated L-type calcium channels, further reducing Ca2+ influx and promoting relaxation[1].
- Modulation of Myosin Light Chain Phosphatase (MLCP): While the direct activation of MLCP by PKA is a subject of ongoing research, the cAMP/PKA pathway is known to counteract the pathways that inhibit MLCP. For instance, RhoA/Rho-kinase signaling, which inhibits MLCP to induce calcium sensitization, can be antagonized by the PKA pathway. By opposing these inhibitory signals, the PKA pathway can indirectly lead to increased MLCP activity, promoting the dephosphorylation of the myosin light chain and contributing to relaxation.
Data Presentation
The following tables summarize quantitative data from in-vitro studies investigating the effects of this compound on smooth muscle and its receptors.
Table 1: this compound (PGE1) Receptor Binding Affinities
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Type/Tissue | Reference |
| EP1 | This compound | Ki | 36 | Chinese Hamster Ovary (CHO) cells | [5][6] |
| EP2 | This compound | Ki | 10 | Chinese Hamster Ovary (CHO) cells | [5][6] |
| EP3 | This compound | Ki | 1.1 | Chinese Hamster Ovary (CHO) cells | [5][6] |
| EP4 | This compound | Ki | 2.1 | Chinese Hamster Ovary (CHO) cells | [5][6] |
| IP | This compound | Ki | 33 | Chinese Hamster Ovary (CHO) cells | [5] |
Table 2: Functional Potency of Prostanoids in Human Penile Smooth Muscle
| Agonist | Tissue | Parameter | Value (nM) | Reference |
| This compound (PGE1) | Human Corpus Cavernosum Strips (HCCS) | EC50 | 93.8 ± 31.5 | [7] |
| Prostaglandin E2 | Human Corpus Cavernosum Strips (HCCS) | EC50 | 16.3 ± 3.8 | [7] |
| Butaprost (EP2 agonist) | Human Corpus Cavernosum Strips (HCCS) | EC50 | 1820 ± 1284 | [7] |
| This compound (PGE1) | Human Penile Resistance Arteries (HPRA) | EC50 | 109.0 ± 30.9 | [7] |
| Prostacyclin (PGI2) | Human Penile Resistance Arteries (HPRA) | EC50 | 60.1 ± 18.4 | [7] |
| Cicaprost (IP agonist) | Human Penile Resistance Arteries (HPRA) | EC50 | 25.2 ± 15.2 | [7] |
| Butaprost (EP2 agonist) | Human Penile Resistance Arteries (HPRA) | EC50 | 7050 ± 6020 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
3.1. Organ Bath Assay for Smooth Muscle Relaxation
This protocol is used to quantify the contractile and relaxant properties of intact smooth muscle tissues in response to pharmacological agents.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., a strip of corpus cavernosum or a vascular ring) is carefully dissected in a cold physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.
-
Mounting: The tissue is suspended between two hooks or wires within an organ bath chamber. One hook is fixed, and the other is connected to a force transducer to measure isometric tension. The chamber is filled with PSS, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. During this time, the PSS is changed periodically.
-
Pre-contraction: To study relaxation, the muscle is first pre-contracted with an agonist such as phenylephrine (B352888) to induce a stable tonic contraction.
-
Data Acquisition: this compound is added to the bath in a cumulative concentration-response fashion. The resulting relaxation is recorded as a decrease in isometric force.
-
Data Analysis: The relaxation is typically expressed as a percentage of the pre-contracted tension. A dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
3.2. FRET (Förster Resonance Energy Transfer)-Based cAMP Biosensor Assay
This method allows for the real-time measurement of cAMP dynamics in living smooth muscle cells.
-
Cell Culture and Transfection: Primary smooth muscle cells are cultured on glass coverslips. The cells are then transfected with a plasmid encoding a FRET-based cAMP biosensor (e.g., a sensor based on Exchange Protein directly Activated by cAMP - EPAC). These sensors typically consist of a cAMP-binding domain flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).
-
Imaging Setup: The coverslip with the transfected cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for FRET imaging.
-
Data Acquisition: Cells are stimulated with this compound. Images of both donor and acceptor fluorescence are captured over time. In the absence of cAMP, the fluorophores are in close proximity, allowing for FRET. Upon cAMP binding, a conformational change in the sensor separates the fluorophores, leading to a decrease in FRET.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates an increase in intracellular cAMP concentration. This provides a real-time readout of cAMP dynamics in response to this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway in smooth muscle relaxation.
Experimental Workflow Diagram: Organ Bath Assay
Caption: Workflow for organ bath analysis of smooth muscle relaxation.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of human penile smooth muscle tone byprostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Prostaglandin E1 (PGE1) Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1), also known as Alprostadil, is a lipid autacoid of the prostanoid family, synthesized from the metabolism of arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including vasodilation, inflammation, pain perception, and immune responses.[1][2][3][4][5] The diverse and sometimes opposing biological activities of PGE1 are mediated through its interaction with a family of four distinct G-protein coupled receptors (GPCRs), designated as EP1, EP2, EP3, and EP4.[2][3][4][6]
These receptors, while all binding PGE1, are coupled to different intracellular G-proteins, leading to the activation of distinct downstream signaling cascades. Understanding the nuances of these pathways is paramount for the targeted development of therapeutic agents that can selectively modulate the effects of PGE1. This guide provides a detailed overview of the core signaling pathways activated by PGE1, presents quantitative data on receptor engagement, outlines key experimental protocols for their study, and offers visualizations of these complex cellular mechanisms.
Core Signaling Pathways of PGE1 Receptors
The binding of PGE1 to its cognate EP receptors initiates a conformational change that triggers the activation of specific heterotrimeric G-proteins, leading to divergent downstream signaling events.
EP1 Receptor: The Gq/PLC/Ca2+ Pathway
The EP1 receptor is primarily coupled to the Gq family of G-proteins.[2][7][8] Its activation by PGE1 initiates a signaling cascade that results in an increase in intracellular calcium concentration.
-
Gq Activation: Upon PGE1 binding, the EP1 receptor activates the Gαq subunit, causing it to exchange GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[7][8]
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]
-
PKC Activation: The increased cytosolic Ca2+ and DAG synergistically activate isoforms of Protein Kinase C (PKC), which then phosphorylate a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and modulation of neuronal activity.[7][9][10]
PGE1-EP1 Receptor Signaling via the Gq-PLC-Ca²⁺ Pathway.
EP2 & EP4 Receptors: The Gs/AC/cAMP Pathway
Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gs, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[1][2][11][12][13]
-
Gs Activation: PGE1 binding to EP2 or EP4 receptors activates the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase (AC).[2]
-
cAMP Production: AC catalyzes the conversion of ATP to cAMP.[14]
-
Downstream Effector Activation: cAMP acts as a second messenger, activating two primary downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the active catalytic subunits. PKA then phosphorylates various cellular proteins, including the transcription factor CREB (cAMP response element-binding protein), regulating processes like inflammation and vasodilation.[14][15][16]
-
Exchange Protein Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac pathway is involved in processes like cell adhesion and inflammation.[11][12][15]
-
While both EP2 and EP4 utilize the Gs/cAMP pathway, the EP4 receptor exhibits more complex signaling, with evidence suggesting it can also couple to Gi proteins and activate the Phosphoinositide 3-kinase (PI3K) pathway.[17][18][19]
PGE1-EP2/EP4 Signaling via the Gs-AC-cAMP Pathway.
EP3 Receptor: Diverse and Inhibitory Signaling
The EP3 receptor is unique due to its ability to couple to multiple G-proteins, leading to a variety of cellular outcomes. Its primary and most characterized pathway is inhibitory.[20][21]
-
Gi-Coupled Pathway (Inhibitory): The most common signaling route for EP3 involves coupling to the inhibitory G-protein, Gi.[22][23]
-
Other G-Protein Coupling: The EP3 receptor can also couple to other G-proteins, expanding its signaling repertoire:
-
G12/13: This coupling leads to the activation of the small GTPase Rho, which is a key regulator of the actin cytoskeleton and is involved in processes like cell morphology changes.[20]
-
Gs: Some evidence suggests that certain EP3 splice variants can couple to Gs, leading to cAMP production.[20][21]
-
Gq: The Gβγ subunits dissociated from Gi can activate PLC, leading to an increase in intracellular calcium, similar to the EP1 pathway.[20][21]
-
Primary Signaling Pathways of the PGE1-EP3 Receptor.
Quantitative Data on Receptor Interactions
The differential effects of PGE1 are partly explained by its varying binding affinities for the EP receptor subtypes. While extensive quantitative data for PGE1 binding across all human receptor subtypes is not always consolidated, comparative studies with the closely related PGE2 provide significant insights.
| Receptor Subtype | Primary G-Protein | Second Messenger | Reported PGE1 Activity/Affinity |
| EP1 | Gq | ↑ IP3, ↑ DAG, ↑ Ca²⁺ | Shows higher Ca²⁺ signaling response compared to PGE2.[24] |
| EP2 | Gs | ↑ cAMP | Potent activator; stimulates cAMP production effectively.[3][4] |
| EP3 | Gi | ↓ cAMP | Couples to multiple G-proteins; primarily inhibitory.[20][21] |
| EP4 | Gs (also Gi) | ↑ cAMP | Potent activator; stimulates cAMP production.[3][4] |
Note: Binding affinity (Kd or Ki) values can vary significantly between studies depending on the cell type, assay conditions, and whether human or animal receptors are used. The data presented here reflects the general activity profile.
Experimental Protocols
Investigating PGE1 signaling pathways requires specific assays to quantify the key second messengers.
General Experimental Workflow
A typical workflow for characterizing the signaling pathway of a specific EP receptor in response to PGE1 involves several key stages, from cell culture to data analysis.
General Workflow for GPCR Signaling Assays.
Protocol 1: cAMP Accumulation Assay (for EP2, EP4, EP3)
This assay measures changes in intracellular cAMP levels, making it suitable for studying Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors. For Gi-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibition of cAMP production.[25]
Principle: Competitive immunoassays (e.g., HTRF, AlphaScreen) or bioluminescent reporter assays (e.g., GloSensor) are commonly used. In a competitive immunoassay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[25][26][27]
Methodology (Example using a Lysis-Based Immunoassay):
-
Cell Preparation:
-
Culture cells expressing the EP receptor of interest to 80-90% confluency.
-
Harvest and seed cells into a 384-well plate and incubate overnight.[26]
-
-
Assay Procedure:
-
Remove culture medium and add stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add PGE1 at various concentrations (and forskolin for Gi-coupled assays).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).[27]
-
Lyse the cells by adding a lysis buffer provided with the assay kit.[27]
-
-
Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.[26]
-
Interpolate cAMP concentrations in the samples from the standard curve and plot against PGE1 concentration to determine EC50 (for agonists) or IC50 (for antagonists/inhibitory pathways).
-
Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay (for EP1)
This assay is used to detect the activation of Gq-coupled receptors by measuring the transient increase in cytosolic calcium concentration.[28][29][30]
Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2). When intracellular Ca²⁺ levels rise upon receptor activation, the dye binds to Ca²⁺, resulting in a significant increase in its fluorescence intensity.[2][31] This change is monitored in real-time using a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader).[31]
Methodology:
-
Cell Preparation:
-
Seed cells expressing the EP1 receptor into a clear-bottom, black-walled 96- or 384-well plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and often probenecid, which prevents the dye from being extruded from the cell.[31]
-
Remove culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for approximately 1 hour, followed by incubation at room temperature, to allow for de-esterification of the dye.[31]
-
-
Signal Detection:
-
Place the assay plate into a kinetic fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.[2]
-
Use the instrument's integrated liquid handling to add PGE1 to the wells while simultaneously recording fluorescence.
-
Continue recording for 2-3 minutes to capture the transient Ca²⁺ peak and subsequent decay.[31]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the concentration of PGE1 to generate a dose-response curve and calculate the EC50.
-
Protocol 3: RhoA Activation Assay (for EP3)
This assay specifically measures the activation of RhoA, which is downstream of G12/13-coupled receptors.
Principle: This is a pull-down assay that utilizes the fact that active, GTP-bound RhoA specifically binds to the Rho-binding domain (RBD) of an effector protein, such as Rhotekin.[32] The Rhotekin-RBD is immobilized on agarose (B213101) beads to "pull down" active RhoA from a cell lysate. The amount of pulled-down RhoA is then quantified by Western blotting.[33][34]
Methodology:
-
Cell Lysis:
-
Pull-Down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
Add Rhotekin-RBD agarose beads to each lysate sample.[33]
-
Incubate at 4°C for 1 hour with gentle agitation to allow the beads to bind GTP-RhoA.[33]
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.[33]
-
-
Detection by Western Blot:
-
Resuspend the final bead pellet in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[33][35]
-
Probe the membrane with a primary antibody specific for RhoA.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry. An increase in the signal in PGE1-treated samples compared to controls indicates RhoA activation. It is crucial to also run a Western blot on the input lysates to confirm that the total amount of RhoA is equal across all samples.[32]
-
References
- 1. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E Receptors* | Semantic Scholar [semanticscholar.org]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 10. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 17. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 20. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 24. uh-ir.tdl.org [uh-ir.tdl.org]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. en.bio-protocol.org [en.bio-protocol.org]
- 27. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 28. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 30. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 32. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 33. cellbiolabs.com [cellbiolabs.com]
- 34. cellbiolabs.com [cellbiolabs.com]
- 35. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
A Technical Guide to the Chemical Synthesis and Purification of Alprostadil for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with significant therapeutic applications and is a critical tool in various research fields.[1] Its biological activity, primarily mediated through prostanoid EP receptors, involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade leads to the relaxation of smooth muscle tissue and vasodilation.[2][3] For research purposes, the availability of high-purity this compound is paramount to ensure the validity and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, focusing on established methodologies and providing detailed experimental protocols for laboratory-scale preparation.
Chemical Synthesis of this compound
The total synthesis of prostaglandins (B1171923), including this compound, is a complex undertaking due to the presence of multiple stereocenters. Several synthetic strategies have been developed, with the Corey synthesis being a landmark approach.[4][5] Other notable methods include asymmetric synthesis involving Michael additions and three-component coupling reactions.[6][7][8]
Key Synthetic Approaches
-
The Corey Synthesis: This classic and versatile approach utilizes a bicycloheptane (B81988) precursor to establish the correct stereochemistry of the cyclopentane (B165970) ring.[4][5] The synthesis involves a series of well-defined steps, including a Diels-Alder reaction, Baeyer-Villiger oxidation, and subsequent elaboration of the two side chains.[9]
-
Asymmetric Michael Addition: This method establishes the desired (R)-configurations at key carbon atoms (C8 and C12) of the prostaglandin core.[6] This approach offers a high degree of stereocontrol, which is crucial for the biological activity of this compound.
-
Three-Component Coupling Reaction: This convergent strategy allows for the efficient assembly of the this compound molecule from three key building blocks.[7][8] This method can be advantageous in terms of overall yield and step economy.
Experimental Protocol: A Representative Asymmetric Synthesis Approach
This protocol is a composite of methodologies described in the literature and is intended for research purposes.[6][10]
Synthesis of the ω-Side Chain (Vinylstannane Fragment):
-
Protection of (S)-(-)-1-octyn-3-ol: To a solution of (S)-(-)-1-octyn-3-ol in an anhydrous solvent such as dichloromethane, add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBSCl) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), in the presence of a base like imidazole (B134444) or diisopropylethylamine.[6] Stir the reaction at room temperature until completion (monitored by TLC). Purify the product by flash column chromatography.
-
Hydrostannation: The protected octynol is then subjected to hydrostannation. For instance, treatment with tributyltin hydride (Bu3SnH) in the presence of a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) yields the corresponding E-vinylstannane.[10] The reaction is typically carried out in a non-polar solvent like benzene (B151609) or toluene (B28343) at elevated temperatures. The product is purified by column chromatography. A reported yield for this step is around 70%.[10]
Synthesis of the Cyclopentenone Core:
-
Preparation of a Chiral Cyclopentenone Precursor: A suitable chiral cyclopentenone derivative is required. This can be synthesized from commercially available starting materials, often involving enzymatic resolution or asymmetric synthesis to introduce the desired chirality.[6]
Asymmetric Michael Addition and Completion of the Synthesis:
-
Conjugate Addition: The key step involves the conjugate addition of the ω-side chain (as a cuprate (B13416276) or other organometallic reagent) to the chiral cyclopentenone core. This reaction is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.[6]
-
Trapping of the Enolate: The resulting enolate is then trapped with an electrophile that will form the α-side chain.
-
Functional Group Manipulations: Subsequent steps involve the reduction of a ketone, protection and deprotection of hydroxyl groups, and saponification of an ester to yield this compound.
-
Deprotection: The final step is the removal of all protecting groups under mild conditions to avoid degradation of the sensitive prostaglandin structure. For example, SEM groups can be removed using magnesium bromide.[6]
Purification of this compound
The purification of this compound from the crude reaction mixture is critical to remove isomers, byproducts, and unreacted starting materials. Chromatographic techniques are the methods of choice for achieving high purity.
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for the purification of prostaglandins.[7][9] Due to the low UV absorbance of this compound, derivatization or specialized detectors may be necessary for analytical quantification, but for preparative purification, fraction collection is based on the elution profile.[11][12]
-
Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly and efficient alternative to HPLC for the purification of prostaglandins.[13][14] It utilizes supercritical CO2 as the primary mobile phase, often with a co-solvent. SFC can offer high resolution and rapid separations.
Experimental Protocol: Preparative HPLC Purification
This protocol provides a general guideline for the purification of this compound using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethanol (B145695) or a mixture of the mobile phase components. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid like acetic acid (e.g., 0.1%) to improve peak shape.[7] A typical gradient might start from a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: The flow rate will depend on the dimensions of the preparative column.
-
Detection: UV detection at a low wavelength (around 200-210 nm) can be used to monitor the elution of the compounds.
-
-
Fraction Collection: Collect fractions as the main peak corresponding to this compound elutes from the column.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specifications.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure, taking care to avoid excessive heat, as prostaglandins can be temperature-sensitive.
-
Final Product: The resulting purified this compound should be stored under appropriate conditions (e.g., at low temperatures and under an inert atmosphere) to prevent degradation.[13]
Data Presentation
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
| Synthesis Step | Reaction Type | Reported Yield | Reference |
| Hydrostannation of protected octynol | Radical addition | ~70% | [10] |
| Hydroboration of TBS-ether | Hydroboration | ~80% | [10] |
| Asymmetric Michael Addition | Conjugate addition | - | [6] |
| Final Deprotection | Cleavage of protecting groups | High Yield | [6] |
Table 1: Representative Yields in this compound Synthesis.
| Purification Method | Purity Achieved | Recovery | Reference |
| HPLC | >99% | Good | [7][9] |
| Supercritical Fluid Chromatography | High Purity | - | [13] |
| Recrystallization | >99.5% | - | [15] |
Table 2: Purity and Recovery Data for this compound Purification.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Matrix | Reference |
| UPLC-ESI-MS/MS | 0.4 ng/mL | Rat Plasma | [16] |
| LC-MS/MS | 10 pg/mL | Dog Plasma | [11] |
Table 3: Analytical Sensitivity for this compound Quantification.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. znaturforsch.com [znaturforsch.com]
- 3. This compound Alfadex [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | 745-65-3 | FA31828 | Biosynth [biosynth.com]
- 14. scispace.com [scispace.com]
- 15. EP0874816B1 - Process for the preparation of prostaglandin e1 - Google Patents [patents.google.com]
- 16. Determination of this compound in rat plasma by ultra performance liquid chromatography-electrospray ionization-tandem mass spectrometry after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Alprostadil: An In-Depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Alprostadil (Prostaglandin E1) in key animal models used in preclinical research. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for the design and interpretation of toxicological and pharmacological studies, and for the successful development of novel drug delivery systems.
Introduction
This compound, a synthetic form of the naturally occurring prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with established therapeutic applications in erectile dysfunction and for maintaining the patency of the ductus arteriosus in neonates.[1][2] Its pharmacological effects are mediated through binding to prostaglandin E (EP) receptors, initiating a signaling cascade that leads to smooth muscle relaxation and vasodilation.[3] A defining characteristic of this compound is its rapid and extensive metabolism, resulting in a very short biological half-life, which profoundly influences its route of administration and therapeutic use.[3]
Pharmacokinetic Profile in Animal Models
Systemically administered this compound is rapidly cleared from circulation in most species, primarily through extensive first-pass metabolism in the lungs. This rapid clearance necessitates localized or continuous administration for therapeutic efficacy. The following table summarizes the available quantitative pharmacokinetic data for this compound in various animal models.
Table 1: Quantitative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat (Wistar) | Dog (Beagle) | Monkey (Cynomolgus/Pigtail) |
| Dose | 50 µg/kg | 3.2 µg/kg | 1.25, 2.5, 5 µg (intracavernosal) |
| Route of Administration | Intravenous (IV) Bolus | Intravenous (IV) Infusion | Intracavernosal |
| Half-life (t½) | Very short (not explicitly quantified in cited preclinical studies, but implied to be minutes) | ~7 minutes | Very short (rapidly cleared from systemic circulation)[1] |
| Cmax | Data not available | Data not available | Not applicable for this route |
| Tmax | Data not available | Not applicable for this route | Not applicable for this route |
| AUC | Data not available | Data not available | Not applicable for this route |
| Clearance (CL) | High (implied by rapid metabolism) | High (implied by short half-life) | High (implied by rapid metabolism) |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
| Primary Metabolite | 13,14-dihydro-15-keto-PGE1 | Data not available | Data not available |
Note: Quantitative pharmacokinetic data for this compound in animal models is limited in the public domain due to its rapid metabolism and the technical challenges associated with its measurement at low endogenous and therapeutic concentrations. The information presented is compiled from available preclinical and regulatory documents.
Metabolism of this compound
This compound undergoes rapid and extensive metabolism, primarily in the lungs, where 60-90% of the drug can be metabolized in a single pass.[3] The primary metabolic pathways are beta- and omega-oxidation.[3]
The initial and principal metabolic step is the oxidation of the C15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase to form the less active metabolite, 15-keto-PGE1.[3] This is followed by the reduction of the C13,14-double bond to yield 13,14-dihydro-15-keto-PGE1, a major circulating and largely inactive metabolite.[3] Another key metabolite, 13,14-dihydro-PGE1, retains some biological activity.[3] The metabolites of this compound are primarily excreted via the kidneys, with almost all metabolites cleared within 24 hours of administration.[3] Unchanged this compound is not detected in the urine.[3]
Signaling Pathway of this compound
This compound exerts its pharmacological effects by binding to and activating prostaglandin E (EP) receptors, which are G-protein coupled receptors.[3] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle and vasodilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical studies. The following are representative protocols for conducting pharmacokinetic studies of this compound in various animal models.
Pharmacokinetic Study in Rats
This protocol outlines a typical approach for evaluating the pharmacokinetics of this compound in a rat model following intravenous administration.
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Animals are housed in a controlled environment and fasted overnight before dosing.
-
Dosing: this compound is administered as an intravenous (IV) bolus injection into the tail vein. A typical dose is 50 µg/kg.
-
Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor the parent and product ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) using appropriate software.
Pharmacokinetic Study in Dogs
This protocol is based on a study investigating the pharmacokinetics of this compound in Beagle dogs following intravenous infusion.
-
Animal Model: Beagle dogs.
-
Dosing: this compound is administered via intravenous (IV) infusion at a dose of 3.2 µg/kg.
-
Sample Collection: Plasma samples are collected at various time points during and after the infusion. To inhibit post-sampling synthesis of prostaglandins, blood should be collected at 4°C and treated with indomethacin.
-
Sample Preparation: A one-step extraction method is utilized for sample cleanup.
-
Analytical Method (LC-MS/MS): A validated LC-MS/MS method is used for the determination of this compound in plasma, with a lower limit of quantification of 10 pg/mL using a 500 µL plasma sample.
-
Data Analysis: Pharmacokinetic parameters, including half-life, are determined from the plasma concentration-time data.
Pharmacodynamic and Toxicological Studies in Monkeys
-
Animal Model: Cynomolgus or Pigtail monkeys.
-
Dosing (Intracavernosal for Erectile Dysfunction Models):
-
Single doses of 1.25, 2.5, and 5 µg have been administered to Cynomolgus monkeys twice a week for 6 months to assess penile elongation and tumescence.
-
In Pigtail monkeys, intracavernosal injections of this compound have been used to study the dose-dependent increase in cavernous arterial blood flow.
-
-
Observations: Pharmacodynamic endpoints such as the onset, degree, and duration of erection are monitored. For toxicology studies, local and systemic effects are evaluated.
References
An In-depth Technical Guide to the Role of Alprostadil in Vasodilation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with significant therapeutic applications in conditions such as erectile dysfunction and maintaining the patency of the ductus arteriosus in neonates.[1][2] Its mechanism of action is primarily centered on the relaxation of vascular smooth muscle, a process initiated by its interaction with specific E-type prostanoid (EP) receptors. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by this compound, presents quantitative data on its receptor binding and physiological effects, details key experimental protocols for its study, and visualizes the core mechanisms through signaling and workflow diagrams.
Core Mechanism of Action: The cAMP-Dependent Vasodilation Pathway
This compound's primary vasodilatory effect is mediated through its binding to EP2 and EP4 receptor subtypes, which are Gs-protein coupled receptors.[3] This interaction initiates a signaling cascade that leads to the relaxation of smooth muscle cells.
The binding of this compound to EP2 and EP4 receptors triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). As MLCK is crucial for the phosphorylation of myosin light chains, a prerequisite for muscle contraction, its inhibition leads to smooth muscle relaxation and subsequent vasodilation.[3]
Alternative Signaling Pathways
While the cAMP-dependent pathway is predominant, this compound can also interact with other EP receptor subtypes, leading to different cellular responses.
-
EP1 Receptor Pathway: The EP1 receptor is coupled to Gq proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), which can lead to vasoconstriction.
-
EP3 Receptor Pathway: The EP3 receptor is primarily coupled to Gi proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which can counteract the vasodilatory effects of the Gs-coupled pathways.
Quantitative Data
Receptor Binding Affinity
The binding affinity of this compound (PGE1) to various EP receptor subtypes is a key determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Species | Ki (nM) |
| EP1 | Mouse | 36[4] |
| EP2 | Mouse | 10[4] |
| EP3 | Mouse | 1.1[4] |
| EP4 | Mouse | 2.1[4] |
| EP4 | Human | 1.45[5] |
Note: Data for human EP1, EP2, and EP3 receptors are not as readily available in a directly comparable format. The available data suggests that this compound generally exhibits high affinity for EP receptors.[6]
Effects on Blood Flow
Intracavernous or transurethral administration of this compound leads to significant increases in penile blood flow, a key factor in its efficacy for erectile dysfunction.
| Parameter | Baseline (Mean ± SE) | Post-Alprostadil (Mean ± SE) | Percent Increase |
| Deep Cavernous Artery Diameter | - | - | ~70% |
| Superficial Penile Artery Blood Flow Volume (cc/min) | 7.3 ± 1.4 | 20 ± 3.5 | ~174% |
| Deep Cavernous Artery Blood Flow Volume (cc/min) | 3.8 ± 1 | 12.5 ± 1.8 | ~229% |
| Superficial Penile Artery Peak Systolic Velocity (cm/s) | 22 ± 3 | 46 ± 7 | ~109% |
| Deep Cavernous Artery Peak Systolic Velocity (cm/s) | 12.5 ± 2 | 37 ± 5 | ~196% |
Note: Data is derived from a study on healthy middle-aged men receiving a 10 microgram intracavernous injection of prostaglandin E1.[7] Long-term treatment with intracavernosal this compound has been shown to significantly increase post-injection peak systolic velocity in cavernosal arteries.[8]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for EP receptors.
Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to a specific EP receptor subtype.
Materials:
-
Cell membranes from cells stably expressing a human EP receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-PGE2).
-
Unlabeled this compound.
-
Assay buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Accumulation Assay
This assay measures the functional response to this compound by quantifying the increase in intracellular cAMP.
Objective: To determine the EC50 value of this compound for cAMP production in cells expressing EP2 or EP4 receptors.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells) expressing the target EP receptor.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or FRET-based).
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor.
-
Stimulation: Stimulate the cells with varying concentrations of this compound for a defined period.
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
Isometric Tension Measurement in Isolated Arteries
This ex vivo assay directly measures the vasodilatory effect of this compound on blood vessels.
Objective: To quantify the relaxation of pre-contracted arterial rings in response to this compound.
Materials:
-
Isolated arterial rings (e.g., from coronary or penile arteries).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound.
Procedure:
-
Tissue Preparation: Dissect and mount arterial rings in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent.
-
Cumulative Concentration-Response Curve: Add this compound to the bath in a cumulative manner, allowing the relaxation response to stabilize at each concentration.
-
Data Recording: Continuously record the isometric tension.
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value for vasodilation.
-
Conclusion
This compound is a potent vasodilator that exerts its primary effects through the activation of EP2 and EP4 receptors, leading to a cAMP-mediated relaxation of vascular smooth muscle. Its high affinity for these receptors and its significant impact on blood flow underscore its therapeutic utility. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other vasoactive compounds, facilitating further advancements in drug development and our understanding of vascular physiology.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of penile blood flow parameters in normal men using intracavernous prostaglandin E1 and visual sexual stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Return of spontaneous erection during long-term intracavernosal this compound (Caverject) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Alprostadil's Effect on Cyclic AMP (cAMP) Production in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator and smooth muscle relaxant with significant therapeutic applications, notably in the treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1][2][3] Its pharmacological effects are primarily mediated through the modulation of intracellular second messenger signaling pathways, with the production of cyclic adenosine (B11128) monophosphate (cAMP) being a central mechanism. This technical guide provides an in-depth analysis of this compound's effect on cAMP production in various cell types, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Core Mechanism of Action: this compound and cAMP Synthesis
This compound exerts its physiological effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Of the four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound's primary mechanism for inducing smooth muscle relaxation involves the activation of EP2 and EP4 receptors.[6] These receptors are coupled to the stimulatory G-protein (Gs).
Upon this compound binding, the Gs protein is activated, leading to the dissociation of its alpha subunit (Gαs). The activated Gαs subunit then binds to and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and resulting in smooth muscle relaxation and vasodilation.[4]
Quantitative Data: this compound's Impact on cAMP Production
The following tables summarize the quantitative effects of this compound (PGE1) on cAMP levels in different cell types as reported in the scientific literature.
Table 1: this compound (PGE1) Effect on cAMP Production in Human Corpus Cavernosum Smooth Muscle Cells
| This compound (PGE1) Concentration | Observed Effect on cAMP Levels | Reference |
| Concentration-dependent | Produced concentration-dependent increases in cAMP. | [7] |
| 3 µM | Produced significant increases in the accumulation of intracellular cAMP levels above baseline. | [8] |
Table 2: this compound (PGE1) Effect on cAMP Production in Platelets
| Cell Type | This compound (PGE1) Concentration | Basal cAMP (nM/well) | PGE1-Stimulated cAMP (nM/well) | Reference |
| Human Platelets (Healthy Controls) | Not specified | 27.1 ± 14.1 | 67.2 ± 35.7 | [9] |
| Human Platelets (MDD Subjects) | Not specified | 24.3 ± 13.6 | 53.4 ± 16.5 | [9] |
| Neonatal Platelets | 0-1 µM | Higher basal and PGE1-induced cAMP levels compared to adult platelets. | Increased cAMP levels observed. | [10] |
| Adult Platelets | 0-1 µM | Lower basal and PGE1-induced cAMP levels compared to neonatal platelets. | Increased cAMP levels observed. | [10] |
Table 3: this compound (PGE1) Effect on cAMP Production in Vascular Smooth Muscle Cells
| Cell Type | This compound (PGE1) Concentration | Observed Effect on cAMP Levels | Reference |
| Rat Vascular Smooth Muscle Cells | 10 µM | Associated with increased intracellular cAMP levels at 16 and 24 hours. | [11] |
| Rat Vascular Smooth Muscle Cells | Not specified | Shown to cause an elevation in cellular cAMP levels. | [12] |
| Rat Renal Artery Vascular Smooth Muscle Cells | 10⁻¹⁰ to 10⁻⁸ mol/l | Dose-dependently potentiates PGE1-mediated cAMP formation. | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound-induced cAMP production and a typical experimental workflow for its measurement.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Measurement of cAMP Accumulation in Cultured Cells (ELISA-based)
This protocol outlines a common procedure for quantifying intracellular cAMP levels in response to this compound stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Target cells (e.g., human corpus cavernosum smooth muscle cells, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (24- or 96-well)
-
This compound (PGE1) stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (as provided in the cAMP ELISA kit)
-
Commercially available cAMP competitive ELISA kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture the target cells in the appropriate growth medium until they reach the desired confluency. Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a PDE inhibitor. For example, add IBMX to the culture medium at a final concentration of 1 mM and incubate for 10-30 minutes at 37°C.[14]
-
This compound Stimulation: Prepare serial dilutions of this compound in the cell culture medium. Remove the medium containing the PDE inhibitor and add the this compound solutions at various concentrations to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The optimal stimulation time should be determined empirically for each cell type.[15]
-
Cell Lysis: Terminate the stimulation by aspirating the medium. Add the cell lysis buffer provided in the cAMP ELISA kit to each well to release the intracellular cAMP.
-
cAMP Quantification (ELISA): Follow the manufacturer's instructions for the competitive cAMP ELISA kit. This typically involves:
-
Adding the cell lysates and cAMP standards to the antibody-coated microplate.
-
Adding a fixed amount of enzyme-labeled cAMP (tracer). The unlabeled cAMP from the samples and standards will compete with the tracer for binding to the primary antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by the enzyme on the tracer to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the known cAMP standards against their concentrations. Use the standard curve to determine the cAMP concentration in the experimental samples. Normalize the cAMP concentration to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Radioligand Binding Assay for EP Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for specific EP receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the target EP receptor subtype
-
Radiolabeled ligand (e.g., [³H] PGE2)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP receptors and isolate the membrane fraction through differential centrifugation.[5]
-
Competitive Binding Assay:
-
In a reaction tube, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H] PGE2), and varying concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubate the reaction mixtures to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Conclusion
This compound's ability to stimulate cAMP production is a cornerstone of its therapeutic efficacy, particularly in conditions requiring vasodilation and smooth muscle relaxation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and its downstream signaling pathways. Understanding the quantitative relationship between this compound concentration and cAMP generation in relevant cell types is crucial for optimizing therapeutic strategies and developing novel drugs targeting the EP receptor-cAMP signaling axis.
References
- 1. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intracavernous this compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of cyclic AMP accumulation in cultured human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of erectile response and cAMP accumulation by combination of prostaglandin E1 and rolipram, a selective inhibitor of the type 4 phosphodiesterase (PDE 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developmental Differences in Platelet Inhibition Response to Prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of glucocorticoid on prostaglandin E1 mediated cyclic AMP formation by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Alprostadil's Dichotomous Role in Angiogenesis and Neovascularization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a well-established vasodilator used in the treatment of peripheral vascular diseases.[1][2] Beyond its vasodilatory properties, a growing body of research has investigated its role in angiogenesis and neovascularization, revealing a complex and sometimes contradictory profile. This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizes key quantitative data from pivotal studies, and offers detailed experimental protocols for researchers in the field.
The Dual Nature of this compound in Angiogenesis: Pro- vs. Anti-Angiogenic Effects
The influence of this compound on the formation of new blood vessels is not straightforward, with studies reporting both stimulatory and inhibitory effects. This duality appears to be dependent on the experimental model, the cellular context, and the specific signaling pathways activated.
Early reports suggested a pro-angiogenic role for PGE1.[1][2] For instance, studies using the rabbit corneal test demonstrated that PGE1 could induce neovascularization.[3] Furthermore, this compound has been shown to increase the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in ischemic tissues.[4][5] This effect is thought to be beneficial in conditions like critical limb ischemia.[6]
Conversely, a significant body of evidence points towards a potent anti-angiogenic activity of this compound. A key study demonstrated that in human umbilical vein endothelial cells (HUVECs), this compound inhibited proliferation, migration, and the formation of capillary-like structures on Matrigel.[1][2] This inhibitory effect was also observed in vivo using the murine Matrigel plug assay.[1][2]
Signaling Pathways: The Central Role of EP Receptors and cAMP
This compound exerts its effects by binding to specific G-protein coupled receptors known as prostanoid E-type (EP) receptors.[7] There are four main subtypes (EP1, EP2, EP3, and EP4), and the cellular response to this compound is dictated by the expression pattern of these receptors and their downstream signaling cascades.[7][8]
The primary signaling pathway involves the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation or inhibition of adenylyl cyclase.[6][7][9]
-
EP2 and EP4 Receptors (Gs-coupled): Binding of this compound to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[7] Elevated cAMP levels can, in some contexts, promote angiogenesis by activating Protein Kinase A (PKA), which in turn can lead to the upregulation of VEGF.[10]
-
EP3 Receptor (Gi-coupled): In contrast, this compound's interaction with the EP3 receptor can inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[1][2] The anti-angiogenic effects of this compound in HUVECs have been linked to the EP3 receptor, as an EP3 receptor agonist mimicked these inhibitory actions.[1][2] Interestingly, in these cells, this compound at micromolar concentrations stimulated adenylyl cyclase activity, but at nanomolar concentrations, it potentiated forskolin-induced cAMP accumulation, suggesting a complex regulation.[1][2][11] Furthermore, a cAMP analog (8-Br-cAMP) mimicked the inhibitory effects of PGE1 on endothelial cell growth, motility, and tube formation, indicating that sustained high levels of cAMP can be anti-angiogenic in this cell type.[1][2]
The following diagram illustrates the canonical signaling pathway of this compound.
Quantitative Data from Angiogenesis Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound on angiogenesis.
Table 1: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Treatment | Concentration | Result | Reference |
| Proliferation | PGE1/α-cyclodextrin | 1 µM | Inhibition of VEGF- and bFGF-stimulated proliferation | [1] |
| Migration | PGE1/α-cyclodextrin | 1 µM | Inhibition of chemotaxis | [1] |
| Tube Formation | PGE1/α-cyclodextrin | 1 µM | Inhibition of capillary-like structure formation on Matrigel | [1][2] |
| Intracellular cAMP | PGE1 | 1 µM | Stimulation of adenylate cyclase activity | [1][2] |
| Intracellular cAMP | PGE1 + Forskolin | 10 nM | Potentiation of forskolin-induced cAMP accumulation | [1][2] |
Table 2: In Vivo Effects of this compound on Angiogenesis
| Model | Treatment | Dosage | Result | Reference |
| Murine Matrigel Plug Assay | PGE1/α-cyclodextrin | 20 ng/animal/day | 72% inhibition of FGF-induced neovascularization (measured by hemoglobin content) | [1] |
| Rabbit Corneal Test | PGE1 | Not specified | Induction of angiogenic response | [3] |
| Ischemic Earflap Model | This compound (lipo-PGE1) | Not specified | Significant increase in VEGF content in the ischemic ear | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to study the effects of this compound on angiogenesis.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
24-well plates
-
This compound (prepare fresh working solutions)
-
Angiogenic stimulus (e.g., VEGF, bFGF)
-
Vehicle control (solvent used for this compound)
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions.
-
Allow the Matrigel to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells at a density of 5 x 10⁴ cells per well.[1][12]
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control and a positive control with an angiogenic stimulus (e.g., 10 ng/mL VEGF).[1][12]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-18 hours.[1][12]
-
After incubation, visualize and photograph the formation of capillary-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or the area occupied by the tubes using image analysis software.
The following diagram outlines the workflow for the in vitro tube formation assay.
In Vivo Murine Matrigel Plug Assay
This widely used model assesses angiogenesis in a living organism.
Materials:
-
C57/bl6 mice (6-8 weeks old)
-
Matrigel
-
Angiogenic factor (e.g., aFGF or bFGF)
-
Heparin
-
This compound
-
Osmotic minipumps
-
Hemoglobin quantification kit
Protocol:
-
Supplement liquid Matrigel on ice with an angiogenic factor (e.g., 150 ng/mL aFGF) and heparin (e.g., 60 units/mL).[1]
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the abdominal midline of the mice.[1] The Matrigel will quickly polymerize, forming a solid plug.
-
Implant an osmotic minipump subcutaneously to deliver a continuous dose of this compound (e.g., 20 ng/animal/day) or vehicle control.[1]
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Visually inspect the plugs for neovascularization.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs using a commercially available kit. This serves as an index of the vascularization of the gel.[1]
The following diagram illustrates the workflow for the in vivo Matrigel plug assay.
Conclusion
The role of this compound in angiogenesis and neovascularization is multifaceted. While it can promote vessel growth in certain ischemic contexts, likely through the upregulation of VEGF, it also exhibits potent anti-angiogenic properties in endothelial cells, mediated by the EP3 receptor and complex cAMP signaling. This dual functionality suggests that the therapeutic application of this compound in modulating angiogenesis requires careful consideration of the target tissue, the local microenvironment, and the desired clinical outcome. Further research is warranted to fully elucidate the molecular switches that determine whether this compound acts as a pro- or anti-angiogenic agent, which will be crucial for its potential application in regenerative medicine and anti-cancer therapies.
References
- 1. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prostaglandin E1 and copper in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific enhancement of vascular endothelial growth factor (VEGF) production in ischemic region by this compound--potential therapeutic application in pharmaceutical regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PGE1 analog this compound induces VEGF and eNOS expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Prostaglandin E1 induces vascular endothelial growth factor-1 in human adult cardiac myocytes but not in human adult cardiac fibroblasts via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [논문]this compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay [scienceon.kisti.re.kr]
- 12. benchchem.com [benchchem.com]
Alprostadil's Anti-Platelet Aggregation Mechanism: A Deep Dive
For Immediate Release
A Comprehensive Technical Guide on the Core Mechanisms of Alprostadil in Inhibiting Platelet Aggregation, Designed for Researchers, Scientists, and Drug Development Professionals.
This in-depth guide elucidates the molecular cascade initiated by this compound (a synthetic form of Prostaglandin E1) that culminates in the potent inhibition of platelet aggregation. The document outlines the critical signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for the assessment of its anti-platelet activity.
Core Mechanism of Action: A Cascade of Inhibition
This compound exerts its primary inhibitory effect on platelet aggregation by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This process is initiated by the binding of this compound to specific prostanoid receptors on the platelet surface, which triggers a cascade of intracellular events, ultimately suppressing platelet activation and aggregation.[1]
Receptor Binding and Adenylyl Cyclase Activation
This compound binds to prostanoid receptors, particularly the IP, EP2, and EP4 receptors, which are coupled to the stimulatory G-protein (Gs).[1] This binding event activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC).[1] AC then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1]
cAMP-Dependent Protein Kinase A (PKA) Activation
The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), a key downstream effector in this inhibitory pathway.[1] PKA is a holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a variety of intracellular target proteins, leading to a broad inhibition of platelet function.[1]
Downstream Effects of PKA Activation
The activation of PKA orchestrates a multi-pronged inhibition of platelet activation by:
-
Inhibition of Intracellular Calcium Mobilization: PKA-mediated phosphorylation is believed to inhibit the release of calcium from the dense tubular system, a critical step in platelet activation.[2] This is potentially achieved through the phosphorylation of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, which is a key channel for calcium release from intracellular stores.[3][4] Furthermore, the elevation of cAMP has been shown to downregulate store-operated calcium entry (SOCE), further limiting the influx of extracellular calcium that is necessary for sustained platelet activation.[2]
-
Inhibition of Granule Secretion: this compound's signaling cascade effectively inhibits the release of pro-aggregatory substances from both dense and alpha granules.[1] This prevents the positive feedback loops that amplify platelet activation.
-
Modulation of the Actin Cytoskeleton: PKA phosphorylates key proteins involved in regulating the actin cytoskeleton, such as the vasodilator-stimulated phosphoprotein (VASP).[2] Phosphorylation of VASP is associated with the inhibition of platelet shape change and adhesion. PKA can also phosphorylate other cytoskeletal regulatory proteins like LIMK1, influencing actin dynamics.[5][6]
-
Inhibition of Integrin Activation: The cAMP-PKA pathway ultimately leads to the inhibition of the conformational change in integrin αIIbβ3, preventing it from binding fibrinogen and thus inhibiting the final step of platelet aggregation.[1]
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound on platelet aggregation is demonstrated by various quantitative measures, although specific IC50 values against different agonists in human platelets are not consistently reported in the literature.[1]
| Parameter | Agonist(s) | Species/System | Value/Observation |
| Relative Potency | ADP, Collagen | Human | The general order of inhibitory potency for prostaglandins (B1171923) is PGI2 > PGD2 > PGE1 (this compound).[1] |
| Relative Potency | Arachidonic Acid | Human | This compound (PGE1) and PGD2 are nearly as potent as PGI2 in inhibiting aggregation.[1] |
| In Vivo Inhibition | Not specified | Bovine (Calves) | An infusion rate of approximately 0.20 micrograms/kg/min resulted in 50% inhibition of platelet aggregation.[7] |
| Receptor Binding (Ki) | Prostaglandin Receptors | Mouse | EP3: 1.1 nM, EP4: 2.1 nM, EP2: 10 nM, IP: 33 nM, EP1: 36 nM.[1] |
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound in Platelets
Caption: this compound's signaling cascade leading to platelet inhibition.
Experimental Workflow for Light Transmission Aggregometry (LTA)
Caption: Workflow for assessing platelet aggregation inhibition using LTA.
Experimental Workflow for Intracellular cAMP Measurement
Caption: Workflow for quantifying intracellular cAMP levels via ELISA.
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for in vitro measurement of platelet aggregation.
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP into a siliconized glass cuvette with a magnetic stir bar and equilibrate to 37°C in the aggregometer.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add the desired concentration of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as: (1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)) * 100%.
-
Measurement of Intracellular cAMP Levels by ELISA
This assay quantifies the direct downstream product of adenylyl cyclase activation.
-
Methodology:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspend in a suitable buffer.
-
Platelet Treatment: Incubate the washed platelets with various concentrations of this compound or a vehicle control at 37°C.
-
Cell Lysis: Terminate the incubation and lyse the platelets to release intracellular cAMP.
-
cAMP ELISA: Perform a competitive ELISA according to the manufacturer's instructions. This typically involves the competitive binding of cAMP from the sample and a known amount of labeled cAMP to a limited number of antibody binding sites.
-
Data Analysis: Measure the absorbance and determine the cAMP concentration in the platelet lysates by interpolating their absorbance values from a standard curve generated with known concentrations of cAMP.
-
PKA Activity Assay
This assay measures the activity of the key downstream kinase in the this compound signaling pathway.
-
Methodology:
-
Platelet Lysate Preparation: Prepare platelet lysates after treatment with this compound or a vehicle control.
-
PKA Activity Assay: Utilize a commercially available PKA activity assay kit, which typically employs a colorimetric or radiometric method.
-
Colorimetric Assay Example:
-
Add the platelet lysate to a microplate well pre-coated with a specific PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, use a specific antibody to detect the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to produce a measurable color change.
-
-
-
Data Analysis: Quantify PKA activity by comparing the absorbance of the treated samples to a standard curve generated with a known amount of active PKA.
-
Assessment of Platelet Granule Release
This assay measures the release of ATP from dense granules, a marker of platelet activation.
-
Methodology (Lumi-Aggregometry):
-
This method combines LTA with a bioluminescence assay.
-
In addition to the LTA reagents, a luciferin-luciferase reagent is added to the PRP.
-
Upon platelet activation and dense granule release, the secreted ATP reacts with the luciferin-luciferase to produce light.
-
The aggregometer simultaneously measures light transmission (aggregation) and luminescence (ATP release).
-
This assay measures the surface expression of P-selectin, a marker of alpha granule release, using flow cytometry.
-
Methodology:
-
Collect whole blood in sodium citrate.
-
Incubate whole blood or PRP with this compound or vehicle control.
-
Stimulate with a platelet agonist.
-
Add a fluorescently labeled antibody specific for P-selectin (CD62P) and an antibody to a general platelet marker (e.g., CD41).
-
Analyze the samples by flow cytometry to quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.
-
Conclusion
This compound is a robust inhibitor of platelet aggregation, acting through a well-defined signaling pathway that elevates intracellular cAMP and activates PKA.[1] This leads to the inhibition of critical platelet functions, including calcium mobilization, granule secretion, and integrin activation. The experimental protocols detailed in this guide provide a framework for the in vitro and ex vivo characterization of its anti-platelet effects. A thorough understanding of these mechanisms and methodologies is paramount for the evaluation of this compound and the development of novel anti-thrombotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type III inositol 1,4,5-trisphosphate receptor is phosphorylated by cAMP-dependent protein kinase at three sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of IP3 receptors by cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of actin function by protein kinase A-mediated phosphorylation of Limk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: an effective antiplatelet agent for calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anti-inflammatory Properties of Alprostadil In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic analog of Prostaglandin E1 (PGE1), is a well-established vasodilator used in the treatment of conditions such as erectile dysfunction and critical limb ischemia.[1][2][3] Beyond its potent effects on vascular smooth muscle, a growing body of evidence highlights its significant anti-inflammatory properties.[3][4][5] Clinical research has shown that this compound can reduce the expression of inflammatory factors in various injury models.[5] This technical guide provides an in-depth exploration of the in vitro anti-inflammatory effects of this compound, detailing its molecular mechanisms, summarizing key quantitative findings, and providing comprehensive experimental protocols for its study.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its effects by binding to specific G-protein coupled prostanoid E-type (EP) receptors on the cell surface.[6] Its anti-inflammatory actions are mediated through several key signaling pathways.
The Canonical cAMP-PKA Signaling Pathway
The primary mechanism for this compound's action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6][7][8]
-
Receptor Binding: this compound binds to EP2 and EP4 receptors, which are coupled to the Gs alpha subunit (Gs).[6]
-
Adenylyl Cyclase Activation: This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[6][7]
-
PKA Activation: The subsequent rise in cAMP levels activates Protein Kinase A (PKA).[6][9]
-
Downstream Effects: Active PKA phosphorylates various intracellular proteins, including transcription factors like CREB, which ultimately modulates the expression of genes involved in the inflammatory response.[9] Increased cAMP is known to regulate both pro- and anti-inflammatory activities in immune cells.[9]
Inhibition of the Wnt5a/JNK/NF-κB Pathway
In models of lipopolysaccharide (LPS)-induced inflammation in cardiomyocytes, this compound has been shown to inhibit the Wnt5a/JNK/NF-κB signaling cascade.[4][5] This pathway is a known mediator of pro-inflammatory cytokine release.[5]
-
LPS Stimulation: LPS, a potent inflammatory stimulus, activates the Wnt5a pathway.
-
This compound's Intervention: this compound treatment reduces the mRNA and protein expression of Wnt5a, nuclear factor kappa B (NF-κB), and the ratio of phosphorylated c-jun N-terminal kinase (p-JNK) to total JNK.[4][5]
-
Outcome: By inhibiting this pathway, this compound attenuates the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, and TNF-α.[4][5]
Inhibition of the JAK2/STAT3 Pathway
This compound has also been implicated in the inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10][11] This pathway is crucial for the expression of inflammatory genes.[10][11]
-
Inflammatory Activation: Inflammatory stimuli can activate JAK2, leading to the phosphorylation of STAT3.
-
This compound's Role: this compound treatment can inhibit this signaling cascade, reducing inflammation and related cellular damage.[10][11]
Quantitative Data Summary
The in vitro anti-inflammatory effects of this compound have been quantified across various studies. The following table summarizes key findings.
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Marker | Observed Effect | Reference |
| H9c2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, IL-17, TNF-α | Attenuated secretion | [4][5] |
| H9c2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Wnt5a, JNK, NF-κB mRNA | Reduced expression | [4][5] |
| H9c2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Wnt5a, NF-κB Protein | Decreased expression | [4][5] |
| H9c2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | p-JNK/JNK Ratio | Decreased ratio | [4][5] |
| Rat Lung Tissue | Oleic Acid (OA) | 2.5, 5, 10 µg/kg | p-p38, p-ERK1/2, p-JNK | Significantly inhibited phosphorylation | [12] |
| Rat Lung Tissue | Oleic Acid (OA) | 2.5, 5, 10 µg/kg | p-p65 (NF-κB) | Significantly inhibited phosphorylation | [12] |
| Rat Renal Tissue | Ischemia/Reperfusion | 20 µg/kg | ICAM-1 | Lowered expression | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Micromolar concentrations | Adenylate Cyclase | Stimulated activity | [2][14] |
Experimental Protocols
Standardized protocols are essential for the reliable in vitro evaluation of this compound's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or specific cell types relevant to the inflammatory condition being modeled (e.g., H9c2 cardiomyocytes) are commonly used.[5][15]
-
Culture Conditions: Cells are maintained in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating: Cells are seeded into multi-well plates (e.g., 96-well for viability, 24- or 6-well for protein/RNA analysis) at a predetermined density and allowed to adhere overnight.[15]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL to 1 µg/mL) for a duration ranging from hours to 24 hours.[15][16][17]
Cell Viability Assay (MTT Assay)
This assay is crucial to confirm that the observed anti-inflammatory effects are not a result of drug-induced cytotoxicity.[15]
-
Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[15]
-
Treatment: Treat cells with the desired concentrations of this compound for the duration of the experiment (e.g., 24 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[15]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.[17]
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[4][15]
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cells or debris.[15]
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[15]
Western Blotting
This technique is used to determine the effect of this compound on the expression and phosphorylation levels of key proteins in the inflammatory signaling pathways.[4][15]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[15]
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-JNK, total JNK, β-actin) overnight at 4°C.[15]
-
Washing & Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA expression levels of target genes.[4]
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform the qPCR reaction using the cDNA, specific primers for the target genes (e.g., Wnt5a, NFKB1, TNF) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent anti-inflammatory agent. Its ability to modulate multiple key signaling pathways, including the canonical cAMP/PKA pathway and the pro-inflammatory Wnt5a/JNK/NF-κB and JAK2/STAT3 cascades, results in a significant reduction of inflammatory mediators.[4][5][6][10] The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and quantify these effects. This growing understanding of this compound's molecular actions opens promising avenues for its therapeutic application in a range of inflammatory diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound attenuates LPS-induced cardiomyocyte injury by inhibiting the Wnt5a/JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates LPS-induced cardiomyocyte injury by inhibiting the Wnt5a/JNK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of this compound Alfadex? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 10. Protective Effect of this compound on Acute Pancreatitis in Rats via Inhibiting Janus Kinase 2 (JAK2)/STAT3 Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound attenuates inflammatory aspects and leucocytes adhesion on renal ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Alprostadil in Ischemia-Reperfusion Injury: A Technical Guide to Preclinical Evidence and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, remains a significant clinical challenge in procedures like organ transplantation, coronary interventions, and aortic surgery. Alprostadil, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), has emerged as a promising therapeutic agent for mitigating I/R injury. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's protective effects, details its core mechanisms of action, outlines common experimental protocols, and presents quantitative data from key studies in a structured format.
Core Mechanisms of Action
This compound exerts its protective effects against I/R injury through a multi-faceted mechanism primarily initiated by binding to G-protein-coupled prostaglandin E2 receptors (EP subtypes). This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[1][2][3] The downstream effects of this signaling cascade are pivotal to its cytoprotective properties.
The primary mechanisms include:
-
Vasodilation and Improved Microcirculation: Increased cAMP levels lead to the relaxation of vascular smooth muscle, causing vasodilation.[1][3] This action improves blood flow in the microcirculation, reduces vascular resistance, and helps to counteract the "no-reflow" phenomenon often seen after reperfusion.[4]
-
Anti-inflammatory Effects: this compound has been shown to suppress the inflammatory response inherent in I/R injury. It achieves this by reducing the infiltration of inflammatory cells like neutrophils and decreasing the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5][6]
-
Inhibition of Leukocyte Adhesion: A key event in I/R injury is the adhesion of neutrophils to the vascular endothelium, which leads to further tissue damage. This compound down-regulates the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby inhibiting the adherence of leukocytes.[7][8]
-
Attenuation of Oxidative Stress: The drug bolsters the endogenous antioxidant system. Studies show that this compound treatment increases the activity of superoxide (B77818) dismutase (SOD) and catalase while significantly decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][10]
-
Activation of eNOS and Nitric Oxide Production: this compound promotes the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[9][10] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis and protecting against I/R injury.
Evidence from Preclinical Ischemia-Reperfusion Models
This compound has been evaluated in various animal models of I/R injury, consistently demonstrating protective effects across different organ systems.
Myocardial I/R Injury
In models of myocardial I/R, this compound significantly reduces infarct size and preserves cardiac function.
Experimental Protocol Example: Rat Myocardial I/R Model [9][10]
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are used.
-
Anesthesia: Animals are anesthetized, commonly with pentobarbital (B6593769) sodium.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia.
-
Ischemia & Reperfusion: The LAD is occluded for a period of 30 minutes. Following this, the ligature is released to allow for reperfusion, which typically lasts for 2 to 24 hours.
-
Drug Administration: this compound (e.g., 4 or 8 µg/kg) or saline (control) is administered intravenously at the onset of reperfusion.
-
Outcome Assessment: At the end of the reperfusion period, blood samples are collected to measure cardiac enzymes. The heart is then excised for infarct size measurement (e.g., using TTC staining) and histopathological examination.
Table 1: Summary of Quantitative Data in Myocardial I/R Models
| Parameter | Control (I/R Group) | This compound-Treated | Organism/Model | Reference |
| Infarct Size (%) | Significantly higher | Significantly reduced | Rat | [9] |
| Serum CK-MB Activity | Significantly elevated | Significantly inhibited increase | Rat | [10] |
| Serum LDH Activity | Significantly elevated | Significantly inhibited increase | Rat | [10] |
| Serum Troponin T | Significantly elevated | Significantly reduced | Rat | [9] |
| Tissue MDA Content | Significantly increased | Significantly decreased | Rat | [9][10] |
| Tissue SOD Activity | Significantly decreased | Significantly increased | Rat | [10] |
| Tissue Catalase Activity | Significantly decreased | Significantly increased | Rat | [10] |
| p-eNOS Expression | Significantly decreased | Significantly increased | Rat | [9][10] |
Hepatic I/R Injury
This compound protects the liver from I/R injury by preserving endothelial function and reducing hepatocellular damage.
Experimental Protocol Example: Rat Hepatic I/R Model [7]
-
Animal Model: Male rats are utilized.
-
Surgical Procedure: A midline laparotomy is performed. The portal triad (B1167595) (hepatic artery, portal vein, bile duct) to the left and median lobes of the liver is clamped.
-
Ischemia & Reperfusion: Ischemia is maintained for 60 minutes, followed by a period of reperfusion.
-
Drug Administration: this compound, an anti-ICAM-1 monoclonal antibody, or saline is administered to different groups before reperfusion.
-
Outcome Assessment: Liver injury is assessed by measuring serum transaminases (ALT, AST). Leukocyte adherence is observed using intravital fluorescence microscopy. ICAM-1 expression is analyzed via immunohistochemistry.
Table 2: Summary of Quantitative Data in Hepatic I/R Models
| Parameter | Control (I/R Group) | This compound-Treated | Organism/Model | Reference |
| Leukostasis (Leukocyte Adherence) | Markedly increased | Significantly decreased | Rat | [7] |
| ICAM-1 Expression on Endothelium | Markedly increased | Decreased | Rat | [7][8] |
| Hepatocellular Injury | Severe | Significantly decreased | Rat | [7] |
| Recurrence-Free Survival (Clinical) | 63.1% (5-year) | 85.7% (5-year) | Human (Post-LT) | [11] |
Renal I/R Injury
In renal I/R models, this compound preserves renal blood flow and function, mitigating the development of acute tubular necrosis.
Experimental Protocol Example: Canine & Rat Renal I/R Models [4][12]
-
Animal Model: Dogs or rats are used.
-
Surgical Procedure: The renal artery is identified and clamped to induce total renal ischemia.
-
Ischemia & Reperfusion: Ischemia is typically induced for 60 to 120 minutes, followed by reperfusion.
-
Drug Administration: this compound is administered intravenously at the time of reperfusion (time 0). Delayed administration (30 or 60 minutes post-reperfusion) has also been studied.[4]
-
Outcome Assessment: Renal function is monitored by measuring serum creatinine (B1669602) and creatinine clearance. Renal cortical blood flow can be measured using techniques like hydrogen washout.[12] Histological analysis is performed to assess tubular necrosis.[4][12]
Table 3: Summary of Quantitative Data in Renal I/R Models
| Parameter | Control (I/R Group) | This compound-Treated (at reperfusion) | Organism/Model | Reference |
| Mean Survival Time | 4.1 days | 35.2 days | Dog | [12] |
| Serum Creatinine (Day 2) | 4.2 +/- 0.9 mg/dL | 2.1 +/- 0.4 mg/dL | Rat | [4] |
| Serum Creatinine (Day 7) | 2.3 +/- 0.8 mg/dL | 0.9 +/- 0.1 mg/dL | Rat | [4] |
| Renal Cortical Blood Flow | Decreased | Significantly increased | Dog | [12] |
| Histological Damage | Zonal/acute tubular necrosis | Minimal tubular necrosis | Dog, Rat | [4][12] |
| Renal Medullary Congestion | Significantly higher | Significantly lower | Rat | [13][14] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a preclinical study investigating this compound's effects on I/R injury.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Prostaglandin E1 attenuation of ischemic renal reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The effects of iloprost and this compound on ischemia-reperfusion injury in preventing inflammation, tissue degeneration, and apoptosis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 protects against ischemia-reperfusion injury of the liver by inhibition of neutrophil adherence to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of prostaglandin E1 versus ischemia-reperfusion injury of musculocutaneous flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates myocardial ischemia/reperfusion injury by promoting antioxidant activity and eNOS activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Treating ischaemia-reperfusion injury with prostaglandin E1 reduces the risk of early hepatocellular carcinoma recurrence following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of prostaglandin E1 on ischemia-induced acute renal failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and iloprost on renal, lung, and skeletal muscle injury following hindlimb ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
Alprostadil Lipid Microsphere Formulations for In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with therapeutic applications in conditions such as erectile dysfunction and critical limb ischemia.[1] However, its clinical utility is hampered by a short biological half-life and rapid metabolism.[2] Encapsulating this compound within lipid microspheres presents a promising drug delivery strategy to overcome these limitations. This formulation protects the drug from premature degradation, allows for targeted delivery to inflamed or diseased tissues via the enhanced permeability and retention (EPR) effect, and can provide controlled release, thereby improving therapeutic efficacy and reducing side effects.[2]
These application notes provide a comprehensive overview of the preparation, characterization, and in vivo application of this compound lipid microsphere formulations. Detailed experimental protocols and an elucidation of the underlying signaling pathways are included to guide researchers in the development and evaluation of this advanced drug delivery system.
Data Presentation: Formulation and Pharmacokinetic Parameters
The following tables summarize key quantitative data from published studies on this compound lipid microsphere formulations, providing a comparative overview of their physicochemical properties and pharmacokinetic profiles.
Table 1: Physicochemical Characteristics of this compound Lipid Microsphere Formulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Freeze-dried lipid microspheres | 164.1 ± 3.9 | Not Reported | Not Reported | 92.5 ± 3.3 | Not Reported | [3] |
| Lipo-PGE1 | Not Reported | Not Reported | Not Reported | >95 | Not Reported | [4] |
| DN-PGE1 (Dried Emulsion) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Lipid Microspheres in Beagle Dogs (Intravenous Injection)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 105 ± 40.4 ng/L | [3] |
| Time to Peak Concentration (Tmax) | 7.6 ± 2.9 min | [3] |
| Half-life (t1/2) | 7.5 ± 3.7 min | [3] |
Signaling Pathways of this compound
This compound exerts its biological effects by binding to prostanoid E-type (EP) receptors, which are G-protein coupled receptors (GPCRs).[6] There are four main subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades.[6][7] The primary pathway for vasodilation involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][6]
Caption: this compound signaling cascade leading to vasodilation.
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Microspheres (Two-Step Emulsification Method)
This protocol describes a common method for preparing this compound-loaded lipid microspheres.[3][4]
Materials:
-
This compound
-
Soybean oil
-
Purified egg yolk lecithin
-
Oleic acid
-
Glycerin
-
Water for injection
-
Nitrogen gas
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation:
-
Under a nitrogen atmosphere, accurately weigh and dissolve this compound, soybean oil, purified egg yolk lecithin, and oleic acid in a suitable vessel.
-
Heat the mixture to 60-70°C while stirring until a clear, homogenous solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve glycerin in water for injection in a separate vessel.
-
-
Primary Emulsification:
-
While homogenizing the aqueous phase at high speed, slowly add the oil phase to form a coarse emulsion.
-
-
Secondary Emulsification (High-Pressure Homogenization):
-
Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles. This will reduce the particle size and form a fine, stable lipid microsphere suspension.
-
-
Optional: Lyophilization for Long-Term Stability:
-
The resulting lipid microsphere formulation can be freeze-dried to enhance long-term stability.
-
Caption: Workflow for this compound lipid microsphere preparation.
Protocol 2: Characterization of this compound Lipid Microspheres
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the lipid microsphere suspension with deionized water and analyze using a DLS instrument to determine the mean particle diameter, PDI (an indicator of size distribution homogeneity), and zeta potential (an indicator of colloidal stability).
2. Encapsulation Efficiency (EE%):
-
Method: Separation of free drug from encapsulated drug followed by quantification.
-
Procedure:
-
Separate the unencapsulated ("free") this compound from the lipid microspheres using techniques such as centrifugation or size-exclusion chromatography.
-
Quantify the amount of this compound in the supernatant (free drug) and/or in the microspheres (encapsulated drug) using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the EE% using the following formula: EE% = (Total this compound - Free this compound) / Total this compound * 100
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of the this compound-loaded microsphere suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vivo Angiogenesis Study (Matrigel Plug Assay)
This protocol is adapted from established methods to evaluate the pro- or anti-angiogenic effects of this compound lipid microspheres in vivo.[3][6][8][9]
Materials:
-
Matrigel basement membrane matrix
-
This compound lipid microsphere formulation
-
Control vehicle (e.g., empty lipid microspheres)
-
Pro-angiogenic factor (e.g., VEGF or bFGF) - optional, as a positive control or to induce a baseline angiogenic response.
-
6-8 week old immunodeficient mice (e.g., C57/bl6 or nude mice)
-
Ice-cold syringes and needles (24G)
-
Surgical tools for plug excision
-
Tissue embedding medium (e.g., OCT)
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody for endothelial cell staining)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of the experiment, mix the liquid Matrigel with the this compound lipid microsphere formulation or control vehicle on ice. If using, add the pro-angiogenic factor. Keep the mixture on ice at all times to prevent premature solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved animal protocols.
-
Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using an ice-cold syringe. The Matrigel will form a solid plug as it warms to body temperature.
-
-
Plug Excision and Processing:
-
After a predetermined time (e.g., 7-14 days), euthanize the mice.
-
Surgically excise the Matrigel plugs.
-
Fix the plugs in 10% formalin, embed in paraffin (B1166041) or a tissue embedding medium, and section for histological analysis.
-
-
Analysis of Angiogenesis:
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology.
-
Perform immunohistochemistry using an endothelial cell marker (e.g., anti-CD31) to visualize newly formed blood vessels.
-
Quantify angiogenesis by measuring microvessel density (number of vessels per unit area) or hemoglobin content within the plugs.
-
Conclusion
This compound-loaded lipid microspheres represent a viable and promising approach to enhance the therapeutic potential of this potent vasodilator. The protocols and data presented herein provide a foundational framework for researchers to formulate, characterize, and evaluate these advanced drug delivery systems for various in vivo applications. Careful optimization of formulation parameters and rigorous in vivo testing are crucial for the successful translation of these systems into clinical practice.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. CN109261088A - Prepare the equipment and preparation method of lipid microspheres - Google Patents [patents.google.com]
- 3. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Protocol for Lyophilization of Alprostadil to Ensure Enhanced Stability
Introduction
Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator used in the treatment of erectile dysfunction and for maintaining a patent ductus arteriosus in newborns with congenital heart defects.[1][2] A significant challenge in the pharmaceutical formulation of this compound is its inherent chemical instability, particularly in aqueous solutions where it readily degrades to the less active Prostaglandin A1 (PGA1) through dehydration.[3][4][5] This degradation is accelerated by factors such as pH, temperature, and the presence of certain excipients.[3] Lyophilization, or freeze-drying, is a widely employed and effective technique to enhance the long-term stability of this compound by removing water, thereby inhibiting its primary degradation pathway.[3]
These application notes provide a detailed protocol for the lyophilization of this compound, aimed at researchers, scientists, and drug development professionals. The protocol outlines the formulation of a pre-lyophilized solution, the lyophilization cycle parameters, and the subsequent stability assessment to ensure a stable and effective final product.
Understanding this compound Stability
The primary degradation pathway of this compound in an aqueous environment is the elimination of a water molecule from the cyclopentane (B165970) ring, leading to the formation of PGA1.[3][4] This process is significantly influenced by:
-
pH: this compound is most stable in a slightly acidic to neutral pH range, optimally between 4.0 and 6.0.[3] Basic and strongly acidic conditions markedly accelerate the dehydration reaction.[3]
-
Temperature: Elevated temperatures increase the rate of degradation. Therefore, maintaining refrigerated (2-8 °C) or frozen (-20 °C) conditions is critical for the stability of this compound solutions.[3]
-
Solvent: Aqueous solutions are the primary medium for this compound degradation. The removal of water through lyophilization is a key strategy for its preservation.[3]
-
Oxidation: this compound is also susceptible to oxidative degradation.[3]
Materials and Formulation
Excipient Selection
The selection of appropriate excipients is critical for a successful lyophilization process and the stability of the final product.
| Excipient Category | Example | Rationale |
| Bulking Agent | Lactose (B1674315), Mannitol | Provides structure and bulk to the lyophilized cake, which is especially important for low-dose drugs.[6] |
| Lyoprotectant | Sucrose, Trehalose | Protects the drug from degradation during the freezing and drying processes. Trehalose is often preferred due to its lower hygroscopicity and higher glass transition temperature.[6] |
| Buffer | Sodium Citrate (B86180), Phosphate Buffer | Maintains the pH of the formulation within the optimal stability range for this compound (pH 4.0-6.0).[3][6] |
| Tonicity Agent | Mannitol, Sodium Chloride | Adjusts the tonicity of the formulation to be isotonic with human plasma for parenteral administration.[6] |
Pre-Lyophilization Formulation
This protocol describes the preparation of an this compound formulation intended for lyophilization.
Table 1: Composition of Pre-Lyophilization this compound Solution
| Component | Concentration (per mL) |
| This compound | 20.5 mcg |
| Lactose | 172 mg |
| Sodium Citrate | 47 mcg |
| Water for Injection (WFI) | q.s. to 1 mL |
This formulation is based on the composition of the commercial product, Caverject®.[7] The pH should be adjusted to between 4.0 and 5.0 using hydrochloric acid or sodium hydroxide (B78521) before lyophilization.[8]
Experimental Protocols
Preparation of Pre-Lyophilization Solution
-
In a sterile container, dissolve the required amount of lactose and sodium citrate in approximately 80% of the final volume of Water for Injection (WFI).
-
Accurately weigh and add the this compound to the solution and mix until fully dissolved.
-
Adjust the pH of the solution to the target range of 4.0-5.0 using dropwise addition of hydrochloric acid or sodium hydroxide.
-
Bring the solution to the final volume with WFI and mix thoroughly.
-
Sterilize the bulk solution by filtering it through a 0.22 µm bacteria-retentive filter.[9]
-
Aseptically fill the sterile solution into appropriate vials for lyophilization.
Lyophilization Cycle
The following lyophilization cycle is a general guideline and should be optimized based on the specific formulation and lyophilizer used. The critical parameters are the freezing rate, primary drying temperature and pressure, and secondary drying temperature and pressure.[10][11]
Table 2: Lyophilization Cycle Parameters for this compound
| Stage | Shelf Temperature (°C) | Ramp Rate (°C/min) | Duration (hours) | Chamber Pressure (mTorr) |
| Freezing | -40 | 1 | 4 | Atmospheric |
| Primary Drying | -20 | 0.5 | 24 | 100-200 |
| Secondary Drying | 25 | 0.2 | 12 | 50-100 |
This is a representative cycle. The product temperature should be kept below its critical collapse temperature throughout primary drying.[12][13]
Stability-Indicating HPLC Method
To assess the stability of the lyophilized this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its primary degradant, PGA1.[3]
Table 3: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil 5 C18 (250 x 4.6 mm, 5 µm)[3][14] |
| Mobile Phase | Acetonitrile : pH 3 Phosphate Buffer (37:63, v/v)[3][14] |
| Flow Rate | Ramp flow: 1.0 mL/min (0-15 min, 25-40 min), 1.5 mL/min (15-25 min)[3][14] |
| Injection Volume | 100 µL[3][14] |
| Column Temperature | 25 °C[3][14] |
| Detection Wavelength | 205 nm for this compound, 230 nm for PGA1[3][14] |
Visualizations
This compound Signaling Pathway
This compound exerts its vasodilatory effects by binding to prostanoid EP receptors, which are G-protein coupled receptors. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[3]
Caption: this compound signaling pathway leading to vasodilation.
Lyophilization Workflow for this compound
The following diagram illustrates the key steps in the lyophilization process for this compound, from formulation to the final stable product.
Caption: Workflow for the lyophilization of this compound.
Conclusion
The lyophilization protocol detailed in these application notes provides a comprehensive framework for developing a stable formulation of this compound. By carefully selecting excipients, controlling the formulation pH, and optimizing the lyophilization cycle, the chemical degradation of this compound can be significantly minimized. Adherence to these protocols, coupled with rigorous stability testing using validated analytical methods, is essential for ensuring the quality, efficacy, and shelf-life of the final lyophilized this compound product.
References
- 1. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Lyophilized Injection Manufacturer - Actiza [actizapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2015113094A1 - Stable alcoholic solution of this compound - Google Patents [patents.google.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 10. curirx.com [curirx.com]
- 11. psecommunity.org [psecommunity.org]
- 12. Recommended Best Practices for Lyophilization Validation 2021 Part II: Process Qualification and Continued Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdmai.org [bdmai.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: Establishing a Dose-Response Curve for Alprostadil in Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, the synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator and smooth muscle relaxant.[1][2] It is widely used in clinical settings for treating erectile dysfunction and maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[3][4] In preclinical research, isolated organ bath experiments are fundamental for characterizing the pharmacological properties of this compound. These in vitro assays provide a controlled environment to study the direct effects of the compound on tissue contractility, independent of systemic physiological influences.[5][6] This document provides detailed protocols for establishing a dose-response curve for this compound in isolated tissues, summarizes quantitative data from relevant studies, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action: this compound-Induced Smooth Muscle Relaxation
This compound exerts its primary effect by inducing the relaxation of smooth muscle.[5] This process is initiated by the binding of this compound to specific Prostaglandin E (EP) receptors on the surface of smooth muscle cells.[1][5] This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][7] The subsequent increase in intracellular cAMP levels leads to a cascade of events that culminates in smooth muscle relaxation and vasodilation, primarily through the decreased concentration of intracellular calcium.[5][7] this compound binds to all four EP receptor subtypes (EP1, EP2, EP3, and EP4) but with varying affinities.[3] The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs).
Signaling Pathway Diagram
Caption: this compound signaling pathway in smooth muscle cells.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from in-vitro and in-vivo studies investigating the effects of this compound.
Table 1: this compound Binding Affinity (Ki) for Mouse EP Receptor Subtypes [8]
| Receptor Subtype | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
| Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.[8] |
Table 2: Dose-Response of this compound in Human Studies for Erectile Dysfunction
| Dose (µg, intracavernosal) | Observed Response | Study Population | Reference |
| 2.5 to 20 | Steep dose-dependent increase in erectile response up to 20 µg, with a plateau at higher doses. | 16 men with vasculogenic impotence | [5][9] |
| 2.5 to 40 | Mean optimal dose of 11.9 µg; mean minimal effective dose of 9.9 µg. | 82 men with erectile dysfunction | [5][10] |
| 5 to 20 | Significant increase in duration of erection with each higher dose. | 48 men with erectile dysfunction | [5][11][12] |
| 2.5 to 20 | Higher response rates with increasing doses of this compound. | 296 men | [13][14] |
Experimental Protocols
General Isolated Organ Bath Setup
Isolated organ bath systems are essential for maintaining the viability and physiological function of isolated tissues in vitro.[5][15] The setup typically includes a heated organ bath, a physiological salt solution (PSS), and an aeration system with carbogen (B8564812) (95% O₂ and 5% CO₂).[5][16]
-
Isolated organ bath system (e.g., MDE Technologies, Panlab)[6][15]
-
Isometric force transducer[5]
-
Data acquisition system[17]
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[15]
-
Carbogen (95% O₂ / 5% CO₂)[16]
-
This compound stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)[5]
-
Contractile agent (e.g., phenylephrine (B352888), norepinephrine)[5]
-
Dissection tools
Protocol 1: In Vitro Relaxation of Isolated Corpus Cavernosum
This protocol details the methodology for assessing the direct relaxant effect of this compound on isolated corpus cavernosum tissue.[5][18]
-
Humanely euthanize the animal model (e.g., rat or rabbit) in accordance with institutional guidelines.
-
Carefully dissect the penis and excise the corpus cavernosum.[5]
-
Place the tissue in cold, oxygenated PSS.[5]
-
Prepare strips of the corpus cavernosum (approximately 2 mm x 2 mm x 5 mm).[5]
-
Mount the tissue strips in the organ bath containing PSS at 37°C and aerated with carbogen.[5]
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.[5]
-
Allow the tissue to equilibrate for at least 60-90 minutes under a basal resting tension (e.g., 1-2 grams).[5]
-
Wash the tissue with fresh PSS every 15-20 minutes during equilibration.[5]
-
Induce a submaximal, stable contraction with a suitable agonist (e.g., phenylephrine at a concentration that produces approximately 80% of its maximal response).[5]
-
Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).[5]
-
Record the resulting relaxation as a decrease in isometric force.[1]
-
Express the relaxation response as a percentage of the pre-induced contraction.[18]
-
Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of this compound.[18]
Protocol 2: In Vitro Vasodilation of Isolated Aortic Rings
This protocol describes the methodology for studying the vasodilatory effect of this compound on vascular smooth muscle.
-
Humanely euthanize the animal model (e.g., rat or rabbit).
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated PSS.[5]
-
Remove adherent connective and adipose tissue.[5]
-
Cut the aorta into rings of 2-3 mm in width.[5]
-
Suspend the aortic rings in the organ bath using two L-shaped stainless-steel hooks passed through the lumen. One hook is fixed, and the other is connected to an isometric force transducer.[5]
-
Follow the equilibration and pre-contraction steps as described in Protocol 1.
-
Add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Analyze the data as described in Protocol 1 to determine the dose-response relationship and EC₅₀ value for this compound-induced vasodilation.
Experimental Workflow Diagram
Caption: Experimental workflow for establishing a dose-response curve.
Conclusion
The use of isolated organ bath experiments provides a robust and reproducible method for characterizing the pharmacological effects of this compound on smooth muscle contractility.[5] The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively establish and interpret dose-response curves for this compound in various isolated tissue preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolated organ/tissue test – organ bath [panlab.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. A prostaglandin E1 dose-response study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-response study of this compound sterile powder (S.Po.) (Caverject) for the treatment of erectile dysfunction in Korean and Indonesian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relation between intracavernosal dose of prostaglandin Pge 1 and mean duration of erection in men with different underlying causes of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relation between Intracavernosal Dose of Prostaglandin Pge 1 and Mean Duration of Erection in Men with Different Underlying Causes of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of intracavernosal this compound in men with erectile dysfunction. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. mdegmbh.eu [mdegmbh.eu]
- 16. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 17. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Alprostadil
Introduction
Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator used in the treatment of erectile dysfunction and for keeping the ductus arteriosus patent in newborns with certain congenital heart defects.[1][2][3][4][5] Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. However, due to this compound's low UV absorbance, various HPLC methods have been developed to enhance sensitivity and specificity, including those coupled with mass spectrometry (MS) or employing post-column derivatization.[2][6] This application note provides an overview and comparison of different HPLC-based methods for this compound quantification and offers detailed protocols for their implementation.
HPLC Methodologies for this compound Quantification
Several HPLC methods have been successfully employed for the determination of this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a common method for the analysis of this compound in bulk drug and pharmaceutical formulations.[7][8] Due to the relatively low UV absorbance of this compound, this method may lack the sensitivity required for the analysis of biological samples with low concentrations.[2][6]
-
HPLC with Post-Column Derivatization: To overcome the limitation of low UV absorbance, a post-column derivatization technique can be used.[2] This involves reacting the analyte after it elutes from the HPLC column with a reagent that forms a product with enhanced detectability.[2]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex biological matrices like plasma at very low concentrations.[9][10]
A comparison of the performance of HPLC-UV and a more sensitive UHPLC-MS/MS method is presented below.[7]
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9999 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| Precision (% RSD) - Intermediate Precision | 1.5% | 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL | - |
| Analysis Run Time | 25 minutes | 5 minutes | - |
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound in Pharmaceutical Formulations
This protocol is based on established compendial procedures for this compound analysis.[7]
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (38:62 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of ethanol.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations ranging from 150 ng/mL to 50 µg/mL.[7]
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to obtain a theoretical concentration within the calibration range.[7]
3. Validation Procedures
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.[7]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7]
-
Precision:
Protocol 2: UPLC-MS/MS Method for this compound in Rat Plasma
This method is suitable for pharmacokinetic studies requiring high sensitivity.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a centrifuge tube, add the internal standard solution (e.g., Diphenhydramine).[9]
-
Vortex the sample for 1 minute.[9]
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).[9]
-
Vortex for 3 minutes.[9]
-
Centrifuge at 12,000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.[9]
2. UPLC-MS/MS Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |
| Flow Rate | 0.25 mL/min |
| Detection | Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode via an Electrospray Ionization (ESI) source |
3. Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.4–250.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL |
| Inter-day Precision (%RSD) | < 8.5% |
| Intra-day Precision (%RSD) | < 2.4% |
| Accuracy (RE%) | -9.3% to 1.0% |
General Considerations for this compound Analysis
-
Stability: this compound can be unstable in biological matrices. It is crucial to handle samples at low temperatures and consider the use of enzyme inhibitors.[9] One study found this compound in rat plasma to be stable at room temperature for 0.5 hours and at -20°C for two weeks.[9]
-
Internal Standard: The use of an appropriate internal standard is essential for accurate quantification to compensate for variations in sample preparation and instrument response.[9]
-
Method Validation: All analytical methods should be thoroughly validated according to regulatory guidelines (e.g., FDA, ICH) for parameters such as specificity, linearity, precision, accuracy, and stability.[8][9]
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Signaling pathway of this compound leading to vasodilation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. arlok.com [arlok.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preparation of Alprostadil Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a potent bioactive lipid used in a variety of cell culture experiments to investigate its effects on cellular processes such as proliferation, differentiation, migration, and apoptosis.[1] Due to its limited solubility and stability in aqueous solutions, the proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.
Physicochemical Properties and Solubility
This compound is a crystalline solid with a molecular weight of 354.5 g/mol .[3] It is sparingly soluble in water but readily soluble in organic solvents.[2][3] The choice of solvent is crucial for preparing a concentrated stock solution that can be further diluted to working concentrations in cell culture media.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~71-73.67 mg/mL (~200-208 mM) | [2] |
| Ethanol | ~59.68 mg/mL (~168 mM) | [2] |
| Methanol | ~125 mg/mL (~353 mM) | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.67 mg/mL | [3] |
| Water | Practically insoluble | [2] |
Stability and Storage
This compound is sensitive to pH, temperature, and light.[2][4] It exhibits maximum stability in a narrow pH range of 6-7.[2][4] Degradation to prostaglandin A1 (PGA1) occurs in both acidic and basic conditions.[2][4]
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations | Source |
| Unopened Powder | -20°C | ≥ 2 years | Protect from light and moisture. | [3][5] |
| Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. | [2][4][5] |
| Reconstituted Aqueous Solution (e.g., in 0.9% NaCl) | 2°C to 8°C | Up to 10 days | Prepare fresh when possible. Protect from light. | [2][6][7] |
| Working Solution in Cell Culture Medium | Room Temperature or 37°C | Use immediately | Prepare fresh for each experiment due to limited stability in aqueous solutions. | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for use in various in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.[5]
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. For a 10 mM stock solution, you would dissolve 3.54 mg of this compound in 1 mL of DMSO.[2]
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex briefly until the powder is completely dissolved. The solution should be clear and colorless.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.[2][5]
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile micropipettes and tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[2]
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.[1]
-
Gently mix the working solution by pipetting.
-
Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions.[2]
Application in Cell-Based Assays
The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. A typical starting range is between nanomolar (nM) and micromolar (µM) concentrations.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1]
Example: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of a specific cell line.
General Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound working solutions. Include vehicle controls (medium with the same concentration of DMSO) and a positive control for cytotoxicity.[1][2]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Perform the MTT assay according to the manufacturer's protocol to assess cell viability.[1]
This compound Signaling Pathway
This compound exerts its effects by binding to prostanoid E-type (EP) receptors, which are G-protein coupled receptors (GPCRs).[8][9] There are four main subtypes: EP1, EP2, EP3, and EP4.[8] this compound shows varying affinities for these receptors, with the highest affinity for EP3 and EP4 receptors in mouse models.[8][10]
The primary signaling pathway, particularly through EP2 and EP4 receptors, involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8][9] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of this compound, such as smooth muscle relaxation.[8]
Other EP receptors can couple to different signaling cascades:
-
EP1 Receptor: Typically coupled to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][10]
-
EP3 Receptor: Primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravenous Alprostadil in Rat Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intravenous administration of Alprostadil (Prostaglandin E1) in various rat experimental models. It is intended to serve as a comprehensive resource for researchers investigating the pharmacokinetic, pharmacodynamic, and therapeutic effects of this potent vasodilator.
Overview and Mechanism of Action
This compound, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a powerful vasodilator with a variety of pharmacological effects, including inhibition of platelet aggregation and stimulation of smooth muscle.[1][2] Its primary mechanism of action involves binding to specific G-protein coupled prostaglandin E (EP) receptors.[3][4] This binding, particularly to EP2 and EP4 receptors, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately results in the relaxation of smooth muscle cells and vasodilation.[3][4]
This compound is rapidly metabolized, primarily in the lungs, with a significant portion of the circulating drug being cleared in a single pass.[3][6] The main metabolic pathways are beta- and omega-oxidation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the intravenous administration of this compound in rats.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Rats
| Parameter | Value | Animal Model | Reference |
| Dose | 50 µg/kg (bolus) | Male Wistar rats (250-300g) | [3] |
| Lower Limit of Quantification | 0.4 ng/mL | Male Wistar rats | [7] |
| Plasma Stability | Stable at room temperature for 0.5h and at -20°C for two weeks | - | [7] |
Table 2: Dosing Regimens in Various Rat Models
| Experimental Model | This compound Dose | Administration Details | Animal Model | Reference |
| Ischemia-Reperfusion (Skeletal Muscle) | Continuous Infusion | Started 20 mins before ischemia or 10 mins before reperfusion | Male Wistar rats | [8] |
| Ischemia-Reperfusion (Peripheral Nerve) | 0.05 µg/kg | Pre-reperfusion administration | Wistar rats | [9] |
| Ischemia-Reperfusion (Renal, Lung, Skeletal Muscle) | 20 µg/kg | Simultaneous with reperfusion | Wistar albino rats | [10] |
| Myocardial Ischemia/Reperfusion | 4 or 8 µg/kg | Administered at the time of reperfusion | Rats | [11] |
| Acute Pancreatitis | Not specified | - | Rats | [12] |
| Pulmonary Hypertension | Not specified | - | Rats | [13] |
Table 3: Efficacy and Biomarker Data
| Experimental Model | Key Findings | Biomarkers Measured | Reference |
| Ischemia-Reperfusion (Skeletal Muscle) | No reduction in muscle enzymes or glycogen (B147801) consumption; significant elevation in MDA. | AST, CPK, LDH, MDA, Muscle Glycogen | [8] |
| Ischemia-Reperfusion (Peripheral Nerve) | Significant decrease in MDA and increase in NO levels. | MDA, Nitrite/Nitrate (NO) | [9] |
| Acute Pancreatitis | Reduced pancreatic tissue damage, delayed apoptosis, reduced inflammation and oxidative stress. | Pancreatic pathology score, apoptosis, MDA, MPO, IL-1β, IL-6, TNF-α, SOD, p-JAK2, p-STAT3 | [12] |
| Myocardial Ischemia/Reperfusion | Attenuated myocardial injury, promoted antioxidant activity and eNOS activation. | Myocardial infarct size | [11] |
Experimental Protocols
Pharmacokinetic Study of Intravenous this compound
This protocol outlines a typical procedure for evaluating the pharmacokinetics of this compound in a rat model.[3]
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution for injection
-
Anesthetic agent
-
EDTA-containing blood collection tubes
-
Centrifuge
-
Equipment for UPLC-ESI-MS/MS analysis[7]
Procedure:
-
Animal Preparation: House male Wistar rats in a controlled environment and fast them overnight before dosing.
-
Dosing: Administer a single intravenous (IV) bolus injection of this compound (e.g., 50 µg/kg) into the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into EDTA-containing tubes.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine this compound concentrations using a validated bioanalytical method, such as UPLC-ESI-MS/MS.[7]
Ischemia-Reperfusion Injury Model (Hind Limb)
This protocol describes a model of hind limb ischemia-reperfusion injury to evaluate the protective effects of this compound.[8][10]
Materials:
-
Male Wistar or Wistar albino rats
-
This compound solution for infusion
-
Saline solution (control)
-
Surgical instruments for aortic cross-clamping
-
Anesthetic agent
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
Ischemia Induction: Induce hind limb ischemia by cross-clamping the infrarenal aorta for a specified duration (e.g., 2-5 hours).
-
Treatment Groups:
-
Control Group: Receive a continuous intravenous infusion of saline solution.[8]
-
Pre-ischemia Group: Receive a continuous intravenous infusion of this compound starting before aortic cross-clamping (e.g., 20 minutes prior).[8]
-
Pre-reperfusion Group: Receive this compound infusion starting just before the release of the aortic clamp (e.g., 10 minutes prior).[8]
-
Reperfusion Group: Receive this compound (e.g., 20 µg/kg) intravenously simultaneously with the reperfusion period.[10]
-
-
Reperfusion: Release the aortic clamp to allow reperfusion for a specified duration (e.g., 1-2 hours).
-
Sample Collection and Analysis: At the end of the reperfusion period, collect blood and tissue samples (e.g., skeletal muscle, kidney, lung) for biochemical (e.g., MDA, CPK, LDH, AST) and histopathological analysis.[8][10]
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade leading to vasodilation.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound in rats.
Ischemia-Reperfusion Experimental Design
Caption: Experimental design for an ischemia-reperfusion injury model in rats.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of this compound in rat plasma by ultra performance liquid chromatography-electrospray ionization-tandem mass spectrometry after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of this compound, a stable prostaglandin E1 analogue, for the attenuation of rat skeletal muscle ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound on ischemia-reperfusion injury of peripheral nerve in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound and iloprost on renal, lung, and skeletal muscle injury following hindlimb ischemia–reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Effect of this compound on Acute Pancreatitis in Rats via Inhibiting Janus Kinase 2 (JAK2)/STAT3 Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols for Developing Transdermal Delivery Systems for Alprostadil Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of transdermal delivery systems for Alprostadil. The following sections detail the underlying mechanism of action, formulation strategies, and essential experimental protocols for characterization and analysis.
Introduction to this compound and Transdermal Delivery
This compound, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator.[1] Its therapeutic applications include the treatment of erectile dysfunction and maintaining patency of the ductus arteriosus in newborns with congenital heart defects. The primary mechanism of action involves binding to E-type prostanoid (EP) receptors, which triggers a signaling cascade leading to smooth muscle relaxation and vasodilation.[2][3] Transdermal delivery of this compound offers a non-invasive alternative to injections, potentially improving patient compliance and providing controlled drug release.[4][5]
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound exerts its pharmacological effects by activating specific G-protein coupled receptors (GPCRs), primarily EP2 and EP4 receptors.[2] This initiates an intracellular signaling cascade, as depicted in the diagram below. The binding of this compound to these receptors stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in smooth muscle relaxation and vasodilation.[2]
References
- 1. Skin Permeabilization for Transdermal Drug Delivery: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound cream in the treatment of erectile dysfunction: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Optimization of a Dimenhydrinate Transdermal Patch Formulation Based on the Quantitative Analysis of In Vitro Release Data by DDSolver through Skin Penetration Studies | MDPI [mdpi.com]
Application Notes and Protocols for Alprostadil in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, the synthetic form of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator with significant effects on smooth muscle tissue.[1][2][3] It is widely utilized in clinical settings for the treatment of erectile dysfunction and for maintaining the patency of the ductus arteriosus in neonates with congenital heart defects.[1][4] In preclinical research, isolated organ bath experiments are crucial for characterizing the pharmacological properties of this compound, including its potency, efficacy, and mechanism of action on various smooth muscle preparations.[1] These in vitro assays provide a controlled environment to study the direct effects of the compound on tissue contractility, independent of systemic physiological influences.[1][5]
Mechanism of Action: this compound-Induced Smooth Muscle Relaxation
This compound exerts its primary effect by inducing the relaxation of smooth muscle.[1] This process is initiated by the binding of this compound to specific Prostaglandin E (EP) receptors on the surface of smooth muscle cells.[1][3] This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3][6][7] The subsequent increase in intracellular cAMP levels leads to a cascade of events that culminates in smooth muscle relaxation and vasodilation, primarily through the decreased concentration of intracellular calcium.[1][3][7]
Signaling Pathway of this compound
Caption: this compound signaling pathway in smooth muscle cells.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated smooth muscle preparations. Specific parameters may need to be optimized depending on the tissue type and experimental objectives.
General Isolated Organ Bath Setup
Isolated organ bath systems are designed to maintain the viability and physiological function of isolated tissues in vitro.[1] The setup typically includes a heated organ bath, a physiological salt solution (PSS), and an aeration system with carbogen (B8564812) (95% O₂ / 5% CO₂).[1] The tissue is suspended in the bath and connected to a force transducer to record changes in muscle tension.[1][3]
Tissue Preparation: Corpus Cavernosum (Rabbit or Rat)
-
Humanely euthanize the animal according to institutional guidelines.[1]
-
Carefully dissect the penis and excise the corpus cavernosum.[1]
-
Place the tissue in cold, oxygenated Physiological Salt Solution (PSS).[1]
-
Prepare strips of the corpus cavernosum (approximately 2 mm x 2 mm x 5 mm).[1]
-
Mount the tissue strips in the organ bath between two hooks, with one end fixed and the other attached to an isometric force transducer.[1]
Tissue Preparation: Aorta (Rat or Rabbit)
-
Humanely euthanize the animal (e.g., rat or rabbit).[1]
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated PSS.[1]
-
Remove adherent connective and adipose tissue.[1]
-
Cut the aorta into rings of 2-3 mm in width.[1]
-
Suspend the aortic rings in the organ bath using two L-shaped stainless-steel hooks passed through the lumen. One hook is fixed, and the other is connected to an isometric force transducer.[1]
Procedure for a Dose-Response Curve
-
Mount the prepared tissue in the organ bath containing PSS at 37°C and aerated with carbogen.[1]
-
Allow the tissue to equilibrate for at least 60-90 minutes under a basal resting tension (e.g., 1-2 grams, depending on the tissue).[1]
-
Wash the tissue with fresh PSS every 15-20 minutes during equilibration.[1]
-
Induce a submaximal, stable contraction with a suitable agonist (e.g., phenylephrine (B352888) at a concentration that produces approximately 80% of its maximal response).[1]
-
Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).[1]
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.[1]
-
Record the relaxation response at each concentration as a percentage of the pre-contraction induced by the agonist.[8]
-
At the end of the experiment, wash the tissue thoroughly with PSS.[1]
Experimental Workflow
Caption: General experimental workflow for this compound in organ bath.
Data Presentation
The following tables summarize representative quantitative data for this compound. Note that in vitro potency can vary depending on the specific tissue, species, and experimental conditions.
Table 1: In Vitro Efficacy of this compound on Smooth Muscle Relaxation
| Tissue Preparation | Species | Agonist for Pre-Contraction | This compound Concentration Range | Observed Effect | Reference |
| Penile resistance arteries | Horse | Not specified | Not specified | Dose-dependent relaxation | [9] |
| Corpus cavernosum strips | Rat | Phenylephrine (10⁻⁵ M) | Cumulative concentrations | Relaxation response recorded | [8] |
| Human corpus cavernosum | Human | Noradrenaline or PGF2α | Not specified | Relaxation of contracted tissue | [10] |
| Human cavernous arterial segments | Human | Noradrenaline or PGF2α | Not specified | Relaxation of contracted tissue | [10] |
Table 2: Clinical Dose-Response Observations for this compound (for reference)
| Patient Population | Number of Patients | Intracavernosal Dose Range | Key Finding |
| Men with vasculogenic impotence | 16 | 2.5 to 20 µg | Steep dose-dependent increase in erectile response up to 20 µg.[1] |
| Men with erectile dysfunction | 82 | 2.5 to 40 µg | Mean optimal dose of 11.9 µg; mean minimal effective dose of 9.9 µg.[1] |
| Men with erectile dysfunction | 48 | 5 to 20 µg | Significant increase in duration of erection with each higher dose.[1] |
| Men with erectile dysfunction | 296 | 2.5 to 20 µg | Significant dose-response relationship; higher doses resulted in higher response rates.[1] |
Conclusion
The use of isolated organ bath experiments provides a robust and reproducible method for characterizing the pharmacological effects of this compound on smooth muscle contractility.[1] The detailed protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Supercritical Fluid Technology in Alprostadil Particle Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of Alprostadil particles using supercritical fluid (SCF) technology. The aim is to offer a comprehensive resource for researchers and drug development professionals interested in leveraging this advanced particle engineering technique to enhance the physicochemical properties of this compound, a prostaglandin (B15479496) E1 analog with poor aqueous solubility and stability.
Introduction to Supercritical Fluid Technology for Pharmaceutical Applications
Supercritical fluid technologies offer a green and efficient alternative to conventional particle size reduction methods like milling and crystallization.[1][2] These techniques utilize the unique properties of supercritical fluids, most commonly carbon dioxide (scCO₂), which exhibit liquid-like densities and gas-like transport properties.[3][4] By manipulating temperature and pressure, the solvating power of scCO₂ can be precisely controlled to produce micro- or nanoparticles with a narrow size distribution, high purity, and desired morphology.[3][5] Key advantages include processing at mild temperatures, ideal for thermolabile drugs like this compound, and the elimination of organic solvent residues.[6] The most prevalent SCF techniques for particle formation are Rapid Expansion of Supercritical Solutions (RESS), Supercritical Anti-Solvent (SAS), and Solution Enhanced Dispersion by Supercritical fluids (SEDS).[2][6]
This compound: Mechanism of Action
This compound, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator. Its therapeutic effects are mediated through its binding to E-type prostanoid (EP) receptors, which are G protein-coupled receptors. This binding initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle tissue and vasodilation.[3][7]
Experimental Protocols
This section provides detailed experimental protocols for the preparation of this compound particles using RESS, and general protocols for SAS and SEDS that can be adapted for this compound.
Protocol 1: Rapid Expansion of Supercritical Solutions (RESS)
The RESS process involves dissolving the solute in a supercritical fluid and then rapidly depressurizing the solution through a nozzle, leading to supersaturation and particle precipitation.
Experimental Workflow: RESS
Methodology
-
Preparation:
-
Place a known quantity of this compound (e.g., 500 mg) into the extraction vessel of the RESS apparatus.
-
-
Supercritical Fluid Generation:
-
Pump liquid CO₂ through a heat exchanger to bring it to the desired supercritical temperature and pressure.
-
-
Dissolution:
-
Introduce the supercritical CO₂ into the extraction vessel containing this compound.
-
Maintain a constant flow of scCO₂ to ensure complete dissolution of the this compound.
-
-
Expansion and Precipitation:
-
Direct the resulting supercritical solution through a heated nozzle into a precipitation chamber maintained at a lower pressure (typically atmospheric).
-
The rapid expansion causes a sharp decrease in the density and solvating power of CO₂, leading to the supersaturation and precipitation of this compound as fine particles.
-
-
Particle Collection:
-
Collect the precipitated this compound particles from the walls and bottom of the precipitation chamber.
-
Table 1: RESS Processing Parameters for this compound Particle Preparation
| Parameter | General Range | Specific Example | Reference |
| Temperature | 30 - 65 °C | 30 - 35 °C | [3] |
| Pressure | 25 - 45 MPa | 30 - 35 MPa | [3] |
| CO₂ Flow Rate | 100 - 250 L/min | 150 - 200 L/min | [3] |
| Processing Time | - | 90 min | [3] |
| Nozzle Diameter | Tens of microns | Not specified | [3] |
Protocol 2: Supercritical Anti-Solvent (SAS)
In the SAS process, the drug is dissolved in a conventional organic solvent, and this solution is then sprayed into a supercritical fluid that acts as an anti-solvent. The rapid miscibility of the solvent with the scCO₂ causes the precipitation of the drug.
Experimental Workflow: SAS
Methodology (General Protocol for a Lipophilic Drug)
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent in which it is highly soluble, and which is also miscible with scCO₂ (e.g., acetone, ethanol, dichloromethane).
-
-
Apparatus Setup:
-
Pressurize the precipitation vessel with CO₂ to the desired supercritical temperature and pressure.
-
-
Precipitation:
-
Pump the this compound solution through a nozzle into the precipitation vessel at a constant flow rate.
-
Simultaneously, maintain a continuous flow of scCO₂ through the vessel.
-
The rapid diffusion of the organic solvent into the scCO₂ leads to the supersaturation and precipitation of this compound.
-
-
Washing and Collection:
-
After the solution has been completely sprayed, continue the flow of scCO₂ for a period to wash away the residual organic solvent from the precipitated particles.
-
Slowly depressurize the vessel and collect the dried this compound particles.
-
Table 2: General SAS Processing Parameters for Lipophilic Drug Particle Preparation
| Parameter | Typical Range | Reference |
| Temperature | 35 - 60 °C | [8] |
| Pressure | 8 - 20 MPa | [8] |
| Drug Concentration in Solvent | 1 - 20 mg/mL | [5] |
| Solution Flow Rate | 0.5 - 10 mL/min | [5] |
| CO₂ Flow Rate | 10 - 60 g/min | [5] |
| Nozzle Diameter | 100 - 500 µm | [5] |
Protocol 3: Solution Enhanced Dispersion by Supercritical Fluids (SEDS)
SEDS is a modification of the SAS process where the drug solution and the supercritical fluid are introduced simultaneously through a coaxial nozzle. This enhances the mixing and dispersion, typically resulting in smaller and more uniform particles.[2][9]
Experimental Workflow: SEDS
Methodology (General Protocol for a Poorly Water-Soluble API)
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent.
-
-
Apparatus Setup:
-
Pressurize the precipitation vessel with CO₂ to the desired supercritical temperature and pressure.
-
-
Co-injection and Precipitation:
-
Simultaneously pump the this compound solution and scCO₂ through a coaxial nozzle into the precipitation vessel. The drug solution is typically fed through the inner tube and the scCO₂ through the outer tube.
-
The high-velocity scCO₂ disperses the solution into fine droplets, leading to rapid mass transfer and particle precipitation.
-
-
Washing and Collection:
-
After the co-injection is complete, maintain the scCO₂ flow to wash the particles.
-
Slowly depressurize the vessel and collect the this compound particles.
-
Table 3: General SEDS Processing Parameters for a Poorly Water-Soluble API
| Parameter | Typical Range | Reference |
| Temperature | 35 - 50 °C | [9] |
| Pressure | 10 - 20 MPa | [9] |
| Drug Concentration in Solvent | 5 - 50 mg/mL | [9] |
| Solution Flow Rate | 1 - 5 mL/min | [9] |
| CO₂ Flow Rate | 10 - 50 g/min | [9] |
Data Presentation and Particle Characterization
Thorough characterization of the prepared this compound particles is essential to evaluate the success of the supercritical fluid process. Key parameters to analyze include particle size and distribution, morphology, solid-state properties, and dissolution rate.
Table 4: Illustrative Characterization Data for Micronized Drug Particles (Not this compound Specific)
| Characterization Technique | Parameter | Unprocessed Drug | RESS Processed | SAS/SEDS Processed |
| Particle Size Analysis | Mean Particle Size | ~50 µm | 1 - 10 µm | 0.1 - 5 µm |
| Particle Size Distribution | Broad | Narrow | Narrow | |
| Scanning Electron Microscopy (SEM) | Morphology | Irregular, crystalline | Spherical, uniform | Fine, spherical |
| X-ray Diffraction (XRD) | Crystallinity | Crystalline | May be reduced | Often amorphous or reduced crystallinity |
| Dissolution Studies | Dissolution Rate | Slow | Significantly Increased | Dramatically Increased |
Note: The data in this table is illustrative and based on general findings for poorly water-soluble drugs processed with supercritical fluid technology. Actual results for this compound will require experimental determination.
Conclusion
Supercritical fluid technology, particularly the RESS process for which specific parameters for this compound have been identified, presents a promising approach for the preparation of this compound particles with controlled size and morphology. The provided protocols and application notes serve as a valuable resource for researchers and scientists to initiate and optimize the micronization of this compound. Further experimental work is necessary to establish optimal processing conditions for SAS and SEDS and to fully characterize the resulting particles to realize the full potential of these advanced formulation strategies for improving the delivery and bioavailability of this compound.
References
- 1. Solution-enhanced dispersion by supercritical fluids: an ecofriendly nanonization approach for processing biomaterials and pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supercritical fluid technology for solubilization of poorly water soluble drugs via micro- and naonosized particle generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Supercritical fluid technology for particle size reduction" by Gregory A Sacha [docs.lib.purdue.edu]
- 6. Using Supercritical Fluid Technology as a Green Alternative During the Preparation of Drug Delivery Systems | MDPI [mdpi.com]
- 7. ricerca.unityfvg.it [ricerca.unityfvg.it]
- 8. Application of supercritical antisolvent method in drug encapsulation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution-enhanced dispersion by supercritical fluids: an ecofriendly nanonization approach for processing biomaterials and pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alprostadil Administration for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator with a wide range of pharmacological effects, making it a valuable tool in preclinical research.[1][2] Its most notable actions include the relaxation of smooth muscle tissue and inhibition of platelet aggregation.[2][3] In preclinical studies, this compound is utilized across various models to investigate conditions such as erectile dysfunction, peripheral artery disease, and other cardiovascular disorders.[4][5] Its mechanism of action involves binding to prostanoid E-type (EP) receptors, which triggers intracellular signaling cascades.[1] These notes provide an overview of common administration techniques, relevant protocols, and quantitative data from preclinical studies to aid in experimental design and drug development.
Key Preclinical Applications
-
Erectile Dysfunction (ED): this compound is widely studied for its ability to induce erection by relaxing the trabecular smooth muscle and dilating cavernosal arteries, leading to increased blood flow.[3] Preclinical models, particularly in rabbits and monkeys, are used to measure the hemodynamic changes following intracavernosal administration.[6]
-
Peripheral Artery Disease (PAD): In models such as hindlimb ischemia, this compound is investigated for its potential to improve blood flow and promote angiogenesis.[6] Its vasodilatory properties are key to its therapeutic potential in this area.[5]
-
Other Investigational Areas: Research has also explored this compound's protective effects in acute pancreatitis by inhibiting inflammatory pathways and in myocardial infarction models by promoting angiogenesis and reducing injury.[4][7][8]
Signaling Pathways of this compound
This compound primarily exerts its effects by binding to G-protein coupled prostanoid E-type (EP) receptors. There are four main subtypes (EP1-EP4) with which this compound interacts with varying affinities.[1] The most well-characterized pathway, particularly for vasodilation, involves the EP2 and EP4 receptors.[1]
Binding to these Gs-coupled receptors activates adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[6][1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[9] Other signaling pathways, such as the JAK2/STAT3 and MAPK pathways, have also been implicated in this compound's mechanism in specific disease models like acute pancreatitis and myocardial infarction, respectively.[7][8]
Caption: Canonical this compound cAMP signaling pathway.
Quantitative Data Summary
The following tables summarize dose-response data from various preclinical studies.
Table 1: In Vivo Models of Erectile Dysfunction
| Animal Model | Administration Route | Dosing Regimen | Observed Effect |
|---|---|---|---|
| Cynomolgus Monkey | Intracavernosal | 1.25, 2.5, 5 µg (twice a week for 6 months) | Penile elongation or tumescence.[6] |
| Pigtail Monkey | Intracavernosal | 5, 10, 20 µg | Dose-dependent increase in intracavernosal blood flow.[6] |
| Rabbit | Intracavernosal | 0.2-1.6 µg/kg | Dose-dependent increase in intracavernosal pressure (ΔICP) from 18 to 44 mmHg.[6] |
Table 2: In Vitro Smooth Muscle Relaxation Models
| Animal Model | Tissue | Concentration Range | Observed Effect |
|---|---|---|---|
| Dog, Cat, Horse, Ram, Bull | Penile Retractor Muscle | 2 to 300 nM | Relaxation of muscle tissue.[9] |
| Macaque, Rabbit, Guinea Pig, Dog, Cat, Horse | Corpus Cavernosum Urethra | 2 to 300 nM | Relaxation of corpus cavernosum.[9] |
| Rat | Corpus Cavernosum | 10⁻⁹ to 10⁻⁵ M | Dose-dependent relaxation of phenylephrine-precontracted tissue strips.[6] |
Table 3: Binding Affinity of this compound (PGE1) for Mouse Prostanoid Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| EP1 | 36.[1] |
| EP2 | 10.[1] |
| EP3 | 1.1.[1] |
| EP4 | 2.1.[1] |
| IP | 33.[1] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound administration.
Protocol 1: In Vivo Assessment of Erectile Function (Rabbit Model)
This protocol is adapted from studies evaluating erectile response to intracavernosal this compound.[6]
1. Animal Model:
-
Male New Zealand White rabbits.
2. Anesthesia:
-
Induce and maintain anesthesia according to institutionally approved protocols.
3. Surgical Preparation:
-
Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).[6]
-
To monitor systemic effects, place a catheter in the carotid artery to measure systemic blood pressure.[6]
4. Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Administer a single intracavernosal injection. Doses typically range from 0.2 to 1.6 µg/kg.[6]
5. Hemodynamic Monitoring:
-
Continuously record ICP and systemic blood pressure before, during, and after injection.
6. Data Analysis:
-
Quantify the erectile response by measuring the change in ICP (ΔICP) from the pre-injection baseline.[6]
-
Record the duration of tumescence.[6]
Caption: Workflow for in vivo erectile function assessment.
Protocol 2: In Vitro Relaxation of Rat Corpus Cavernosum
This protocol assesses the direct relaxant effect of this compound on isolated smooth muscle tissue.[6]
1. Tissue Preparation:
-
Euthanize male Wistar rats and excise the penises.
-
Carefully dissect the corpus cavernosum and cut it into longitudinal strips (2-3 mm wide and 5-7 mm long).[6]
2. Organ Bath Setup:
-
Mount the tissue strips in organ baths containing a physiological salt solution (e.g., Krebs solution) at 37°C.
-
Bubble the solution with 95% O₂ and 5% CO₂.
-
Apply a resting tension to the strips and allow them to equilibrate.[6]
3. Experimental Procedure:
-
Induce a stable contraction in the tissue strips using a contractile agent like phenylephrine (B352888) (e.g., 10⁻⁵ M).[6]
-
Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction.[6]
4. Data Analysis:
-
Construct dose-response curves to visualize the relaxant effect.
-
Calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of this compound.[6]
Protocol 3: Measurement of this compound-Induced cAMP Accumulation
This protocol quantifies the functional response to this compound by measuring the intracellular second messenger, cAMP.[1][10]
1. Cell Culture:
-
Use a suitable cell line expressing EP receptors (e.g., CHO cells transfected with the receptor subtype of interest or primary cells like HUVECs).[10][11]
-
Seed cells in appropriate culture plates and grow to desired confluency.
2. Assay Procedure:
-
Wash cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) for approximately 10 minutes to prevent cAMP degradation.[1]
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 20 minutes) at 37°C.[1]
3. Lysis and Detection:
-
Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF) following the manufacturer's instructions.[1][10]
4. Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Exercise training combined with this compound improves myocardial infarction and coronary microcirculation disorder in aged rats by inhibiting mitogen-activated protein kinase (MAPK) signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Effect of this compound on Acute Pancreatitis in Rats via Inhibiting Janus Kinase 2 (JAK2)/STAT3 Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exercise training combined with this compound improves myocardial infarction and coronary microcirculation disorder in aged rats by inhibiting mitogen-activated protein kinase (MAPK) signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Matrigel Plug Assay for Assessing Alprostadil's Effect on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vivo Matrigel plug assay is a robust and widely utilized method to quantify angiogenesis.[1][2][3][4][5][6][7] This assay involves the subcutaneous injection of Matrigel, a solubilized basement membrane matrix, which solidifies at body temperature to form a plug.[1][4] This plug serves as a scaffold for endothelial cell infiltration and the formation of new blood vessels, a process that can be modulated by angiogenic or anti-angiogenic compounds.
Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), is a vasodilator used in the treatment of peripheral vascular diseases.[8][9] Its role in angiogenesis is complex, with studies presenting conflicting evidence. Some research suggests a pro-angiogenic effect through the upregulation of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).[10][11][12] Conversely, other studies have demonstrated a potent anti-angiogenic activity of this compound, both in vitro and in vivo, including in the Matrigel plug assay.[8][9] These findings suggest that the effect of this compound on angiogenesis may be context-dependent.
These application notes provide a detailed protocol for utilizing the in vivo Matrigel plug assay to evaluate the effects of this compound on angiogenesis.
Data Presentation
The following tables summarize quantitative data from a study investigating the anti-angiogenic effect of this compound in a murine Matrigel plug assay.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Mean Hemoglobin Content (mg/mL) | Standard Deviation |
| Control (FGF-induced) | 55.2 | 16.5 |
| This compound-treated | 15.4 | 6.1 |
Data adapted from a study demonstrating the inhibitory effect of PGE1 (this compound) on FGF-induced angiogenesis in the Matrigel plug assay.[8]
Experimental Protocols
I. In Vivo Matrigel Plug Assay
This protocol details the procedure for assessing the in vivo angiogenic response to this compound.
Materials:
-
Matrigel Matrix (growth factor reduced)
-
This compound
-
Angiogenic factor (e.g., basic Fibroblast Growth Factor, bFGF; Vascular Endothelial Growth Factor, VEGF)
-
Heparin
-
6-8 week old mice (e.g., C57BL/6)[4]
-
Sterile, pre-chilled syringes and needles
-
Anesthetic agent
-
Surgical tools for plug excision
-
Drabkin's reagent for hemoglobin assay
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)[1]
Procedure:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw Matrigel overnight at 4°C. It is crucial to keep Matrigel, syringes, and tips on ice to prevent premature gelation.[13]
-
In a sterile, pre-chilled microcentrifuge tube, prepare the Matrigel mixture. For a final volume of 500 µL per plug, mix:
-
450 µL of Matrigel
-
Angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL) as a positive control.[13]
-
This compound at the desired concentration. A vehicle control group should also be prepared.
-
-
-
Animal Handling and Injection:
-
Anesthetize the mice using an approved institutional protocol.
-
Slowly inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse using a pre-chilled syringe.[13] The liquid Matrigel will form a solid plug at body temperature.
-
-
Incubation Period:
-
House the mice for a period of 7-14 days to allow for cellular infiltration and vascularization of the Matrigel plug.[13]
-
-
Plug Excision:
-
At the end of the incubation period, euthanize the mice.
-
Carefully make a skin incision and dissect the Matrigel plug from the surrounding tissue.
-
Photograph the excised plugs for qualitative assessment of vascularization.
-
II. Quantification of Angiogenesis
A. Hemoglobin Content Assay (Drabkin's Method):
This method quantifies the amount of blood within the Matrigel plug as an index of vascularization.[14]
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant, which converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve.
B. Immunohistochemistry for Endothelial Cell Markers:
This method allows for the visualization and quantification of blood vessels within the plug.[1][2][15]
-
Fixation and Embedding: Fix the excised Matrigel plugs in 10% neutral buffered formalin overnight.[2][15] Subsequently, embed the plugs in paraffin.
-
Sectioning: Cut 5 µm sections of the paraffin-embedded plugs.[1]
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against an endothelial cell marker, such as CD31 (PECAM-1).[1]
-
Incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the signal using a chromogenic substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Microvessel Density (MVD) Analysis:
-
Capture images of the stained sections at a consistent magnification (e.g., 200x).
-
Count the number of CD31-positive vessels in multiple random fields of view for each plug.
-
Express the MVD as the average number of vessels per unit area (e.g., vessels/mm²).
-
Visualizations
Caption: Experimental workflow for the in vivo Matrigel plug assay.
Caption: Proposed signaling pathways for this compound's dual effects on angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Gel Plug Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PGE1 analog this compound induces VEGF and eNOS expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific enhancement of vascular endothelial growth factor (VEGF) production in ischemic region by this compound--potential therapeutic application in pharmaceutical regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Matrigel plug angiogenesis assay in vivo [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Alprostadil Aqueous Solution Stability: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals working with Alprostadil. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the inherent instability of this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and handling of this compound aqueous solutions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound solution rapidly losing potency? | pH Instability: this compound is highly sensitive to pH and degrades quickly in acidic (pH < 4.0) and alkaline (pH > 7.0) conditions. The primary degradation pathway is dehydration to the less active Prostaglandin (B15479496) A1 (PGA1).[1] | - Maintain the pH of the solution within the optimal range of 4.0 to 6.0.[1] - Utilize a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to stabilize the pH. |
| Elevated Temperature: The degradation rate of this compound increases significantly with temperature. | - Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[1] - Avoid repeated freeze-thaw cycles. | |
| Oxidation: this compound is susceptible to oxidative degradation.[1] | - Prepare solutions under an inert atmosphere (e.g., nitrogen). - Consider the addition of antioxidants, though compatibility and efficacy must be validated. | |
| Light Exposure: Exposure to light can accelerate the degradation of this compound. | - Protect solutions from light by using amber vials or by wrapping containers in foil. | |
| I'm observing a hazy or cloudy appearance in my solution. | Precipitation: this compound may precipitate out of solution, especially at higher concentrations or upon changes in temperature. | - Ensure complete dissolution during preparation. Gentle warming or sonication may aid in solubilization. - If precipitation occurs after storage, gentle agitation may redissolve the compound. Always visually inspect for particulates before use. |
| Interaction with Container: this compound can adsorb to the surfaces of certain plastic containers, such as those made of polyvinyl chloride (PVC).[2] | - Use glass or polypropylene (B1209903) containers whenever possible. - If using a volumetric infusion chamber, add the diluent to the chamber before adding the concentrated this compound solution to minimize direct contact with the plastic walls.[2] | |
| My HPLC analysis shows unexpected peaks. | Degradation Products: The primary degradation product is PGA1, which can isomerize to Prostaglandin B1 (PGB1). Other minor degradation products may also be present. | - Utilize a validated stability-indicating HPLC method capable of separating this compound from its potential degradants. - Analyze samples promptly after preparation or thawing. |
| Contamination: Impurities in solvents, excipients, or from the container can introduce extraneous peaks. | - Use high-purity solvents and reagents. - Perform blank runs with the vehicle to identify any background peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
A1: The main degradation pathway for this compound (Prostaglandin E1) in aqueous solutions is a dehydration reaction, which involves the elimination of a water molecule from the cyclopentane (B165970) ring to form Prostaglandin A1 (PGA1).[1] PGA1 is significantly less biologically active than this compound.
Q2: What is the optimal pH for this compound stability?
A2: this compound exhibits its maximum stability in a slightly acidic to neutral pH range, optimally between pH 4.0 and 6.0.[1] Both strongly acidic and alkaline conditions significantly accelerate its degradation to PGA1.[1]
Q3: How should I store my this compound aqueous solutions?
A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, solutions should be frozen at -20°C.[1] It is crucial to protect the solutions from light.
Q4: Can I use co-solvents to improve the stability of this compound?
A4: Yes, using non-aqueous or co-solvent systems can enhance the stability of this compound by reducing the availability of water for the dehydration reaction.[1] Ethanol (B145695) is a commonly used co-solvent. However, the choice of co-solvent must be compatible with the intended application.
Q5: Are there advanced formulation strategies to significantly improve this compound stability?
A5: Yes, several advanced formulation strategies can protect this compound from degradation:
-
Lyophilization (Freeze-Drying): By removing water, lyophilization effectively inhibits the primary degradation pathway. The lyophilized powder can be stored for extended periods and reconstituted before use.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can protect it from the aqueous environment and improve its stability.[3]
-
Lipid-Based Formulations: Incorporating this compound into lipid microspheres or liposomes can shield it from degradation and potentially offer controlled-release properties.[1][4]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of this compound in Different Formulations and Storage Conditions
| Concentration | Formulation/Solvent | Storage Temperature | Duration | Percent Remaining | Reference |
| 11 mcg/mL | 0.9% Sodium Chloride in PVC container | 2°C to 8°C | 10 days | 90% - 110% | [5][6] |
| 20 µg/mL | 4% Alcohol and 0.9% Saline | 4°C | 106.5 days | 90% | [7] |
| 20 µg/mL | 4% Alcohol and 0.9% Saline | 25°C | 9.8 days | 90% | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a method for preparing a stabilized this compound formulation using hydroxypropyl-α-cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-α-cyclodextrin
-
Ethanol
-
Water for Injection
-
pH adjusting agent (e.g., phosphate buffer)
Procedure:
-
Prepare Solution A: Dissolve the required amount of hydroxypropyl-α-cyclodextrin in water for injection with continuous stirring until complete dissolution. A typical molar ratio of this compound to cyclodextrin is 1:1, but this can be optimized.[1]
-
Prepare Solution B: Dissolve the required amount of this compound in ethanol until it is fully dissolved.[1]
-
Combine Solutions: Slowly add Solution B to Solution A while stirring.
-
pH Adjustment: Adjust the pH of the combined solution to a range of 4.0 - 7.0 using a suitable pH adjusting agent.[1]
-
Complexation: Continue stirring the mixture for 3-5 hours to facilitate the formation of the inclusion complex. The final solution should be clear and uniform.[1]
-
Final Product: The resulting solution can be used directly or lyophilized for long-term storage.
Protocol 2: Preparation of this compound-Loaded Lipid Microspheres
This protocol outlines a two-step emulsification method for preparing this compound-loaded lipid microspheres.[1]
Materials:
-
This compound
-
Soybean oil
-
Purified egg yolk lecithin
-
Oleic acid
-
Glycerin
-
Water for Injection
-
Nitrogen gas
Procedure:
-
Oil Phase Preparation: Under a nitrogen atmosphere, dissolve this compound, soybean oil, purified egg yolk lecithin, and oleic acid. Heat the mixture to 60-70°C and stir until a clear solution is obtained.[1]
-
Aqueous Phase Preparation: Dissolve glycerin in water for injection.[1]
-
Primary Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to create a coarse emulsion.[1]
-
Secondary Emulsification (High-Pressure Homogenization): Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles to reduce the particle size and form a fine lipid microsphere suspension.[1]
Protocol 3: Stability-Indicating HPLC Method for this compound
This method can be used to quantify this compound and its primary degradation product, PGA1.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for separation.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detection is challenging due to low absorbance. Mass spectrometric (MS) detection in negative ion mode (ESI-) is preferred for sensitivity and specificity.[8]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and PGA1 in a suitable solvent (e.g., ethanol or acetonitrile). Prepare a series of working standards by diluting the stock solutions with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dilute the this compound formulation samples with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for this compound and PGA1 based on their retention times. Quantify their concentrations in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Primary degradation pathway of this compound to PGA1.
Caption: General workflow for this compound stability testing.
Caption: Key strategies for improving this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of prostaglandin E1-hydroxypropyl-beta-cyclodextrin complex and its nasal delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Alprostadil and its Degradation Products
This technical support center is designed for researchers, scientists, and drug development professionals working with Alprostadil. It provides troubleshooting guidance and answers to frequently asked questions related to the identification and analysis of this compound and its degradation products, such as Prostaglandin A1 (PGA1).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (PGE1)?
A1: The most common degradation pathway for this compound involves a dehydration reaction, which leads to the formation of Prostaglandin A1 (PGA1).[1] Subsequently, PGA1 can isomerize to form Prostaglandin B1 (PGB1).[1] In in-vivo studies, other metabolites such as 15-keto-PGE1 and 13,14-dihydro-PGE1 (PGE0) have also been identified.[1]
Q2: What conditions typically lead to the degradation of this compound?
A2: this compound is known for its instability in aqueous solutions and is susceptible to degradation under several stress conditions. Forced degradation studies have demonstrated its sensitivity to acidic, alkaline, oxidative, thermal, and photolytic stress.[1] The degradation process, particularly the conversion to PGA1, is notably accelerated under both acidic and basic conditions.[2]
Q3: What is the optimal pH for maintaining this compound stability in solution?
A3: this compound is most stable in a slightly acidic to neutral pH range. The optimal pH for stability is generally considered to be between 4.0 and 6.0.
Q4: Which analytical technique is most suitable for identifying and quantifying this compound and its degradation products?
A4: A reverse-phase high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is the preferred technique.[1] A C18 column is commonly used for the separation of this compound from its degradants.[1] Due to this compound's low UV absorbance, mass spectrometric detection offers superior sensitivity and specificity for quantification.[1][3]
Q5: What ionization mode is recommended for the MS analysis of this compound and PGA1?
A5: Electrospray ionization (ESI) in the negative ion mode is highly effective for the analysis of prostaglandins (B1171923) like this compound.[1] The carboxylic acid group present in these molecules readily deprotonates, forming the [M-H]⁻ ion, which allows for sensitive detection.[1]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol (B1196071) Interactions: Residual active silanol groups on the silica-based column can interact with the analyte. | - Use a mobile phase with a lower pH to suppress silanol ionization.- Employ an end-capped column.- Add a competitive amine, such as triethylamine, to the mobile phase in low concentrations.[1] |
| Poor Peak Shape (Fronting) | Column Overload: Injecting a sample with a concentration that is too high for the column's capacity. | - Reduce the injection volume.- Dilute the sample prior to injection.[1] |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase whenever feasible.[1] | |
| Retention Time Shifts | Inconsistent Mobile Phase Composition: Inaccurate preparation or evaporation of the organic component of the mobile phase. | - Prepare fresh mobile phase daily.- Keep mobile phase reservoirs sealed to prevent evaporation.[1] |
| Column Temperature Fluctuations: Variations in ambient temperature affecting the column. | - Use a column oven to maintain a constant and controlled temperature.[1] | |
| Column Degradation: The stationary phase of the column has deteriorated over time. | - Replace the column with a new one of the same type. | |
| Low Signal Intensity | Ion Suppression in MS: Co-eluting matrix components interfering with the ionization of the analyte. | - Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction). |
| Improper Detector Settings: Incorrect wavelength or gain settings on the detector. | - Optimize detector parameters using a standard solution of this compound. | |
| Ghost Peaks | Carryover from Previous Injections: Residual analyte from a highly concentrated sample appearing in subsequent runs. | - Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent after analyzing high-concentration samples.[1] |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | - Use high-purity, HPLC-grade solvents.- Flush the entire HPLC system with a strong solvent to remove contaminants.[1] | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase accumulating on the column inlet frit. | - Reverse-flush the column (disconnect from the detector first).- If the pressure remains high, replace the inlet frit or the column. |
| Precipitation in the System: Buffer salts precipitating out of the mobile phase. | - Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.- Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates. |
Data Presentation
Forced Degradation of this compound
The following table summarizes the typical percentage of this compound degradation observed under various stress conditions. These values are illustrative and can vary based on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Typical Degradation (%) | Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl, Room Temperature | 15 - 30% | PGA1 |
| Alkaline Hydrolysis | 0.1 M NaOH, Room Temperature | 25 - 50% | PGA1, PGB1 |
| Oxidative | 3% H₂O₂, Room Temperature | 10 - 20% | Oxidized Products |
| Thermal | 80°C | 20 - 40% | PGA1 |
| Photolytic | UV Light (254 nm) | 5 - 15% | Photodegradants |
Note: The percentage of degradation is an approximate range compiled from various studies and is intended for illustrative purposes. Actual results will depend on the specific experimental setup.[1]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1.1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as ethanol (B145695) or acetonitrile.[1]
1.2. Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for a predetermined period (e.g., 3 hours). Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Maintain at room temperature for a specified time. Neutralize with 0.1 M HCl prior to analysis.[1]
-
Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for a set duration.[1]
-
Thermal Degradation: Place a vial containing the this compound solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[1]
-
Photolytic Degradation: Expose an this compound solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be stored in the dark under the same conditions.[1]
UPLC-MS/MS Method for Quantification in Plasma
This protocol provides a sensitive and selective method for the quantification of this compound in plasma.
2.1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., Diphenhydramine).
-
Vortex the sample for 1 minute.
-
Add 1 mL of an extraction solvent like ethyl acetate (B1210297) and vortex for an additional 3 minutes.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2.2. UPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.25 mL/min.
-
Gradient Program: A suitable gradient starting with a low percentage of mobile phase B and gradually increasing to elute the analytes.
-
Ionization Mode: ESI Negative.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound to PGA1 and PGB1.
Experimental Workflow for Forced Degradation Analysis
Caption: Workflow for forced degradation analysis of this compound.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound leading to vasodilation.
References
Strategies to prevent chemical degradation of Alprostadil in vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the chemical degradation of Alprostadil in vitro. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical degradation pathway for this compound in vitro?
A1: The most significant degradation pathway for this compound (Prostaglandin E1 or PGE1) in aqueous solutions is dehydration, which leads to the formation of Prostaglandin A1 (PGA1).[1][2] PGA1 can further isomerize to form Prostaglandin B1 (PGB1).[2] This initial dehydration reaction is the primary cause of potency loss in this compound solutions.[1]
Q2: What are the key factors that accelerate this compound degradation?
A2: this compound's stability is significantly influenced by several factors:
-
pH: this compound is most stable in a slightly acidic to neutral pH range, optimally between 4.5 and 6.0.[3] Both strongly acidic and alkaline conditions accelerate the dehydration to PGA1.[1]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[3] Therefore, proper storage at refrigerated or frozen temperatures is critical.
-
Light: Exposure to light can lead to photodegradation and loss of potency.[3]
-
Solvent: Aqueous solutions promote the degradation of this compound. The use of non-aqueous or co-solvent systems can enhance stability.
-
Oxidation: this compound is susceptible to oxidative degradation.[1][3]
-
Container Material: this compound can adsorb to the surfaces of certain plastics, such as polyvinyl chloride (PVC), which can decrease the effective concentration of the solution.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored at refrigerated temperatures (2°C to 8°C) and protected from light.[3] For longer-term storage, freezing at -20°C or -70°C can preserve stability for up to 6 months in certain formulations.[1] It is crucial to use airtight containers to prevent solvent evaporation and to choose container materials that minimize adsorption, such as glass or polypropylene (B1209903).[3]
Q4: Can I use plastic containers to store this compound solutions?
A4: Caution is advised when using plastic containers. Undiluted this compound may interact with the plasticizers in materials like polyvinyl chloride (PVC), causing a hazy appearance in the solution.[1][3] If plastic containers must be used, it is recommended to first add the diluent to the container before adding the concentrated this compound to minimize direct contact with the plastic surface.[1][3] Polypropylene syringes have been shown to be a more suitable option for storage.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency | - Incorrect pH: The pH of the solution is outside the optimal range of 4.5-6.0.[3] - High Storage Temperature: The solution is being stored at room temperature or higher.[3] - Light Exposure: The solution is not protected from light.[3] - Oxidative Degradation: The formulation is susceptible to oxidation.[1][3] | - Verify and adjust the pH of the diluent or buffer. Consider using a citrate (B86180) buffer to maintain the optimal pH. - Store solutions at refrigerated temperatures (2°C to 8°C) immediately after preparation. For long-term storage, consider freezing at -20°C or below.[1][3] - Use amber-colored vials or wrap containers in a light-blocking material.[3] - Consider adding an antioxidant to the formulation. |
| Hazy or cloudy appearance in the solution | - Interaction with Container: Undiluted this compound may be interacting with the plastic container walls.[1][3] - Precipitation: The compound may have precipitated out of solution, especially after thawing. | - When preparing the solution, add the diluent to the container first, then add the concentrated this compound.[1][3] If haziness persists, switch to a glass or polypropylene container.[3] - Gently warm and agitate the solution to redissolve the precipitate. Ensure the solution is clear before use.[1] |
| Extraneous peaks in HPLC chromatogram | - Degradation Products: The extra peaks could be degradation products like PGA1. - Impurities in Excipients: The diluents or other formulation components may contain impurities.[3] - Leachables from Container: Compounds may be leaching from the container into the solution.[3] | - Confirm the identity of the peaks by comparing their retention times with standards of known degradation products. - Use high-purity, sterile excipients and analyze each component separately to identify the source of the peaks.[3] - Evaluate the compatibility of your formulation with the chosen container material. |
Data Presentation: this compound Stability
Table 1: Stability of this compound in Different Formulations and Storage Conditions
| Concentration | Diluent/Formulation | Container | Temperature | Duration | Remaining this compound (%) | Reference |
| 11 mcg/mL | 0.9% Sodium Chloride | Polyvinyl Chloride (VIAFLEX) | 2°C to 8°C | 10 days | 90% - 110% | [1][4][5] |
| 40 µg/mL | Saline | Insulin Syringes | Cold Temperature | 24 weeks | Not specified, but stable | [1][3] |
| 5 µg:100ml | 0.9% NaCl or 5% Glucose | Not specified | Room Temperature | 6 hours | Encapsulation rate decreased significantly | |
| Not specified | Injection | Not specified | High light and high temperature | 10 days | Content decreased significantly | [6] |
| Not specified | Injection | Not specified | 25°C | 6 months | Content changed obviously | [6] |
| Not specified | Injection | Not specified | 4°C | 12 months | In line with requirements | [6] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Typical Outcome |
| Acidic Hydrolysis | 0.1 M HCl, Room temperature or 60°C | Significant degradation |
| Alkaline Hydrolysis | 0.1 M NaOH, Room temperature or 60°C | Significant degradation, generally faster than acidic conditions |
| Oxidative Degradation | 3% Hydrogen Peroxide, Room temperature | Degradation occurs |
| Thermal Degradation | 80°C | Degradation occurs |
| Photolytic Degradation | UV light (e.g., 254 nm) | Degradation occurs |
Note: The extent of degradation is dependent on the specific experimental conditions such as concentration and duration of exposure.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is used to quantify this compound and its primary degradation product, PGA1, to assess the stability of formulations.
Chromatographic Conditions:
-
Column: C18 column (e.g., Kromasil 5 C18, 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : pH 3 Phosphate Buffer (37:63, v/v)
-
Flow Rate: 1.0 mL/min to 1.5 mL/min (gradient or isocratic)
-
Injection Volume: 100 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 205 nm for this compound and 230 nm for PGA1
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and PGA1 of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a suitable concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify the peaks for this compound and PGA1 based on their retention times.
-
Quantification: Quantify the amount of this compound and PGA1 in the samples by comparing their peak areas with those of the standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for intentionally degrading this compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.[2]
2. Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for a specified time (e.g., 3 hours). Neutralize the solution with 0.1 M NaOH before analysis.[2]
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.[2]
-
Thermal Degradation: Place a vial containing the this compound solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[2]
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark.[2]
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) to separate and identify the degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Technical Support Center: Optimizing Alprostadil Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Alprostadil (Prostaglandin E1) dosage and efficacy in preclinical animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Efficacy Between Animals in the Same Treatment Group
-
Question: We are observing a significant difference in the vasodilatory response (e.g., increased blood flow, decreased blood pressure) among animals receiving the same dose of this compound. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in animal studies. Several factors can contribute to inconsistent responses to this compound:
-
Animal Strain: Different strains of the same species can exhibit varying sensitivities to prostaglandins (B1171923) due to genetic differences in receptor expression and signaling pathways.
-
Estrous Cycle (in females): Hormonal fluctuations during the estrous cycle can influence vascular tone and responsiveness to vasoactive agents.
-
Diet: The composition of animal chow can affect drug metabolism and overall physiological status.
-
Administration Technique: Inconsistent administration, particularly with intracavernosal or intra-arterial routes, can lead to variations in the delivered dose and local drug concentration.
Troubleshooting Steps:
-
Standardize Animal Model: Use a single, well-characterized strain for your studies.
-
Synchronize Estrous Cycles: For studies involving female animals, consider estrous cycle synchronization to minimize hormonal variability.
-
Control Dietary Factors: Utilize a standardized diet for all experimental and control groups.
-
Refine Administration Protocol: Ensure all personnel are thoroughly trained in the chosen administration technique to guarantee consistent and accurate dosing.
-
Issue 2: Lack of Expected Therapeutic Effect
-
Question: Our this compound formulation is not producing the expected vasodilatory or pro-erectile effect in our animal model. What are the potential reasons for this lack of efficacy?
-
Answer: A suboptimal or absent response to this compound can stem from several factors related to the drug itself, the administration, or the animal model.
-
Inadequate Dosage: The dose may be too low for the specific animal model and administration route.
-
Improper Formulation/Storage: this compound can be unstable if not stored correctly, leading to degradation and loss of potency. Formulations with penetration enhancers like DDAIP may be necessary for topical application.[1]
-
Route of Administration: The chosen route may not be optimal for the intended therapeutic effect. For localized effects like penile erection, intracavernosal administration is generally more effective than systemic routes.[2]
-
Species-Specific Differences: Some species may have lower receptor densities or different receptor subtypes, leading to a diminished response. For instance, dogs have been shown to have a near-complete absence of PGE1 receptors in the corpus cavernosum, correlating with a poor clinical response to intracavernosal injection.[3]
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific animal model and experimental conditions.
-
Verify Formulation and Storage: Ensure that the this compound formulation is prepared and stored according to the manufacturer's instructions to maintain its stability and potency.
-
Optimize Administration Route: Consider the target tissue and desired effect when selecting the administration route. For localized effects, a targeted delivery method is often preferable.
-
Review Species-Specific Literature: Consult existing literature to confirm the suitability of your chosen animal model for this compound research and to understand any known species-specific differences in response.
-
Issue 3: Adverse Events Observed in Study Animals
-
Question: We are observing adverse effects such as penile pain, hematoma, or prolonged erections (priapism) in our animal subjects. How can we manage and minimize these adverse events?
-
Answer: Adverse events are a critical consideration in any animal study. Proper dose titration and careful administration can help minimize these effects.
-
Penile Pain: This is a common side effect, particularly with intracavernosal injections.[4][5][6]
-
Hematoma/Ecchymosis: These can occur at the injection site due to improper injection technique.[6]
-
Prolonged Erection/Priapism: This is a serious adverse event that can lead to tissue damage. It is more likely to occur at higher doses.[4][5][6][7]
-
Systemic Hypotension: Systemic administration or significant systemic absorption from local administration can lead to a drop in blood pressure.[4]
Troubleshooting Steps:
-
Dose Titration: Begin with a low dose and gradually escalate to find the minimum effective dose that produces the desired therapeutic effect with minimal side effects.[4]
-
Refine Injection Technique: For intracavernosal injections, ensure the needle is correctly placed to avoid trauma to blood vessels and surrounding tissues. Varying the injection site can also help.[4]
-
Establish Monitoring Protocols: Closely monitor animals for the duration of the expected drug effect. Have a clear protocol in place for managing adverse events, such as priapism.
-
Consider Alternative Formulations: For some applications, combination therapies (e.g., Trimix, which includes papaverine (B1678415) and phentolamine) may allow for a lower, better-tolerated dose of this compound.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies to aid in experimental design.
Table 1: In Vivo Efficacy of Intracavernosal this compound for Erectile Dysfunction
| Animal Model | Dosing Regimen | Observed Effect |
| Cynomolgus Monkey | 1.25, 2.5, 5 µg (twice a week for 6 months) | Penile elongation or tumescence.[8] |
| Pigtail Monkey | 5, 10, 20 µg | Dose-dependent decrease in venous pressure and increase in intracavernosal blood flow. |
| Rabbit | 0.2-1.6 µg/kg | Dose-dependent increase in intracavernosal pressure (ΔICP) ranging from 18 to 44 mmHg.[9] |
Table 2: In Vitro Efficacy of this compound on Corpus Cavernosum Smooth Muscle Relaxation
| Animal Model | Concentration Range | Observed Effect |
| Dog, Cat, Horse, Ram, Bull | 2 to 300 nM | Relaxation of penile retractor muscle.[8] |
| Macaque, Rabbit, Guinea Pig, Dog, Cat, Horse | 2 to 300 nM | Relaxation of corpus cavernosum urethra.[8] |
| Rat | 10⁻⁹ to 10⁻⁵ M | Dose-dependent relaxation of phenylephrine-precontracted corpus cavernosum strips. |
Table 3: In Vitro Inhibitory Concentrations (IC50) of this compound
| Cell Line/Assay | Parameter Measured | IC50 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | 400 nM |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced migration | 500 nM |
Experimental Protocols
Protocol 1: Assessment of Erectile Response to Intracavernosal this compound in a Rabbit Model
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Induce and maintain anesthesia throughout the experiment.
-
Surgical Preparation:
-
Expose the penis.
-
Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Monitor systemic blood pressure via a catheter in the carotid artery.
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer as a single intracavernosal injection. Doses typically range from 0.2 to 1.6 µg/kg.
-
-
Hemodynamic Monitoring: Continuously record ICP and systemic blood pressure.
-
Data Analysis: Measure the change in ICP (ΔICP) from baseline to determine the erectile response.
Protocol 2: In Vitro Relaxation of Rat Corpus Cavernosum
-
Tissue Preparation:
-
Euthanize male Wistar rats and excise the penises.
-
Carefully dissect the corpus cavernosum and cut it into longitudinal strips.
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension to the strips.
-
-
Experimental Procedure:
-
Pre-contract the tissue strips with a contractile agent such as phenylephrine (B352888) (e.g., 10⁻⁵ M).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction.
-
-
Data Analysis: Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) to determine the potency of this compound.
Visualizations
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Caption: Experimental workflow for assessing erectile response in an animal model.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound (PGE1) is a potent vasodilator that binds to prostaglandin (B15479496) E receptors (primarily EP2 and EP4), activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP leads to the relaxation of smooth muscle tissue and subsequent vasodilation.[10]
-
-
Q2: What are the most common animal models used for studying this compound's efficacy in erectile dysfunction?
-
Q3: What is the recommended starting dose for this compound in animal studies?
-
A3: The optimal starting dose is highly dependent on the animal species, the administration route, and the intended therapeutic effect. It is strongly recommended to conduct a dose-escalation pilot study to determine the minimal effective dose for your specific experimental setup. For example, in rabbits, effective intracavernosal doses range from 0.2 to 1.6 µg/kg.[9]
-
-
Q4: How should this compound be prepared and stored for animal experiments?
-
A4: this compound is often supplied as a lyophilized powder that needs to be reconstituted with sterile saline. It is crucial to follow the manufacturer's instructions for reconstitution and storage, as the compound can be unstable. Reconstituted solutions are typically for single use only.[11]
-
-
Q5: What are the key differences in efficacy between intracavernosal and other routes of administration?
-
A5: Intracavernosal injection delivers a high concentration of this compound directly to the target tissue, resulting in a rapid and robust local response, making it highly effective for erectile dysfunction models.[4][5] Systemic routes like intravenous or intraperitoneal administration will have a more diffuse effect and may require higher doses to achieve a comparable local response, which can increase the risk of systemic side effects like hypotension. Topical administration often requires a penetration enhancer to be effective.[1]
-
-
Q6: Can this compound be used in combination with other drugs in animal studies?
-
A6: Yes, this compound is sometimes used in combination with other vasoactive agents, such as papaverine and phentolamine (B1677648) (Trimix), in both clinical and research settings. This combination can enhance efficacy and may allow for a lower, better-tolerated dose of this compound.[4]
-
-
Q7: What are the most critical parameters to monitor during an in vivo this compound experiment?
-
A7: For erectile dysfunction studies, the primary parameter is the change in intracavernosal pressure (ICP). It is also essential to monitor systemic blood pressure to assess for potential hypotensive effects. For other vascular studies, measuring blood flow in the target artery is a key parameter. Continuous monitoring for any adverse events is crucial throughout the experiment.
-
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Intracavernous this compound alfadex is more efficacious, better tolerated, and preferred over intraurethral this compound plus optional actis: a comparative, randomized, crossover, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of prostaglandin E1 receptors in cavernous tissue of men, monkeys and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracavernous this compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of intracavernosal this compound in men with erectile dysfunction. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The rabbit as an intracavernous injection study model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Alprostadil Solubility Challenges for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility and stability challenges of Alprostadil (Prostaglandin E1, PGE1) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in a laboratory setting?
A1: The main challenges are its poor solubility in aqueous solutions and its chemical instability. This compound is a lipophilic molecule that is practically insoluble in water.[1] Furthermore, it is susceptible to degradation, primarily through dehydration to Prostaglandin A1 (PGA1), which is less biologically active.[2][3] This degradation is accelerated by unfavorable pH (acidic or alkaline conditions) and elevated temperatures.[2][4]
Q2: What is the most common degradation pathway for this compound?
A2: The primary degradation pathway for this compound is a dehydration reaction that results in the formation of Prostaglandin A1 (PGA1).[2][3] This process can be followed by isomerization to Prostaglandin B1 (PGB1). These degradation products have significantly reduced biological activity compared to this compound.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light.[4][5] For long-term storage of stock solutions prepared in organic solvents, freezing at -20°C or -80°C is recommended.[6] It is crucial to prepare fresh aqueous dilutions daily and avoid repeated freeze-thaw cycles.[3][7]
Q4: Can I use plastic containers to store this compound solutions?
A4: Caution is advised when using plastic containers, especially those made of polyvinyl chloride (PVC). Undiluted this compound in alcoholic solution may interact with the plastic, causing a hazy appearance.[8] If plastic containers must be used, it is recommended to first fill the container with the aqueous vehicle before adding the concentrated this compound solution to minimize direct contact.[8] Studies have shown that this compound diluted in 0.9% sodium chloride is stable in PVC containers for up to 10 days when refrigerated and protected from light.[5][9]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has a precipitate.
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffer | This compound has very low solubility in aqueous solutions (approx. 0.5 mg/mL in PBS, pH 7.2).[6] Ensure the concentration does not exceed its solubility limit. Consider using a solubilization technique outlined in the experimental protocols below. |
| Precipitation Upon Dilution | When diluting a concentrated organic stock solution into an aqueous buffer, localized high concentrations can cause precipitation. Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| Temperature Effects | Salts and other components in the buffer may have lower solubility at colder temperatures. If a precipitate appears after refrigeration, try gently warming the solution to room temperature with agitation to see if it redissolves. Avoid overheating, as it can accelerate degradation. |
| Interaction with Plasticware | Undiluted this compound can interact with certain plastics.[8] If you observe a hazy solution, switch to glass containers or follow the procedure of pre-filling the plastic container with the diluent.[8] |
Problem: I am observing a loss of biological activity in my experiments.
| Potential Cause | Recommended Solution |
| Chemical Degradation to PGA1 | This compound is unstable in aqueous solutions.[2] Prepare fresh dilutions for each experiment from a frozen stock. Maintain the pH of the final solution between 6 and 7, as this is the range of maximum stability.[4] |
| Improper Storage | Storing solutions at room temperature for extended periods will lead to significant degradation.[4] Always store stock solutions at or below -20°C and aqueous dilutions at 2-8°C for no longer than 24 hours.[6][8] |
| Oxidation | This compound can be susceptible to oxidation. While less common than dehydration, it can contribute to loss of activity. Prepare solutions in deoxygenated buffers if high sensitivity is required. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 73.67 | 207.82 |
| DMF | 100.0 | 282.10 |
| Ethanol (B145695) | 59.68 | 168.36 |
| Methanol | 125.0 | 352.62 |
| PBS (pH 7.2) | 0.5 | 1.41 |
Data sourced from MedKoo Biosciences product sheet.[6]
Table 2: Stability of this compound in Different Formulations and Conditions
| Formulation | Storage Conditions | Duration | Key Stability Finding |
| 11 mcg/mL in 0.9% NaCl (in PVC container) | Refrigerated (2-8°C), protected from light | 10 days | Retained 90% to 110% of initial concentration.[5][9] |
| Lipo-PGE1 and DN-PGE1 in 0.9% NaCl or 5% Glucose | Room Temperature | 6 hours | Encapsulation rate of 5 µg:100ml group decreased significantly after 6 hours.[10] |
| Freeze-dried lipid microspheres | Not specified | 6 months | Good stability indicated by particle size and low PGA1 content.[11] |
| "Trimix" (this compound, papaverine, phentolamine) in bacteriostatic 0.9% NaCl | -20°C | 6 months | >95% of this compound remained.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Organic Solvent
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored this way, the solution should be stable for several months.[6]
-
Protocol 2: Solubilization using α-Cyclodextrin Inclusion Complex
This method improves the water solubility and stability of this compound.[12][13]
-
Materials:
-
This compound
-
α-Cyclodextrin (or Hydroxypropyl-α-cyclodextrin)
-
Ethanol
-
Water for injection or sterile cell culture grade water
-
pH adjusting agent (e.g., phosphate (B84403) buffer)
-
-
Procedure:
-
Prepare Solution A: Dissolve the required amount of α-cyclodextrin in water with stirring until a clear solution is obtained. A typical molar ratio of this compound to cyclodextrin (B1172386) is 1:1.[10]
-
Prepare Solution B: Dissolve the required amount of this compound in a small volume of ethanol.
-
Combine: Slowly add Solution B to the stirring Solution A.
-
pH Adjustment: Adjust the pH of the combined solution to a range of 4.0 - 7.0.[10]
-
Complex Formation: Continue stirring the mixture for 3-5 hours at room temperature to allow for complete inclusion complex formation. The final solution should be clear.[10]
-
The resulting solution can be used directly or lyophilized for long-term storage.
-
Protocol 3: Preparation of this compound Lipid Microspheres
This protocol, based on a two-step emulsification method, encapsulates this compound in a lipid matrix, protecting it from degradation in aqueous environments.[10][11]
-
Materials:
-
This compound
-
Soybean oil
-
Purified egg yolk lecithin
-
Glycerin
-
Water for injection
-
Nitrogen gas
-
-
Procedure:
-
Oil Phase Preparation: Under a nitrogen atmosphere, dissolve this compound, soybean oil, and purified egg yolk lecithin. Heat the mixture to 60-70°C and stir until a clear solution is obtained.[10]
-
Aqueous Phase Preparation: Dissolve glycerin in water for injection.
-
Primary Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.[10]
-
Secondary Emulsification: Pass the coarse emulsion through a high-pressure homogenizer for several cycles to form a fine lipid microsphere suspension with a uniform particle size.
-
Final Steps: Adjust the pH if necessary and filter through a suitable membrane to remove any large aggregates. The final formulation can be aseptically filled into vials.
-
Mandatory Visualizations
Caption: this compound signaling pathway via EP receptors.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Comparison of this compound solubilization methods.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASK DIS: this compound Stability [askdis.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Determination by NMR of the binding constant for the molecular complex between this compound and alpha-cyclodextrin. Implications for a freeze-dried formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing for Novel Alprostadil Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with novel Alprostadil formulations. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound (Prostaglandin E1 or PGE1) is a dehydration reaction, which leads to the formation of Prostaglandin A1 (PGA1). PGA1 can then undergo isomerization to form Prostaglandin B1 (PGB1).[1] this compound is also susceptible to oxidative degradation.[2] Key factors influencing its stability include pH, temperature, and the solvent used.[2]
Q2: What are the optimal storage conditions for this compound formulations?
A2: Due to its instability in aqueous solutions, this compound formulations should be stored at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize degradation.[2] The optimal pH range for this compound stability is slightly acidic to neutral, ideally between pH 4.0 and 6.0.[2] Lyophilization (freeze-drying) is a highly effective method for long-term preservation as it removes water, thereby inhibiting the primary degradation pathway.[2]
Q3: What are the ICH guidelines for stability testing of new drug products?
A3: The International Council for Harmonisation (ICH) provides guidelines for stability testing. According to ICH Q1A(R2), stability studies should encompass physical, chemical, biological, and microbiological attributes.[3] Testing should be conducted on at least three primary batches that are representative of the final commercial process.[3] For long-term studies, the recommended storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH.[3] The frequency of testing is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
Q4: I'm observing a loss of potency in my this compound formulation during storage. What are the likely causes?
A4: Loss of this compound potency is a common issue primarily due to its chemical instability. The main causes include:
-
Chemical Degradation: this compound can degrade into less active compounds like PGA1. This is accelerated by both acidic and basic conditions.[4]
-
Improper Storage Temperature: Storing solutions at room temperature for extended periods can lead to significant degradation.[4]
-
Inappropriate Solvent: Aqueous solutions promote the degradation of this compound.[2]
Q5: My this compound solution appears hazy after thawing. What should I do?
A5: A hazy or cloudy appearance upon thawing can be due to the precipitation of this compound, particularly in aqueous solutions. Gentle warming and agitation, such as shaking or sonication, will usually redissolve the precipitate. It is crucial to ensure the solution is clear and free of visible particles before use.[4]
Q6: Can I store my this compound stock solution in plastic containers?
A6: Caution should be exercised when using plastic containers. Undiluted this compound injection may interact with the plastic sidewalls of volumetric infusion chambers, causing a hazy solution. If using plastic containers, it is advisable to first add the appropriate intravenous infusion solution to the chamber before adding the undiluted this compound to avoid direct contact with the plastic.[4][5] Studies have shown that this compound diluted in 0.9% sodium chloride and stored in polyvinyl chloride (PVC) containers under refrigeration can be stable for a limited time.[4][6]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.[1] | - Use a mobile phase with a lower pH to suppress the ionization of silanol groups.- Employ an end-capped column or a column with a different stationary phase.[1] |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | - Dilute the sample to an appropriate concentration. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic component can lead to shifts in retention times.[1] | - Prepare fresh mobile phase daily and keep reservoirs sealed.- Use an online degasser.[1] |
| Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.[1] | - Use a column oven to maintain a constant temperature.[1] | |
| Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[1] | - Replace the column with a new one of the same type.[1] | |
| Low Signal Intensity | Low Analyte Concentration: The concentration of this compound or its degradants may be below the detection limit of the method. | - Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry). |
| Poor Ionization (for LC-MS): The chosen ionization mode may not be optimal for this compound. | - Use electrospray ionization (ESI) in negative ion mode, as the carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion.[1] |
Data Presentation
Table 1: Stability of this compound in Various Formulations and Conditions
| Concentration | Solvent | Storage Temperature | Container | Duration | Remaining this compound (%) | Reference |
| 11 mcg/mL | 0.9% Sodium Chloride | 2°C to 8°C | Polyvinyl Chloride (VIAFLEX) | 10 days | 90% - 110% | [4][6] |
| 20 mg/0.5 mL | Saline | 5°C | Not specified | 24 weeks | 90% | [5] |
| 12.5 mcg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | 4°C | Not specified | 1 month | ~94% | [5] |
| 12.5 mcg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | Room Temperature | Not specified | 5 days | ~92% | [5] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This HPLC method can be used to quantify this compound and its primary degradation product, PGA1, to assess the stability of formulations.[2]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[4] A common mobile phase is Acetonitrile: pH 3 Phosphate Buffer (37:63, v/v).[2]
-
Flow Rate: Typically 1.0-1.5 mL/min.[4] A ramp flow can be used: 0-15 min and 25-40 min at 1.0 mL/min; 15-25 min at 1.5 mL/min.[2]
-
Injection Volume: 100 µL.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV detection at a low wavelength, such as 205 nm for this compound and 230 nm for PGA1.[2]
Procedure:
-
Prepare standard solutions of this compound and PGA1 of known concentrations in the mobile phase.[2]
-
Prepare sample solutions by diluting the this compound formulation with the mobile phase to a suitable concentration.[2]
-
Inject the standard and sample solutions into the HPLC system.[2]
-
Identify the peaks for this compound and PGA1 based on their retention times.[2]
-
Quantify the amount of this compound and PGA1 in the samples by comparing their peak areas with those of the standards.[2]
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a concentration of 1 mg/mL.[1]
Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for a specified time (e.g., 3 hours). Neutralize the solution with 0.1 M NaOH before analysis.[1]
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.[1]
-
Thermal Degradation: Place a vial containing the this compound solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[1]
-
Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purple-diamond.com [purple-diamond.com]
- 4. benchchem.com [benchchem.com]
- 5. ASK DIS: this compound Stability [askdis.blogspot.com]
- 6. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH and temperature on Alprostadil stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of Alprostadil.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound (Prostaglandin E1 or PGE1) is a dehydration reaction that forms Prostaglandin (B15479496) A1 (PGA1). This process is significantly influenced by pH, temperature, and light exposure.[1]
Q2: What is the optimal pH range for this compound stability?
A2: this compound is most stable in a slightly acidic to neutral pH range, typically between pH 4.0 and 7.0.[1][2] Deviations into strongly acidic (pH ≤ 3) or alkaline (pH ≥ 8) conditions lead to a significant increase in the rate of degradation to PGA1.[1][3]
Q3: How does temperature affect this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound.[1] Therefore, it is recommended to store this compound solutions under refrigerated conditions (2°C to 8°C) and to prepare infusions fresh every 24 hours.[4][5]
Q4: What is the main signaling pathway activated by this compound?
A4: this compound primarily acts by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which in turn mediates various physiological effects, including smooth muscle relaxation and vasodilation.[1][6]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your this compound solution. If it is outside the optimal range of 4.0-7.0, adjust the buffer system accordingly. For example, using a citrate (B86180) or phosphate (B84403) buffer can help maintain a stable pH.
Possible Cause 2: High storage or experimental temperature.
-
Troubleshooting Step: Ensure that this compound stock solutions and diluted samples are stored at the recommended refrigerated temperature (2°C to 8°C).[4] For experiments conducted at physiological temperatures (e.g., 37°C), be aware that the degradation rate will be significantly higher.
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Protect this compound solutions from light by using amber vials or by wrapping containers in foil.[4]
Issue 2: Inconsistent Results in Cell-Based Activity Assays
Possible Cause 1: Degradation of this compound in culture media.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid prolonged incubation of this compound in media at 37°C before adding it to the cells.
Possible Cause 2: Low receptor expression on cells.
-
Troubleshooting Step: Confirm the expression of EP receptors on your cell line using techniques such as RT-qPCR or western blotting. If receptor expression is low, consider using a different cell line or a method to transiently overexpress the receptor of interest.
Possible Cause 3: cAMP degradation by phosphodiesterases (PDEs).
-
Troubleshooting Step: To enhance the cAMP signal, pre-treat cells with a broad-spectrum PDE inhibitor, such as IBMX, for a short period before stimulating with this compound.[7]
Quantitative Data Summary
Table 1: Stability of this compound in Various Conditions
| Concentration & Diluent | Storage Conditions | Stability (≥90% of initial concentration) | Reference |
| 11 mcg/mL in 0.9% NaCl | Refrigerated (2°C to 8°C), protected from light | 10 days | [4] |
| 1.5 and 15 µg/mL in 10% Dextrose | 30°C, unprotected from light | 48 hours | |
| 500 mg/ml (original), and 1:2 and 1:4 dilutions in 0.9% NaCl | 4°C | 30 days | |
| 100 mcg/ml in isotonic saline (pH 4.5) | 37°C | 25% remaining at 32 days | [2] |
| 100 mcg/ml in 0.1 M phosphate buffered water (pH 7.4) | 37°C | 95% degraded by day 14 | [2] |
Experimental Protocols
Stability-Indicating HPLC Method
This method is used to quantify this compound and its primary degradation product, PGA1.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of this compound and PGA1 of known concentrations in the mobile phase.
-
Prepare sample solutions by diluting the this compound formulation with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for this compound and PGA1 based on their retention times.
-
Quantify the amount of this compound and PGA1 in the samples by comparing their peak areas with those of the standards.[1]
-
Forced Degradation Study
This study is performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C.[2]
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C.[2]
-
Oxidation: Expose the solution to 15% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Heat the solution at 80°C.[2]
-
Photodegradation: Expose the solution to UV light at a controlled temperature (e.g., 30°C).[2]
-
Intracellular cAMP Measurement (Competitive ELISA)
This assay quantifies the intracellular levels of cAMP produced upon this compound stimulation.
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).[7]
-
Lyse the cells to release intracellular cAMP.[7]
-
Use a commercial competitive ELISA kit to quantify the amount of cAMP in the cell lysates by following the manufacturer's instructions.[7]
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound stability testing workflow.
Caption: Troubleshooting logic for this compound potency loss.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Stability of this compound in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing Alprostadil-induced penile pain in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing alprostadil-induced penile pain in animal research models.
Frequently Asked Questions (FAQs)
Q1: What is the physiological mechanism of this compound-induced erection?
A1: this compound, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator.[1] Its mechanism involves binding to specific prostaglandin receptors on the surface of smooth muscle cells within the penile corpora cavernosa.[2][3] This binding activates the enzyme adenylate cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels lead to a reduction in intracellular calcium, causing relaxation of the cavernosal arteries and smooth muscle tissue, which in turn increases blood flow to the penis, resulting in an erection.[1][3][4]
Q2: Why does this compound administration, particularly via intracavernosal injection, often cause penile pain?
A2: Penile pain is one of the most common adverse effects of this compound administration, reported in 20% to 40% of human patients receiving intracavernosal injections.[1][4] While the precise mechanism is not fully elucidated, contributing factors are believed to include the direct irritation from the injection, the chemical properties of the drug formulation, and the rapid physiological change in tissue perfusion.[5][6] Studies have shown that the vehicle or solvent used in the formulation (e.g., alcohol-based) can significantly influence the incidence of pain.[6] Furthermore, the speed of the injection is a critical factor, with rapid administration being associated with greater pain intensity.[7]
Q3: How can I reliably assess penile pain in rodent models?
A3: Assessing pain in rodents, which are prey species, can be challenging as they often mask overt pain signs.[8][9] A multi-faceted approach is recommended. It is crucial to first establish baseline behaviors before any procedures.[10] Post-procedure, pain can be inferred from changes in spontaneous behaviors such as:
-
Reduced Locomotion: Decreased movement within the cage.[8]
-
Changes in Grooming: Reduced grooming leading to a poor fur condition.[10]
-
Abnormal Posture: Hunched posture or writhing.
-
Pain-Specific Behaviors: Licking or guarding the genital area.[8]
-
Facial Expressions: Using a validated grimace scale for the specific species (e.g., Mouse Grimace Scale, Rat Grimace Scale) can provide a more objective measure.[9]
-
Automated Monitoring: Systems that track activity levels, temperature, and other physiological parameters can help detect subtle changes indicative of pain or distress.[8][10]
Q4: What are the primary strategies to minimize this compound-induced pain during my experiments?
A4: The primary strategies fall under the "Refinement" category of the 3Rs (Reduction, Refinement, Replacement) and aim to lessen procedural pain and distress.[11][12] Key methods include:
-
Dose Optimization: Use the lowest effective dose. Start with a low dose (e.g., 1.25-2.5 µg in human studies, which can be a starting point for allometric scaling) and titrate upwards to find the minimum dose required to achieve the desired physiological effect.[1][13]
-
Slow Injection Technique: Administering the intracavernosal injection slowly over a period of approximately 60 seconds has been shown to significantly decrease pain intensity compared to a rapid 5-second injection.[7]
-
Formulation Adjustment: Whenever possible, use formulations that are not alcohol-based. Newer sterile powder or aqueous solution formulations have been associated with a lower incidence of pain.[6][14]
-
Combination Therapy: Consider using a combination of vasoactive agents, such as a "Trimix" formulation (this compound, papaverine, and phentolamine). This approach often allows for a significantly lower and less painful dose of this compound to achieve an equivalent erectile response.[1][15]
Troubleshooting Guide
Problem: High incidence of pain-related behaviors (e.g., genital licking, writhing, vocalization) observed in animals post-injection.
| Possible Cause | Suggested Solution | Rationale |
| 1. This compound dose is too high. | Perform a dose-response study to identify the minimum effective dose (MED). Start with a significantly lower dose and gradually escalate in subsequent cohorts. | Pain may be dose-dependent. Using the lowest dose that achieves the desired experimental endpoint minimizes side effects.[1][13] |
| 2. Injection speed is too fast. | Standardize the injection protocol to ensure a slow and steady administration rate over 60 seconds. Use a syringe pump for maximum consistency if available. | Rapid injection is directly correlated with a higher intensity of pain. A slower injection allows for better tissue accommodation to the fluid volume and drug.[7] |
| 3. Formulation is causing irritation. | If using a custom formulation, ensure the vehicle is biocompatible and pH-neutral. If using a commercial formulation, switch to one that is alcohol-free, such as a sterile powder reconstituted with saline.[6] | The formulation vehicle, particularly alcohol, can be a primary source of chemical irritation and pain at the injection site.[6] |
| 4. Improper injection technique. | Ensure personnel are thoroughly trained in intracavernosal injection for the specific animal model. The injection site should be on the lateral aspect of the penile shaft to avoid the urethra and dorsal neurovascular bundle.[1] | Incorrect needle placement can cause unnecessary tissue trauma, bruising, and pain.[1][16] |
Problem: Inconsistent or inadequate erectile response at doses that do not induce pain.
| Possible Cause | Suggested Solution | Rationale |
| 1. Dose is sub-therapeutic. | After confirming that lower doses are well-tolerated, cautiously escalate the dose while closely monitoring for any signs of pain. | There is inter-animal variability in response to this compound. A dose that is effective in one animal may be sub-therapeutic in another.[14] |
| 2. This compound monotherapy is insufficient. | Investigate a combination therapy approach, such as Trimix (this compound, papaverine, phentolamine). The synergistic effect can produce a more reliable erectile response at a lower, less painful this compound concentration. | Combination therapies are often more effective and reliable than this compound alone and can reduce the required dose of this compound, thereby minimizing side effects.[1][15] |
Data Summary Tables
Table 1: Factors Influencing this compound-Induced Penile Pain
| Factor | Finding | Implication for Animal Models | Source(s) |
| Incidence Rate | 20-40% of human patients report pain with standard intracavernosal injections. | A significant percentage of research animals may experience pain; robust pain assessment is critical. | [1] |
| Injection Speed | Fast injection (5 seconds) is associated with significantly greater pain than slow injection (60 seconds). | A slow, standardized injection protocol should be a mandatory part of the experimental design. | [7] |
| Formulation | Non-alcohol-based formulations are associated with a lower incidence of pain (2.2-3.5%) compared to alcohol-based ones. | Select or prepare formulations with biocompatible, non-irritating vehicles. | [6] |
| Combination Therapy | Trimix formulations reduce the required this compound dose, leading to less post-injection pain. | Using combination therapy can be a primary refinement strategy to reduce pain while maintaining efficacy. | [1][15] |
Experimental Protocols
Protocol 1: Intracavernosal Administration of this compound in Rodents (Rat Model Example)
-
Animal Preparation: Anesthetize the rat according to the IACUC-approved protocol. Place the animal in a supine position. Gently retract the penile prepuce to expose the glans.
-
Site Identification: Identify the injection site on the lateral aspect of the penile shaft, approximately one-third of the way from the base. Avoid the superficially visible dorsal vein and the urethra on the ventral side.
-
Injection: Using a 30-gauge needle attached to a Hamilton syringe, insert the needle perpendicularly into the corpus cavernosum.
-
Administration: Inject the prepared this compound solution slowly over a period of 60 seconds.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site for 30-60 seconds with sterile gauze to prevent hematoma formation.[16]
-
Recovery: Allow the animal to recover from anesthesia in a clean, warm cage and begin monitoring for pain and erectile response.
Protocol 2: Assessment of this compound-Induced Penile Pain in Rodents
-
Baseline Assessment: Prior to injection, observe the animal in its home cage for at least 30 minutes to establish baseline scores for behavior and facial grimace scale.
-
Post-Procedure Monitoring: At set time points (e.g., 5, 15, 30, 60, and 120 minutes) after recovery from anesthesia, perform pain assessments.
-
Behavioral Scoring: Record the frequency and duration of pain-related behaviors, including:
-
Attention to the genital area (licking, chewing)
-
Hunched posture
-
Writhing or stretching
-
Reduced general activity
-
-
Grimace Scale: At the same time points, capture still images of the animal's face for later scoring using a validated Rat Grimace Scale (orbital tightening, nose/cheek flattening, ear changes, whisker change).
-
Data Analysis: Compare post-injection scores to the animal's own baseline to quantify the level of pain induced by the procedure.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Caption: Experimental workflow for minimizing this compound-induced pain.
Caption: Troubleshooting logic for high incidence of this compound-induced pain.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracavernous this compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Incidence of penile pain after injection of a new formulation of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow injection of prostaglandin E1 decreases associated penile pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faunalytics.org [faunalytics.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Consideration of Alternatives – Division of Research [research.tamu.edu]
- 12. Searches to Alternatives for Animal Use, Instructions for | Research Animal Care and Safety [animalcare.illinois.edu]
- 13. Sexual rehabilitation and penile pain associated with intracavernous this compound after radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study in patients with erectile dysfunction comparing different formulations of prostaglandin E1. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Side Effects: Common, Severe, Long Term [drugs.com]
Alprostadil Formulation and Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alprostadil. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for enhancing the bioavailability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound formulation?
This compound presents significant formulation challenges primarily due to its chemical instability, especially in aqueous solutions. The main degradation pathway is the dehydration of the cyclopentane (B165970) ring, which leads to the formation of the less active Prostaglandin A1 (PGA1).[1] This degradation is accelerated by both acidic and basic conditions, as well as elevated temperatures.[1] Additionally, this compound is susceptible to oxidative degradation.[1] Its short biological half-life further complicates the development of formulations with sustained therapeutic effects.[2]
Q2: Which formulation strategies can enhance the stability and bioavailability of this compound?
Several advanced drug delivery systems can be employed to overcome the stability and bioavailability challenges of this compound. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid microspheres or nanoemulsions protects it from degradation in aqueous environments and can provide controlled-release properties.[1] Lyophilization of these lipid formulations can further enhance long-term stability.[1]
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-α-cyclodextrin, can significantly improve the solubility and stability of this compound.[3][4] The cyclodextrin molecule encapsulates the this compound, shielding it from degradation.[3]
-
Proliposomes: These are dry, free-flowing granular powders that, upon contact with water, form a liposomal suspension. Proliposomes offer a way to overcome the stability issues of conventional liposomes and can enhance the bioavailability of poorly soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This approach can improve the solubility and absorption of lipophilic drugs like this compound.[5][6][7]
-
Topical Formulations with Permeation Enhancers: For transdermal delivery, incorporating permeation enhancers (e.g., pyrrolidones, terpenes) into a topical preparation can increase the skin permeation of this compound.[8][9] The Vitaros/Virirec® cream, for example, uses the permeation enhancer DDAIP HCl to facilitate local absorption.[10][11]
Troubleshooting Guides
Issue 1: Low Yield or Poor Encapsulation Efficiency in Lipid Microsphere Preparation
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of lipids or this compound | Ensure the oil phase is heated sufficiently (e.g., 60-70°C) under a nitrogen atmosphere to achieve a clear solution before emulsification.[1] |
| Inefficient homogenization | Optimize the speed and duration of the primary homogenization step. For secondary emulsification, ensure the high-pressure homogenizer is functioning correctly and run for an adequate number of cycles (e.g., 3-5).[1] |
| Incorrect phase mixing | Add the oil phase to the aqueous phase slowly and steadily while maintaining high-speed homogenization to ensure the formation of a uniform coarse emulsion.[1] |
| Drug degradation during preparation | Maintain a nitrogen atmosphere during the heating of the oil phase to prevent oxidation. Work efficiently to minimize the exposure of this compound to high temperatures. |
Issue 2: Instability and Degradation of this compound in Formulations
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of the formulation | Adjust the pH of the final formulation to a slightly acidic to neutral range (optimally between pH 4.0 and 7.0), where this compound exhibits maximum stability.[1] |
| Presence of water leading to hydrolysis | For long-term storage, consider lyophilization (freeze-drying) of the formulation to remove water and inhibit the primary degradation pathway.[1] |
| Oxidation of this compound | Prepare and store the formulation under a nitrogen atmosphere to minimize exposure to oxygen.[1] |
| Inappropriate storage temperature | Store this compound formulations at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down the rate of degradation.[1] |
Issue 3: Inaccurate Quantification of this compound in Biological Samples
| Potential Cause | Troubleshooting Step |
| Ex vivo degradation of this compound in samples | Collect blood samples in tubes containing an anticoagulant and a cyclooxygenase (COX) inhibitor like indomethacin. Centrifuge at 4°C immediately to separate plasma, which should then be snap-frozen and stored at -80°C.[12] |
| Low signal intensity in LC-MS/MS | Ensure the mass spectrometer is properly tuned and calibrated. Use a high-purity, LC-MS grade solvent for the mobile phase. Clean the ion source regularly. Optimize the solid-phase extraction (SPE) protocol to ensure efficient recovery. |
| Peak fronting or tailing in chromatography | Reconstitute the final sample extract in a solvent that is weaker than or matches the initial mobile phase composition. Ensure the pH of the mobile phase is appropriate for this compound's chemical properties. |
Quantitative Data Summary
Table 1: Stability of this compound in Various Formulations
| Formulation | Storage Conditions | Duration | Remaining this compound (%) | Reference |
| 12.5 µg/mL in bacteriostatic 0.9% sodium chloride injection ("Trimix") | -20°C | 6 months | >95% | [1] |
| Freeze-dried this compound lipid microspheres | Not specified | 6 months | Good stability (PGA1 content: 1.38±0.21%) | [1] |
| Lipo-PGE1 and DN-PGE1 in 0.9% NaCl or 5% Glucose | Room Temperature | 6 hours | Encapsulation rate of 5 µg:100ml group decreased significantly | [1][13] |
| This compound diluted to 11 mcg/mL in 0.9% sodium chloride in PVC containers | 2°C to 8°C (refrigerated), protected from light | 10 days | 90% - 110% of initial concentration | [14] |
Table 2: Pharmacokinetic Parameters of Freeze-Dried this compound Lipid Microspheres in Beagle Dogs (Intravenous Injection)
| Parameter | Value |
| Mean Particle Size (after reconstruction) | (164.1 ± 3.9) nm |
| Encapsulation Efficiency | (92.5 ± 3.3)% |
| Half-life (t½) | (7.5 ± 3.7) min |
| Time to Peak Concentration (Tmax) | (7.6 ± 2.9) min |
| Peak Plasma Concentration (Cmax) | (105 ± 40.4) ng·L⁻¹ |
| (Data from a study on freeze-dried this compound lipid microspheres, which showed similar pharmacokinetic characteristics to a reference formulation)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound-hydroxypropyl-α-cyclodextrin inclusion complex.[1]
Materials:
-
This compound
-
Hydroxypropyl-α-cyclodextrin
-
Water for injection
-
pH adjusting agent (e.g., phosphate (B84403) buffer)
Procedure:
-
Prepare Solution A: Dissolve the required amount of hydroxypropyl-α-cyclodextrin in water for injection with stirring until complete dissolution. A typical molar ratio of this compound to cyclodextrin is 1:1, though this may be optimized.[1]
-
Prepare Solution B: Dissolve the required amount of this compound in ethanol until complete dissolution.[1][4]
-
Combine Solutions: Combine Solution A and Solution B.
-
pH Adjustment: Adjust the pH of the combined solution to a range of 4.0 - 7.0 using a suitable pH adjusting agent.[1]
-
Complex Formation: Stir the mixture for 3-5 hours to allow for complete inclusion complex formation, resulting in a clear and uniform solution.[1]
-
Final Product: The resulting solution can be used directly or lyophilized for long-term storage.[1]
Protocol 2: Preparation of this compound Lipid Microspheres
This protocol outlines a two-step emulsification method for preparing this compound lipid microspheres.[1]
Materials:
-
This compound
-
Soybean oil
-
Purified egg yolk lecithin
-
Oleic acid
-
Glycerin
-
Water for injection
-
Nitrogen gas
Procedure:
-
Oil Phase Preparation: Under a nitrogen atmosphere, dissolve this compound, soybean oil, purified egg yolk lecithin, and oleic acid. Heat the mixture to 60-70°C and stir until a clear solution is obtained.[1]
-
Aqueous Phase Preparation: Dissolve glycerin in water for injection.[1]
-
Primary Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.[1]
-
Secondary Emulsification (High-Pressure Homogenization): Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles to reduce the particle size and form a fine lipid microsphere suspension.[1]
-
pH Adjustment and Filtration: Adjust the pH of the microsphere suspension to the desired range and filter through a suitable membrane to remove any large aggregates.
-
Aseptic Filling: Aseptically fill the final formulation into vials under a nitrogen atmosphere. For long-term stability, the lipid microsphere formulation can be freeze-dried.
Protocol 3: In Vitro Drug Release Study from Liposomes (Dialysis Bag Method)
This method is commonly used to evaluate the drug release profile from liposomes over time.[2]
Procedure:
-
Place a known amount of the this compound-loaded liposome (B1194612) suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: this compound signaling cascade leading to vasodilation.
Caption: Workflow for preparing this compound lipid microspheres.
Caption: General workflow for HPLC-based quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Alfadex? [synapse.patsnap.com]
- 4. CN104856947A - this compound hydroxypropyl-alpha-cyclodextrin inclusion compound injection - Google Patents [patents.google.com]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2001097777A1 - Topical preparation of this compound for the treatment of erectile dysfunction - Google Patents [patents.google.com]
- 9. US6500440B1 - Topical preparation of this compound for the treatment of erectile dysfunction - Google Patents [patents.google.com]
- 10. This compound cream in the treatment of erectile dysfunction: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. graphviz.org [graphviz.org]
Adjusting Alprostadil infusion rates to avoid hypotension in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Alprostadil (Prostaglandin E1) infusions in animal models. The focus is on mitigating this compound-induced hypotension while maintaining the desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hypotension during this compound infusion?
A1: this compound is a potent vasodilator.[1] It primarily causes hypotension by relaxing the smooth muscle of the cardiovascular system, which leads to a decrease in peripheral resistance.[1][2][3] This vasodilation is mediated through the activation of prostaglandin (B15479496) E2 receptor subtypes EP2 and EP4, which in turn increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation.[4][5][6]
Q2: How quickly does hypotension occur after starting the infusion, and how long does it last?
A2: The onset of the hypotensive effect is rapid, typically occurring shortly after the infusion begins. The half-life of this compound is very short, estimated to be between 5 to 10 minutes, as it is rapidly metabolized.[7] Therefore, if the infusion is stopped, blood pressure should begin to recover relatively quickly. However, one study in pigs noted that a bolus of this compound reduced baseline blood pressure by almost 40% for a long time.[8]
Q3: Are there differences in sensitivity to this compound-induced hypotension across different animal species?
A3: Yes, sensitivity can vary between species. For example, a study in dogs showed a transient decrease in mean arterial blood pressure that returned to normal after the first day of treatment with a continuous infusion.[7] In rabbits, a dose-dependent decrease in mean arterial pressure has been quantified. Intravenous doses of 1 to 10 micrograms per kilogram of body weight have been shown to lower blood pressure in mammals generally.[1][2][3]
Q4: Can the route of administration influence the severity of hypotension?
A4: Yes. While both intravenous and intra-arterial routes can cause hypotension, a higher incidence of flushing (a sign of vasodilation) has been associated with intra-arterial administration compared to intravenous infusion.[7] The choice of administration route should be carefully considered based on the experimental goals.
Troubleshooting Guide: Managing this compound-Induced Hypotension
This guide provides a step-by-step approach to troubleshoot and mitigate hypotension during this compound infusion in animal models.
Problem: Significant Drop in Blood Pressure Upon Infusion Initiation
Initial Steps:
-
Immediately Reduce the Infusion Rate: If a sudden and significant drop in blood pressure is observed, the first step is to decrease the infusion rate. If the hypotension is severe, temporarily stopping the infusion should be considered.[7]
-
Verify Catheter Placement: For intra-arterial infusions, incorrect catheter placement can lead to systemic effects. Flushing is often an indicator of improper placement.[7] Repositioning the catheter tip may alleviate the issue.
Corrective Actions & Prevention:
-
Start with a Low Infusion Rate: Begin with the lowest reported effective dose for your animal model and experimental goals. A common starting dose is in the range of 0.05 to 0.1 mcg/kg/min.[1][9][10]
-
Gradual Dose Titration: Instead of starting at the target dose, gradually increase the infusion rate while continuously monitoring blood pressure. This allows for the determination of the minimal effective dose that does not cause significant hypotension.
-
Thorough Dilution: Ensure this compound is properly diluted according to the protocol. Direct contact of undiluted this compound with plastic containers can cause plasticizers to leach into the solution, potentially affecting the experiment.[7]
Problem: Gradual but Persistent Decline in Blood Pressure
Monitoring & Assessment:
-
Continuous Hemodynamic Monitoring: Implement continuous monitoring of mean arterial pressure (MAP), heart rate, and other relevant cardiovascular parameters.
-
Establish a Hypotension Threshold: Define a specific percentage drop in MAP from baseline that will trigger an intervention (e.g., a 20% decrease).
Corrective Actions & Prevention:
-
Dose Adjustment: Reduce the infusion rate to the next lower dose that previously maintained stable blood pressure.
-
Fluid Support: In some cases, intravenous fluid administration can help to counteract the vasodilatory effects and support blood pressure.
-
Consider a Different Solvent: The vehicle for this compound can have its own effects. For example, a study in dogs noted that widespread thrombosis and infarction found in both control and drug-recipient groups may have been related to the infusion procedure or a vehicle containing 20% ethanol.[7]
Quantitative Data on this compound Infusion Rates and Hypotensive Effects
The following tables summarize quantitative data from studies in various animal models.
| Animal Model | Infusion Rate (mcg/kg/min) | Route of Administration | Observed Effect on Blood Pressure | Reference |
| Mammals (general) | 1 to 10 mcg/kg (bolus) | Intravenous | Lowers blood pressure by decreasing peripheral resistance. | [1] |
| Pig | 10 mcg (bolus) | Intracoronary | Reduced baseline blood pressure by almost 40%. | [8] |
| Dog | 1 | Intravenous (vena cava) | Transient decrease in mean arterial blood pressure, returned to normal after day 1. | [7] |
| Rabbit | 1.0 | Intravenous | Significant decrease in Mean Arterial Pressure (MAP). | |
| Rabbit | 3.0 | Intravenous | Significant decrease in MAP. | |
| Rabbit | 10.0 | Intravenous | Significant decrease in MAP. | |
| Rat | 0.3 | Subcutaneous | No effect on systolic blood pressure. | [11] |
Experimental Protocols
General Protocol for Continuous Intravenous this compound Infusion and Blood Pressure Monitoring in a Rat Model
This protocol provides a general framework. Specifics should be optimized for each study.
1. Animal Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
- Maintain body temperature using a heating pad.
- Surgically expose the femoral artery and vein.
2. Catheterization:
- Cannulate the femoral artery with a pressure-sensitive catheter connected to a pressure transducer and a data acquisition system for continuous blood pressure monitoring.
- Cannulate the femoral vein with an infusion catheter connected to a syringe pump.
3. This compound Preparation:
- Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline, phosphate (B84403) buffer).
- Perform serial dilutions to achieve the desired final infusion concentrations. To minimize the possibility of haze formation from plasticizer leaching, this compound should be added directly to the intravenous infusion solution, avoiding contact with the walls of plastic containers.[7]
4. Infusion and Monitoring:
- Record a stable baseline blood pressure for at least 30 minutes before starting the infusion.
- Begin the infusion at a low rate (e.g., 0.01-0.05 mcg/kg/min).
- Continuously monitor and record mean arterial pressure, systolic and diastolic blood pressure, and heart rate.
- After a stabilization period at the initial dose, the infusion rate can be incrementally increased (dose titration) until the desired effect is achieved or a hypotensive threshold is reached.
Signaling Pathways and Experimental Workflows
This compound-Induced Vasodilation Signaling Pathway
This compound, a prostaglandin E1 analog, exerts its vasodilatory effects primarily through the EP2 and EP4 receptors on vascular smooth muscle cells. The activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation, ultimately leading to a decrease in blood pressure.
Caption: this compound signaling pathway leading to vasodilation and hypotension.
Experimental Workflow for Adjusting this compound Infusion Rate
This workflow diagram illustrates the decision-making process for adjusting this compound infusion rates to avoid hypotension in an animal model.
Caption: Workflow for this compound infusion rate adjustment to manage blood pressure.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. advances.umw.edu.pl [advances.umw.edu.pl]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. drugs.com [drugs.com]
- 11. Short-term treatment with prostaglandin E1 analogue has long-term preventive effects on intimal thickening in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Alprostadil vasodilation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Alprostadil vasodilation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound vasodilation experiments in a question-and-answer format, offering potential causes and solutions.
Q1: Why am I observing high variability in the dose-response curve for this compound between different tissue preparations?
A1: Inter-assay variability is a frequent challenge in ex vivo vasodilation studies. Several factors can contribute to this:
-
Endothelial Integrity: The endothelium is crucial for vasodilation. If it is damaged during tissue dissection and mounting, endothelium-dependent vasodilation can be impaired. It is recommended to perform a functional test for endothelial integrity, such as assessing the relaxation response to acetylcholine (B1216132) in a pre-constricted vessel.[1]
-
Tissue Viability: The health of the vascular smooth muscle is paramount. Factors like prolonged experiment times, insufficient oxygenation, or a suboptimal buffer composition can lead to tissue degradation and inconsistent responses.
-
Inconsistent Pre-contraction: The degree of pre-contraction with agents like phenylephrine (B352888) can significantly influence the subsequent relaxation response. Inconsistent pre-contraction levels will lead to variability in the measured vasodilation.
Q2: My this compound dose-response curve is flat or has a very shallow slope. What are the potential causes?
A2: A flat or non-sigmoidal curve often indicates a problem with the experimental setup or the compound itself. Consider the following:
-
Incorrect Drug Concentration: Errors in preparing stock solutions or in performing serial dilutions can lead to inaccurate final concentrations in the organ bath.
-
Compound Degradation: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Inadequate Pre-contraction: The tissue must be sufficiently pre-contracted to observe a relaxation response. If the pre-contraction is too weak, the dynamic range for observing vasodilation will be limited. Aim for a stable, submaximal contraction (e.g., approximately 80% of the maximal response to the contractile agent).[2]
Q3: The baseline tension of my tissue preparation is unstable and drifts during the experiment. How can I fix this?
A3: An unstable baseline can make it difficult to accurately measure drug-induced responses. Here are some potential solutions:
-
Equilibration Time: Ensure the tissue is allowed to equilibrate in the organ bath for a sufficient period (at least 60-90 minutes) under a stable resting tension before starting the experiment.[2] During this time, wash the tissue with fresh physiological salt solution (PSS) every 15-20 minutes.[2]
-
Temperature and pH Stability: Verify that the temperature of the organ bath is maintained at 37°C and that the PSS is continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain a stable pH.
-
Mechanical Stability: Check that the tissue is securely mounted and that the force transducer is properly calibrated and stable.
Q4: I am observing a biphasic or U-shaped dose-response curve. What could explain this?
A4: Unconventional dose-response curves can arise from complex pharmacological mechanisms. A U-shaped curve, for instance, might be explained by:
-
Receptor Up- and Down-Regulation: At very low doses, this compound might stimulate an increase in receptor production (up-regulation), leading to a greater response. At higher doses, it could cause receptor inhibition (down-regulation), resulting in a decreased response.
-
Activation of Different Signaling Pathways: this compound binds to several prostaglandin (B15479496) E (EP) receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different signaling pathways.[3] At varying concentrations, it might preferentially activate pathways with opposing effects on vascular tone.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that values can vary depending on the experimental conditions.
Table 1: this compound Binding Affinity (Ki) for Mouse EP Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.[3]
Table 2: Efficacy of this compound and Other Vasodilators in In Vitro Assays
| Vasodilator | Tissue Type | Pre-constricting Agent | Efficacy Metric | Value | Reference |
| This compound (PGE1) | Human Corpus Cavernosum | Phenylephrine | Max. Relaxation | Achieved at 5.8 x 10⁻⁶ mol/l | [4] |
| This compound (PGE1) | Rat Corpus Cavernosum | Phenylephrine | Emax | 24.30 ± 2.39% | [4] |
| Papaverine | Human Corpus Cavernosum | Phenylephrine | Max. Relaxation | Achieved at 10⁻⁴ mol/l | [4] |
| Iloprost | Rat Corpus Cavernosum | Phenylephrine | Emax | 34.19 ± 4.98% | [4] |
| Sodium Nitroprusside | Rat Tail Small Arteries | - | EC50 | 2.6 x 10⁻⁸ mol/l | [4] |
Experimental Protocols
A general protocol for an in vitro vasodilation assay using an isolated tissue organ bath is provided below. This should be adapted based on the specific tissue and experimental goals.
General Protocol for In Vitro Vasodilation Assay
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rat) according to institutional guidelines.
-
Carefully dissect the desired blood vessel (e.g., thoracic aorta) and place it in cold, oxygenated Physiological Salt Solution (PSS).
-
Clean the vessel of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.[2]
-
-
Mounting:
-
Suspend the vessel rings in an organ bath containing PSS at 37°C, continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Attach one end of the ring to a fixed hook and the other to a force transducer to record changes in muscle tension.[2]
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a basal resting tension (e.g., 1-2 grams for rat aorta).[2]
-
Wash the tissue with fresh PSS every 15-20 minutes during equilibration.[2]
-
Check for tissue viability by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).
-
Assess endothelial integrity by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with an agent such as phenylephrine.
-
-
Dose-Response Curve Generation:
-
Induce a submaximal, stable contraction with a suitable agonist (e.g., phenylephrine).
-
Once the contraction reaches a stable plateau, add this compound to the bath in a cumulative manner, with increasing concentrations in logarithmic increments (e.g., from 1 nM to 10 µM).[2]
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.[2]
-
Visualizations
This compound Signaling Pathway
References
Technical Support Center: Optimizing Alprostadil in Angiogenesis Inhibition Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Alprostadil (Prostaglandin E1) in angiogenesis inhibition assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in angiogenesis inhibition?
A1: this compound, a synthetic form of Prostaglandin (B15479496) E1 (PGE1), primarily exerts its anti-angiogenic effects in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), through its interaction with E-type prostanoid (EP) receptors.[1][2] Specifically, the anti-angiogenic effect is suggested to be mediated through the EP3 receptor subtype.[1][3] Activation of this G-protein-coupled receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits key angiogenic processes like endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][3]
Q2: What is a recommended starting concentration range for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell type and assay. For HUVECs, a broad starting range from nanomolar (nM) to micromolar (µM) is recommended.[2] Published studies have shown that this compound can inhibit HUVEC proliferation with an IC50 of approximately 400 nM and migration with an IC50 of about 500 nM.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental conditions.[2]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound has limited stability and solubility in aqueous solutions.[2] It is typically supplied as a lyophilized powder. A stock solution should be prepared in a sterile organic solvent such as DMSO or ethanol.[2][5] To improve stability and solubility, this compound can be complexed with α-cyclodextrin.[1][2] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] Immediately before use, the stock solution should be further diluted to the final working concentration in sterile cell culture medium or phosphate-buffered saline (PBS).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed. | Inappropriate Concentration Range: The concentrations tested may be too low for your specific cell line or assay conditions. | Perform a broad dose-response experiment, ranging from low nM to high µM, to identify the effective concentration range.[2] |
| Low or Absent EP Receptor Expression: The endothelial cells being used may not express the necessary EP receptor subtypes (e.g., EP3) for the inhibitory effect. | Verify the expression of EP receptors in your cell line using methods like RT-PCR or Western blotting.[2] | |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Prepare fresh this compound stock solutions from a new vial. Ensure proper storage (-20°C) and avoid multiple freeze-thaw cycles.[4] | |
| High Cell Death / Cytotoxicity. | Concentration Too High: The concentrations of this compound or the solvent (e.g., DMSO) are toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the toxic threshold.[5] Lower the this compound concentration. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). |
| High Variability Between Replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells leads to variable results. | Ensure a homogenous single-cell suspension before plating. Use precise pipetting techniques. |
| Edge Effects in Plates: Wells on the edge of the plate are prone to evaporation, leading to altered concentrations. | Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or medium to maintain humidity. | |
| Unexpected Pro-Angiogenic Effect. | Different Signaling Pathway Activated: this compound's effects can be complex. In some contexts, it may activate pro-angiogenic pathways (e.g., via HIF-1α).[6][7] | This may be a genuine biological effect. The cellular context, including the specific EP receptors expressed and the presence of other growth factors, can influence the outcome. Consider exploring the specific signaling pathways active in your model system. |
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Angiogenesis Assays
| Assay Type | Cell Line | Key Parameters | Effective Concentration Range | Reference |
| Cell Proliferation | HUVECs | IC50: ~400 nM | 1 nM - 10 µM | [1][4] |
| Cell Migration | HUVECs | IC50: ~500 nM | 10 nM - 10 µM | [4] |
| Tube Formation | HUVECs | Inhibition observed | 1 µM - 5 µM | [1] |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: General workflow for in vitro angiogenesis inhibition assays.
Protocol 1: Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from Cattaneo et al., 2003.[1]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 2 x 10⁴ cells per well.[1]
-
Pre-treatment: Allow cells to adhere, then pre-treat with various concentrations of this compound for 30 minutes.[1]
-
Stimulation: Add an angiogenic stimulus, such as 20 ng/mL VEGF or bFGF, to the wells in the continued presence of this compound.[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in 5% CO₂.[1]
-
Thymidine Labeling: Add 1 µCi/well of [³H]-thymidine during the final 6 hours of incubation.[1]
-
Harvesting & Measurement: Harvest the cells and measure the radioactivity of the trichloroacetic acid (TCA)-insoluble fraction to determine the extent of DNA synthesis.[1]
Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber)
This protocol is adapted from Cattaneo et al., 2003.[1]
-
Chamber Preparation: Use a 48-well modified Boyden chamber. Coat 8 µm pore size polycarbonate filters with 10 µg/mL human fibronectin.[1]
-
Chemoattractant: Add medium containing an angiogenic stimulus (e.g., 50 ng/mL VEGF) to the lower chamber.[1]
-
Cell Preparation: Resuspend HUVECs in serum-free medium containing 0.1% BSA.
-
Treatment & Seeding: Add this compound at desired concentrations to the cell suspension. Add the cells to the upper chamber at a density of 5 x 10⁴ cells per well.[1]
-
Incubation: Incubate for 6 hours at 37°C.[1]
-
Analysis: Remove non-migrated cells from the upper surface of the filter. Stain the cells that have migrated to the lower surface and count them under a microscope.[1]
Protocol 3: Tube Formation Assay (on Matrigel)
This protocol is adapted from Cattaneo et al., 2003 and BenchChem.[1][5]
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a 24-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[1][5]
-
Cell Seeding: Seed HUVECs onto the Matrigel at a density of 5 x 10⁴ cells per well.[1][5]
-
Treatment: Add medium containing angiogenic stimuli (e.g., 10 ng/mL VEGF and 10 ng/mL bFGF) and the desired concentrations of this compound.[1]
-
Incubation: Incubate for 12-18 hours at 37°C in 5% CO₂.[1][5]
-
Visualization & Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the degree of tube formation by measuring parameters like total tube length or number of branch points using image analysis software.[1]
Signaling Pathway
Diagram: this compound's Anti-Angiogenic Signaling Pathway
Caption: this compound's inhibitory signaling pathway in endothelial cells.
References
- 1. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Alprostadil and Iloprost in Preclinical Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alprostadil and Iloprost (B1671730), two prostaglandin (B15479496) analogs used in the management of peripheral artery disease (PAD). The following sections detail their mechanisms of action, comparative efficacy in animal models based on available experimental data, and the methodologies employed in these preclinical studies.
Introduction and Mechanisms of Action
Peripheral artery disease is a chronic occlusive condition of the arteries that reduces blood flow to the limbs, leading to ischemia and, in severe cases, critical limb ischemia (CLI). Both this compound and Iloprost are vasodilators that play a crucial role in improving microcirculation.
This compound , a synthetic analog of prostaglandin E1 (PGE1), exerts its effects by binding to EP receptors on vascular smooth muscle cells.[1] This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels result in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][3]
Iloprost , a synthetic analog of prostacyclin (PGI2), functions similarly by binding to prostacyclin (IP) receptors.[4][5] This binding also stimulates adenylate cyclase, increases cAMP levels, and activates protein kinase A (PKA).[4] The subsequent phosphorylation cascade leads to vasodilation and potent inhibition of platelet aggregation.[4][5]
Signaling Pathways
The signaling cascades for both this compound and Iloprost converge on the production of cAMP, which mediates their primary therapeutic effects of vasodilation and anti-platelet activity.
Comparative Efficacy in a Rat Hindlimb Ischemia-Reperfusion Model
Direct comparative preclinical data for this compound and Iloprost in chronic PAD animal models is limited. However, studies in a rat model of hindlimb ischemia-reperfusion (I/R) provide valuable insights into their protective effects against ischemic injury.
Histopathological Outcomes
A study comparing the effects of this compound and Iloprost in a rat hindlimb I/R model demonstrated tissue-specific protective effects. This compound showed more prominent protection against renal I/R injury, while Iloprost was superior in protecting skeletal muscle tissue.
| Tissue | Parameter | Control (I/R only) | This compound | Iloprost | p-value (vs. Control) |
| Skeletal Muscle | Histological Damage Score | High | Moderately Reduced | Significantly Reduced | <0.05 |
| Apoptosis Score | High | Significantly Reduced | Significantly Reduced | <0.05 | |
| PMN Infiltration Score | High | No Significant Change | Significantly Reduced | <0.0001 | |
| Kidney | Medullary Congestion Score | High | Significantly Reduced | No Significant Change | <0.0001 |
| Cytoplasmic Swelling Score | High | Significantly Reduced | No Significant Change | 0.015 | |
| Tubular Dilatation Score | High | Significantly Reduced | Reduced | <0.01 | |
| Lung | Histopathological Damage Score | High | Significantly Reduced | Significantly Reduced | <0.05 |
Data synthesized from a study on ischemia-reperfusion injury in rat skeletal muscle.
Inflammatory and Oxidative Stress Markers
In the same rat I/R model, both drugs demonstrated anti-inflammatory and antioxidant properties.
| Marker | Control (I/R only) | This compound | Iloprost | p-value (vs. Control) |
| Serum TNF-α (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced | <0.05 |
| Serum IL-1β (pg/mL) | Elevated | Significantly Reduced | Significantly Reduced | <0.05 |
| Tissue MDA (nmol/g) | Elevated | Significantly Reduced | Significantly Reduced | <0.05 |
Data from a study on ischemia-reperfusion injury in rat skeletal muscle.
Effects on Angiogenesis
While direct comparative studies on angiogenesis are scarce, some evidence suggests a potential role for these agents in promoting new blood vessel formation. One study reported that this compound significantly increased the production of Vascular Endothelial Growth Factor (VEGF) in an ischemic earflap model in mice, leading to an increase in vessel bypasses.
Experimental Protocols
The data presented above is primarily derived from studies utilizing a rat model of hindlimb ischemia-reperfusion.
Hindlimb Ischemia-Reperfusion Model
-
Animal Model: Male Wistar albino or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, often with agents like isoflurane.
-
Ischemia Induction: A tourniquet is applied to the proximal hindlimb for a period of 3 hours to induce ischemia. In other models, the infrarenal aorta is clamped for 2 hours.
-
Reperfusion: The tourniquet or clamp is removed to allow for reperfusion, typically for a period of 3 hours.
-
Drug Administration: this compound (e.g., 0.05 µg/kg/min) or Iloprost (e.g., 0.5 ng/kg/min) is administered intravenously, often at the onset of the reperfusion period.
-
Outcome Measures:
-
Histopathology: Tissue samples from skeletal muscle, kidney, and lung are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of tissue damage, inflammation (polymorphonuclear leukocyte infiltration), and other morphological changes.
-
Immunohistochemistry: Apoptosis can be assessed using techniques like the TUNEL assay.
-
Biochemical Analysis: Blood and tissue samples are analyzed for inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits, and markers of oxidative stress (e.g., malondialdehyde - MDA) are measured using spectrophotometric methods.
-
References
- 1. The effects of iloprost and this compound on ischemia-reperfusion injury in preventing inflammation, tissue degeneration, and apoptosis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison Between this compound and Iloprost in Intravenous Treatment of Patients With Chronic Peripheral Arterial Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison Between this compound and Iloprost in Intravenous Treatment of Patients With Chronic Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and iloprost on renal, lung, and skeletal muscle injury following hindlimb ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maedica.ro [maedica.ro]
A Comparative Guide: Alprostadil vs. Phosphodiesterase Type 5 (PDE5) Inhibitors in Erectile Dysfunction Models
This guide provides a detailed comparison of two cornerstone treatments for erectile dysfunction (ED): Alprostadil (a prostaglandin (B15479496) E1 analog) and Phosphodiesterase Type 5 (PDE5) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering an objective look at their distinct mechanisms of action, supporting experimental data from animal models, and the methodologies used to obtain this data.
Introduction
Erectile dysfunction is a common condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological basis of an erection involves the relaxation of smooth muscle in the corpora cavernosa, allowing for increased blood flow. This process is primarily mediated by two key signaling pathways: the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
This compound , a synthetic version of prostaglandin E1 (PGE1), directly activates the cAMP pathway, inducing smooth muscle relaxation independent of sexual stimulation.[1][2][3] It is typically administered locally via intracavernosal injection, intraurethral suppository, or topical cream.[2][3][4]
Phosphodiesterase Type 5 (PDE5) inhibitors , such as sildenafil (B151), tadalafil, and vardenafil, are orally administered drugs that work by enhancing the effects of the nitric oxide (NO)-cGMP pathway.[5][6][7][8] This pathway is activated by sexual stimulation. PDE5 inhibitors prevent the breakdown of cGMP, thereby prolonging smooth muscle relaxation and erectile response.[5][7][8]
Mechanisms of Action: Two Distinct Signaling Pathways
The fundamental difference between this compound and PDE5 inhibitors lies in the signaling cascade they target to induce corporal smooth muscle relaxation.
This compound: The cAMP-Mediated Pathway
This compound acts as a direct agonist on prostaglandin E receptors (specifically EP2 and EP4) on the surface of smooth muscle cells within the corpora cavernosa.[1][9][10] This binding activates the Gs protein-coupled receptor, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the opening of potassium channels.[11][12] This cascade ultimately causes hyperpolarization and relaxation of the smooth muscle, leading to vasodilation, increased blood flow, and erection.[1][11] A key feature of this mechanism is that it does not require nitric oxide release or sexual stimulation to initiate an erection.[1]
PDE5 Inhibitors: The NO/cGMP-Mediated Pathway
The action of PDE5 inhibitors is dependent on sexual stimulation, which initiates the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[7][13][14] NO diffuses into the adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[13][14] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][7] cGMP acts as a second messenger, activating Protein Kinase G (PKG), which leads to the phosphorylation of proteins that reduce intracellular calcium levels, causing smooth muscle relaxation.[2]
The erectile response is terminated when cGMP is hydrolyzed back to inactive GMP by the enzyme phosphodiesterase type 5 (PDE5).[5][7] PDE5 inhibitors, such as sildenafil, work by binding to the catalytic site of PDE5, preventing the degradation of cGMP.[2][5] This leads to an accumulation of cGMP, amplifying and prolonging the NO-driven smooth muscle relaxation and consequent erection.[6][8]
References
- 1. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of topical and intraurethral this compound on erectile function: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of sildenafil on electrostimulation-induced erection in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro investigation of the effects of sildenafil on rat cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurology.com [jurology.com]
- 12. Combination therapy for erectile dysfunction involving a PDE5 inhibitor and this compound [ouci.dntb.gov.ua]
- 13. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Alprostadil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various Alprostadil formulations. Experimental data from preclinical and clinical studies are presented to offer valuable insights for research and development in therapeutic areas such as peripheral arterial disease, critical limb ischemia, and erectile dysfunction.
This compound, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation. Its therapeutic efficacy is significantly influenced by its formulation, which affects its stability, delivery to the target site, and pharmacokinetic profile. This guide delves into the in vivo efficacy of different formulations, including standard aqueous solutions, lipid-based carriers like liposomes and lipid microspheres, and topical applications.
Quantitative Efficacy Comparison
The following table summarizes quantitative data from various in vivo studies, offering a comparative overview of the efficacy of different this compound formulations across various indications.
| Formulation | Indication | Animal Model/ Study Population | Key Efficacy Endpoint | Result |
| Liposomal this compound (TLC C-53) | Myocardial Infarction | Canine Model | Infarct Size (% of risk area) | 33.5% ± 9.2% (vs. 58.4% ± 20.0% in control)[1] |
| Standard this compound (Free PGE1) | Myocardial Infarction | Canine Model | Infarct Size (% of risk area) | 37.2% ± 4.8% (vs. 58.4% ± 20.0% in control)[1] |
| Liposomal this compound (TLC C-53) | Myocardial Infarction | Canine Model | Neutrophil Infiltration (Myeloperoxidase assay) | Significantly inhibited compared to control[1] |
| Standard this compound (Intravenous) | Intermittent Claudication | Human (Meta-analysis) | Pain-Free Walking Distance Increase | +107% (vs. +24% in placebo) |
| Standard this compound (Intravenous) | Peripheral Arterial Disease (Stage IIB) | Human | Increase in Walking Perimeter | 250 meters ± 40 meters [2] |
| Topical this compound Cream | Erectile Dysfunction | Human (Meta-analysis) | Improvement in IIEF Score | 4.7 points higher than placebo |
| Intraurethral this compound | Erectile Dysfunction | Human (Meta-analysis) | Improvement in Erectile Dysfunction | Odds Ratio vs. Placebo: 0.08 |
Detailed Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate replication and further study design.
Canine Model of Myocardial Infarction: Liposomal vs. Standard this compound
This protocol is based on a study evaluating the cardioprotective effects of liposomal this compound compared to a standard formulation in a canine model of myocardial infarction.[1]
-
Animal Model: Open-chest canine model.
-
Ischemia Induction: The left anterior descending coronary artery (LAD) is occluded for 2 hours, followed by reperfusion.[1]
-
Drug Administration:
-
Liposomal this compound (TLC C-53): 0.5 µg/kg intravenous bolus administered at 10 and 100 minutes of LAD occlusion.[1]
-
Standard this compound (Free PGE1): 0.1 µg/kg/min infused intravenously starting 10 minutes after LAD occlusion until reperfusion.[1]
-
Control Groups: Placebo liposomes and a control group receiving no treatment.[1]
-
-
Efficacy Assessment:
Rat Model of Hindlimb Ischemia
This protocol outlines a common procedure for inducing hindlimb ischemia in rats to study the effects of therapeutic agents like this compound.
-
Animal Model: Male Wistar rats.
-
Anesthesia: Anesthesia is induced and maintained during the surgical procedure.
-
Ischemia Induction: A midline laparotomy is performed, and the infrarenal aorta is clamped for a specified period (e.g., 2 hours) to induce bilateral hindlimb ischemia, followed by a period of reperfusion (e.g., 2 hours).
-
Drug Administration: this compound or other formulations are typically administered intravenously via the tail vein at the onset of reperfusion.
-
Efficacy Assessment:
-
Tissue Damage: Histopathological examination of skeletal muscle, renal, and lung tissues to assess for signs of ischemia-reperfusion injury, such as congestion, inflammation, and necrosis.
-
Biochemical Markers: Measurement of markers of oxidative stress (e.g., malondialdehyde) and inflammation in tissue homogenates or blood samples.
-
Visualizing Mechanisms and Workflows
This compound Signaling Pathway in Vascular Smooth Muscle
This compound exerts its primary vasodilatory effect by activating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway in vascular smooth muscle cells.
Caption: this compound-induced vasodilation via the cAMP pathway.
Experimental Workflow for In Vivo Efficacy Comparison
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of different this compound formulations in an animal model of peripheral ischemia.
Caption: Workflow for comparing this compound formulations in vivo.
References
- 1. Reduction of canine infarct size by bolus intravenous administration of liposomal prostaglandin E1: comparison with control, placebo liposomes, and continuous intravenous infusion of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison Between this compound and Iloprost in Intravenous Treatment of Patients With Chronic Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
Alprostadil's Anti-Inflammatory Mechanism: A Comparative Guide for Rodent Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alprostadil's anti-inflammatory performance in rodent models, supported by experimental data and detailed protocols. This compound, a synthetic analog of prostaglandin (B15479496) E1, has demonstrated significant anti-inflammatory properties across various preclinical models.
This guide synthesizes findings from multiple studies to elucidate the underlying mechanisms of this compound's action and compares its efficacy with other compounds where data is available.
Comparative Performance of this compound and Alternatives
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound in comparison to control or other treatments in different rodent models.
Ischemia-Reperfusion (I/R) Injury Model in Rats
| Treatment Group | Dose | Key Inflammatory Markers | Oxidative Stress Markers | Histological/Apoptosis Score | Reference |
| This compound (AL) | 0.05 µg/kg/min | ↓ TNF-α, ↓ IL-1β (vs. Control) | ↓ Tissue MDA (vs. Control) | ↓ Histological Damage, ↓ Apoptosis (vs. Control) | [1][2][3] |
| Iloprost (B1671730) (IL) | 0.5 ng/kg/min | ↓ TNF-α, ↓ IL-1β (vs. Control) | ↓ Tissue MDA (vs. Control) | ↓ Histological Damage, ↓ Apoptosis (vs. Control) | [1][2][3] |
| Saline (Control) | - | Baseline | Baseline | Baseline | [1][2][3][4][5] |
No significant difference was observed between the this compound and Iloprost groups in attenuating skeletal muscle I/R injury.[1][2][3] However, in a separate study on renal and lung I/R injury, Iloprost showed significantly better renal protection, while this compound was more effective in protecting lung tissue.[4][5]
Acute Pancreatitis (AP) Model in Rats
| Treatment Group | Key Inflammatory Markers | Oxidative Stress Markers | Pancreatic Injury/Apoptosis | Reference |
| This compound | ↓ Serum IL-1β, IL-6, TNF-α (vs. AP group) | ↓ MDA, MPO; ↑ SOD (vs. AP group) | ↓ Pancreatic pathological score, ↓ Apoptosis (vs. AP group) | [6][7] |
| AG490 (JAK2 inhibitor) | ↓ Serum IL-1β, IL-6, TNF-α (vs. AP group) | ↓ MDA, MPO; ↑ SOD (vs. AP group) | ↓ Pancreatic pathological score, ↓ Apoptosis (vs. AP group) | [6] |
| This compound + AG490 | Strongest decrease in IL-1β, IL-6, TNF-α | Strongest effect on MDA, MPO, SOD | Strongest reduction in pancreatic injury and apoptosis | [6] |
| AP Group (Control) | Significantly higher than control | Significantly higher MDA, MPO; lower SOD | Significantly higher pathological score and apoptosis | [6] |
Acute Respiratory Distress Syndrome (ARDS) Model in Rats
| Treatment Group | Dose | Key Inflammatory Markers in Lung Tissue | Reference |
| This compound | 2.5, 5, and 10 µg/kg | ↓ TNF-α, ↓ IL-1β (dose-dependent) | [8] |
| Oleic Acid (OA) Model Group | - | ↑ TNF-α, ↑ IL-1β | [8] |
Signaling Pathways of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary mechanisms identified in rodent models include the inhibition of pro-inflammatory transcription factors and signaling cascades.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. "The effects of iloprost and this compound on ischemia-reperfusion injury" by ELİF GÜNEYSU, ATACAN EMRE KOÇMAN et al. [journals.tubitak.gov.tr]
- 3. The effects of iloprost and this compound on ischemia-reperfusion injury in preventing inflammation, tissue degeneration, and apoptosis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Comparison between iloprost and this compound for protection againstisch" by DENİZ ÇEVİRME, TAYLAN ADADEMİR et al. [journals.tubitak.gov.tr]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Protective Effect of this compound on Acute Pancreatitis in Rats via Inhibiting Janus Kinase 2 (JAK2)/STAT3 Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of this compound on Acute Pancreatitis in Rats via Inhibiting Janus Kinase 2 (JAK2)/STAT3 Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect and Mechanism of this compound in Acute Respiratory Distress Syndrome Induced by Oleic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Alprostadil and Sildenafil on Corpus Cavernosum Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Alprostadil and Sildenafil (B151), two key pharmacological agents used in the treatment of erectile dysfunction. The following sections detail their distinct mechanisms of action on the corpus cavernosum, present available quantitative data from in vitro studies, and outline the experimental protocols utilized in this research area.
Mechanism of Action: A Tale of Two Second Messengers
This compound, a synthetic form of prostaglandin (B15479496) E1 (PGE1), and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, both induce relaxation of the corpus cavernosum smooth muscle, leading to penile erection. However, they achieve this through distinct intracellular signaling pathways.
This compound directly stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] It binds to specific prostaglandin receptors on the surface of smooth muscle cells, which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that promote calcium sequestration and ultimately, smooth muscle relaxation.[1]
Sildenafil , conversely, primarily targets the cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1] Nitric oxide (NO) released from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells activates soluble guanylate cyclase in the smooth muscle cells, which then produces cGMP. Sildenafil, a potent and selective inhibitor of PDE5, prevents the degradation of cGMP.[1][2] The resulting accumulation of cGMP activates protein kinase G (PKG), which mediates smooth muscle relaxation.[1]
Interestingly, some studies suggest a "cross-talk" between the cGMP and cAMP signaling pathways.[1][3][4] It has been proposed that sildenafil may also lead to an increase in cAMP levels, potentially through the inhibition of other phosphodiesterase isoforms at higher concentrations, although the precise mechanism remains under investigation.[1][3] However, other in vitro studies on rabbit corpus cavernosum have shown that sildenafil specifically increases cGMP levels with no alteration in cAMP concentrations.[5]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on human and rabbit corpus cavernosum tissue. It is important to note that this data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Effect on Corpus Cavernosum Smooth Muscle Relaxation
| Parameter | This compound | Sildenafil | Reference(s) |
| Mechanism | Prostaglandin E1 Receptor Agonist | PDE5 Inhibitor | [1] |
| Maximal Relaxation (Emax) | Emax of 24.30 ± 2.39% (in one study) | 107 ± 5% | [6][7] |
| Potency (IC50/EC50) | Not explicitly found in direct comparison | Geometric mean IC50 of 3.5 nM for PDE5 inhibition | [2] |
Note: The Emax for this compound is from a study investigating its combination with Sildenafil and may not represent its maximal effect in isolation under all conditions.
Table 2: Effect on Intracellular Cyclic Nucleotide Levels
| Parameter | This compound | Sildenafil | Reference(s) |
| Primary Second Messenger | cAMP | cGMP | [1] |
| Effect on cGMP Levels | No direct effect | Significant increase (up to 28-fold with SNP stimulation in rabbit tissue) | [5][8] |
| Effect on cAMP Levels | Direct and significant increase | May increase cAMP in some tissues; other studies show no change in rabbit corpus cavernosum | [1][3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the in vitro study of this compound and Sildenafil on corpus cavernosum.
Corpus Cavernosum Tissue Preparation and Relaxation Studies
-
Tissue Source: Human corpus cavernosum tissue is often obtained from patients undergoing penile prosthesis implantation surgery, with informed consent.[2] Alternatively, animal models such as New Zealand White rabbits are used.[5][8]
-
Preparation: The corpus cavernosum is dissected free from the surrounding tunica albuginea and connective tissue. Strips of the corpus cavernosum (e.g., 3 x 3 x 8 mm) are then mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2 and 5% CO2).[7]
-
Contraction Induction: The tissue strips are pre-contracted with a contractile agent, typically phenylephrine (B352888) (an α1-adrenergic receptor agonist), to a submaximal level.[2][7]
-
Drug Administration: this compound or Sildenafil is then added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically using a force-displacement transducer connected to a data acquisition system. The relaxation is typically expressed as a percentage of the pre-contraction induced by phenylephrine.[7]
Measurement of Intracellular cAMP and cGMP Levels
-
Tissue Incubation: Isolated segments of corpus cavernosum are incubated with varying concentrations of this compound or Sildenafil for a specified period.[1][3] In some experiments, a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is added to prevent the degradation of cyclic nucleotides.
-
Tissue Lysis: Following incubation, the tissue is rapidly frozen (e.g., in liquid nitrogen) and then homogenized in a lysis buffer (e.g., trichloroacetic acid) to release intracellular components.[1]
-
Quantification: The levels of cAMP and cGMP in the tissue lysates are then quantified using commercially available and validated methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][3][5] The results are typically normalized to the protein content of the tissue sample.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and Sildenafil and a general experimental workflow for their in vitro comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of some prostaglandins modulators on rat corpus cavernosum in-vitro: Is relaxation negatively affected by COX-inhibitors?: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Comparative relaxing effects of sildenafil, vardenafil, and tadalafil in human corpus cavernosum: contribution of endogenous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Alprostadil Shows Promise in Preclinical Models of Coronary Slow Flow Phenomenon
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data highlight the potential of Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), in mitigating the effects of Coronary Slow Flow Phenomenon (CSFP). Experimental studies in animal models demonstrate this compound's efficacy in improving coronary microcirculation, reducing myocardial injury, and preserving cardiac function, positioning it as a strong candidate for further investigation in the treatment of this challenging condition.
The Coronary Slow Flow Phenomenon is characterized by delayed opacification of the distal coronary vasculature in the absence of obstructive epicardial coronary artery disease. It is increasingly recognized as a cause of angina and adverse cardiovascular events. The underlying pathophysiology is thought to involve coronary microvascular dysfunction. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives in relevant preclinical models, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in a Porcine Model
In a key study utilizing a porcine model of coronary microcirculation dysfunction following ST-segment elevation myocardial infarction (STEMI), this compound was compared with nicorandil (B1678753), a potassium channel opener with vasodilatory properties, and a saline control. The results demonstrated a significant improvement in coronary microvascular function in the this compound-treated group.
Table 1: Comparison of this compound and Nicorandil in a Porcine Model of Coronary Microcirculation Dysfunction
| Parameter | Saline Group | This compound Group (10 µg) | Nicorandil Group (2 mg) |
| Index of Microcirculatory Resistance (IMR) | |||
| - 10 min post-injection | No significant change | Marked decrease (P<0.05) | Marked decrease (P<0.05) |
| - 7 days post-injection | Baseline | Substantially lower than saline (P<0.05) | Substantially lower than saline (P<0.05) |
| Ejection Fraction (%) at 7 days | Baseline | Considerably higher than saline (P<0.05) | Considerably higher than saline (P<0.05) |
| Infarct Area at 7 days | Baseline | Significantly smaller than saline | Significantly smaller than saline |
Data sourced from a study on a pig model of coronary microcirculation dysfunction following STEMI.[1]
The study found no significant differences between the this compound and nicorandil groups in the assessed indexes, suggesting this compound is as effective as nicorandil in this model.[1]
Cardioprotective Effects in a Rat Model
Further evidence of this compound's efficacy comes from a study on a rat model of coronary microembolization (CME), a condition that mimics aspects of CSFP. This study revealed that this compound injection significantly attenuated myocardial injury and improved cardiac function.
Table 2: Effects of this compound on Cardiac Function in a Rat Model of Coronary Microembolization
| Parameter | CME Group | This compound Group (2 µg/kg) | This compound Group (4 µg/kg) |
| LVEF (%) | Decreased | Significantly increased vs. CME | Significantly increased vs. CME |
| FS (%) | Decreased | Significantly increased vs. CME | Significantly increased vs. CME |
| CO (mL/min) | Decreased | Significantly increased vs. CME | Significantly increased vs. CME |
| HR (beats/min) | Decreased | Significantly increased vs. CME | Significantly increased vs. CME |
| Serum cTnI | Markedly elevated | Significantly decreased vs. CME | Significantly decreased vs. CME |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; CO: Cardiac Output; HR: Heart Rate; cTnI: cardiac Troponin I. Data from a study on a rat model of CME.[2][3]
Mechanism of Action: A Look at the Signaling Pathway
This compound, as a prostaglandin E1 analog, exerts its vasodilatory effects through a well-defined signaling cascade. It binds to specific prostaglandin E receptors (EP2, EP4) on vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6][7] The elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately results in the relaxation of smooth muscle and vasodilation.[4][5][6][7]
Experimental Protocols
Porcine Model of Coronary Microcirculation Dysfunction
A porcine model of coronary microcirculation dysfunction was established in miniature pigs by inducing ST-segment elevation myocardial infarction. Following the induction of CMD, the animals were randomized to receive an intracoronary injection of either this compound (10 µg), nicorandil (2 mg), or normal saline (5 ml). This was followed by a daily intravenous drip of the respective treatments for six days. The primary endpoints measured were the Index of Microcirculatory Resistance (IMR), cardiac function via ultrasound, and infarct area.[1]
Rat Model of Coronary Microembolization
In the rat model, coronary microembolization (CME) was induced by injecting polyethylene (B3416737) microspheres into the left ventricle. Following the induction of CME, rats were treated with this compound via tail vein injection. The study evaluated cardiac function, histological changes in the myocardium, and serum levels of cardiac troponin I (cTnI) 12 hours after the procedure.[3]
Comparison with Other Treatments
While direct head-to-head preclinical comparisons are limited, other agents have been investigated for CSFP. Calcium channel blockers like nicardipine (B1678738) have shown to increase coronary blood flow in animal models of myocardial ischemia.[1][4][5][8] Beta-blockers such as nebivolol have also demonstrated protective effects in experimental models of ischemia and reperfusion injury.[9] However, this compound's multi-faceted mechanism, which includes potent vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects, may offer a broader therapeutic window for the complex pathophysiology of CSFP.
Conclusion
The available preclinical evidence strongly supports the efficacy of this compound in improving coronary microvascular function and protecting the myocardium in models relevant to the Coronary Slow Flow Phenomenon. Its performance is comparable to other vasodilators like nicorandil in a large animal model. The well-characterized signaling pathway of this compound provides a solid mechanistic basis for its observed effects. These findings underscore the need for further clinical trials to validate this compound as a targeted therapy for patients with CSFP.
References
- 1. Effects of nicardipine on coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. [Effects of nicardipine on regional coronary deficit and the ST segment of the healthy and ischemic myocardium in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Intracavernosal versus Intraurethral Alprostadil for Erectile Dysfunction
A Comparative Guide for Researchers and Drug Development Professionals
Alprostadil, a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator used in the treatment of erectile dysfunction (ED). Its efficacy is rooted in its ability to relax the smooth muscle of the corpus cavernosum, leading to increased blood flow and erection. In preclinical research, two primary local delivery methods are investigated: direct intracavernosal (IC) injection and less invasive intraurethral (IU) administration. This guide provides a comparative overview of these two delivery routes in preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to aid researchers in study design and interpretation.
Data Presentation: A Comparative Analysis
While direct head-to-head preclinical studies comparing intracavernosal and intraurethral this compound are limited, a comparative analysis can be constructed from separate preclinical investigations. The following tables summarize the available quantitative data on the efficacy, and pharmacokinetic profiles of both delivery routes.
Table 1: Efficacy of Intracavernosal vs. Intraurethral this compound in Preclinical Models
| Parameter | Intracavernosal this compound | Intraurethral this compound | Animal Model(s) |
| Erectile Response | Penile elongation and tumescence observed.[1] | Elicits dose-dependent increases in intracavernosal pressure (data for other vasoactive agents). | Cynomolgus Monkey, Cat |
| Intracavernosal Pressure (ICP) | Dose-dependent increase in ICP (ΔICP) from 18 to 44 mmHg. | Data not available for this compound; other agents show dose-dependent increases. | Rabbit, Cat |
| Effective Dose Range | 0.2-1.6 µg/kg (Rabbit); 1.25-5 µg (Cynomolgus Monkey).[1] | Higher doses are generally required compared to intracavernosal administration. | Not specified |
| Duration of Action | Tumescence duration of 3.1 to 13.3 minutes. | Not well-characterized in preclinical models. | Rabbit |
Table 2: Pharmacokinetic Profile of Intracavernosal vs. Intraurethral this compound in Preclinical Models
| Parameter | Intracavernosal this compound | Intraurethral this compound | Animal Model(s) |
| Systemic Absorption | Limited systemic exposure.[2] | Expected to have some systemic absorption, but likely less than intracavernosal. | Rat |
| Metabolism | Rapidly metabolized locally and in the lungs upon entering systemic circulation.[3] | Metabolized locally and upon systemic absorption. | General, Rat[2] |
| Half-life | Very short systemic half-life. | Short systemic half-life. | General |
Experimental Protocols: Methodologies for Preclinical Evaluation
The evaluation of this compound's efficacy in preclinical models of erectile dysfunction primarily relies on the measurement of intracavernosal pressure (ICP) as a surrogate for erectile function.
Intracavernosal Pressure (ICP) Measurement in Rats
This protocol is a standard method for quantifying erectile response to pharmacological agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pressure transducer and data acquisition system
-
23-gauge needle connected to a pressure transducer via PE-50 tubing filled with heparinized saline
-
Bipolar platinum hook electrode for cavernous nerve stimulation (optional, for neurogenic ED models)
-
Surgical instruments
Procedure:
-
Anesthesia and Surgical Preparation: The rat is anesthetized, and a midline abdominal incision is made to expose the penis and crus. The ischiocavernosus muscle is retracted to expose the corpus cavernosum.
-
Cannulation: A 23-gauge needle is inserted into the crus of the corpus cavernosum and connected to a pressure transducer to record ICP.
-
Drug Administration:
-
Intracavernosal: A separate needle is used to inject this compound directly into the contralateral crus.
-
Intraurethral: A fine catheter is inserted into the urethral meatus for the administration of this compound.
-
-
Data Recording: Basal ICP is recorded, followed by ICP measurement after drug administration. The peak ICP and the duration of the response are the primary endpoints.
-
Nerve Stimulation (Optional): In models of neurogenic ED, the cavernous nerve can be isolated and stimulated electrically to induce an erection, and the effect of the drug on this response is measured.
Mandatory Visualization: Pathways and Workflows
To better understand the mechanisms and experimental processes involved, the following diagrams have been generated.
Caption: this compound signaling pathway in cavernosal smooth muscle.
Caption: Experimental workflow for comparing delivery routes.
Discussion and Future Directions
The available preclinical data strongly supports the efficacy of intracavernosal this compound in inducing erectile responses in various animal models. This route ensures direct delivery to the target tissue, resulting in a rapid and robust effect at low doses.
In contrast, preclinical data for intraurethral this compound is sparse. While clinical data in humans shows efficacy, the trans-urethral absorption barrier necessitates significantly higher doses compared to the intracavernosal route. Preclinical studies with other vasoactive agents, such as nitric oxide donors, have demonstrated the feasibility of inducing erections via intraurethral administration in animal models like the cat. This suggests that with appropriate formulation and dosage, intraurethral this compound would also be effective in preclinical models.
Future preclinical research should focus on direct, head-to-head comparisons of intracavernosal and intraurethral this compound in the same animal model. Such studies would provide invaluable data on relative efficacy, dose-response relationships, and pharmacokinetic profiles, which are crucial for the development of novel, less invasive therapies for erectile dysfunction. Furthermore, the development of advanced formulations to enhance urethral absorption could significantly improve the therapeutic potential of intraurethral this compound.
References
Alprostadil vs. Trimix: A Comparative Analysis of Efficacy and Side Effects in Research Models
For Researchers, Scientists, and Drug Development Professionals
Intracavernosal injection (ICI) therapy remains a critical second-line treatment for erectile dysfunction (ED), particularly in patient populations unresponsive to oral phosphodiesterase type 5 (PDE5) inhibitors. Among the injectable agents, Alprostadil, a prostaglandin (B15479496) E1 (PGE1) analog, stands as the sole FDA-approved monotherapy for this indication.[1] In clinical and research settings, it is often compared to Trimix, a compounded formulation of three vasoactive agents: papaverine (B1678415), phentolamine (B1677648), and this compound.[2][3][4] This guide provides an objective comparison of their efficacy and side effect profiles, supported by experimental data and methodologies relevant to preclinical and clinical research.
Mechanism of Action: A Tale of Two Pathways
This compound and Trimix induce penile erection by promoting smooth muscle relaxation and vasodilation within the corpus cavernosum, but they achieve this through distinct and, in the case of Trimix, synergistic pharmacological pathways.
This compound: As a synthetic analog of PGE1, this compound binds to specific G-protein coupled receptors on the surface of smooth muscle cells.[5][6][7] This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that sequester intracellular calcium and reduce calcium influx. This reduction in free cytosolic calcium causes the relaxation of the trabecular smooth muscle and vasodilation of the cavernosal arteries, facilitating blood inflow and erection.[2]
Trimix: This combination therapy leverages the synergistic effects of its three components to produce a more potent erectile response.[2][8]
-
This compound: Functions via the cAMP pathway as described above.[2]
-
Papaverine: A non-specific phosphodiesterase (PDE) inhibitor, papaverine prevents the breakdown of both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), amplifying the smooth muscle relaxation signals.[2][8]
-
Phentolamine: An alpha-adrenergic antagonist, phentolamine blocks the vasoconstrictive effects of norepinephrine (B1679862) on the penile vasculature, promoting vasodilation.[2][8]
The multi-targeted approach of Trimix often results in a more robust and sustained erection compared to this compound monotherapy.[2]
Efficacy Comparison
Trimix is generally considered more potent and reliable than this compound monotherapy.[1] The synergistic action of its components often allows for a lower required dose of this compound, which can be advantageous.[1] Success rates for Trimix are frequently cited as being higher than those for this compound.[9][10]
| Parameter | This compound Monotherapy | Trimix Combination Therapy | Citations |
| Success Rate | ~70-80% | ~80-90% (some sources >90%) | [9][10][11] |
| Onset of Action | 5-20 minutes | 5-15 minutes | [4][5][7][9] |
| Duration | ~1 hour | 1-2 hours | [4][7] |
Side Effect Profile
The primary trade-off for the increased efficacy of Trimix is a potentially higher risk of certain serious side effects, though it demonstrates a significant advantage regarding injection-site pain.
| Side Effect | This compound Monotherapy | Trimix Combination Therapy | Citations |
| Penile Pain | Common (20-40%) | Less Common / Rare | [1][11][12][13] |
| Priapism | Occurs (~4%) | Higher Risk (0.5-5%) | [2][11][13] |
| Penile Fibrosis | Occurs (~8%) | Higher Risk | [2][11] |
| Bruising/Hematoma | Possible | Possible | [1][10] |
Note: The reduced pain in Trimix is attributed to the significantly lower dose of this compound required to achieve an equivalent erectile response.[1][13]
Experimental Protocols
In preclinical research, the efficacy of erectogenic agents is commonly evaluated in animal models, such as rats or rabbits, by measuring the intracavernosal pressure (ICP) following direct injection.
Typical Protocol: Measurement of Intracavernosal Pressure (ICP) in a Rat Model
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized (e.g., with intraperitoneal ketamine/xylazine).
-
The carotid artery is cannulated to monitor mean arterial pressure (MAP).
-
The penis is exposed, and the crus of the corpus cavernosum is cannulated with a 23-gauge needle connected to a pressure transducer for ICP measurement.
-
-
Drug Administration:
-
A separate 30-gauge needle is inserted into the corpus cavernosum for the administration of the test agents.
-
A single intracavernosal injection of either the vehicle (saline), this compound (e.g., 1-4 µg), or a Trimix formulation is administered.[2]
-
-
Data Acquisition:
-
ICP and MAP are continuously recorded for a predefined period (e.g., 30-60 minutes) post-injection.[2]
-
-
Data Analysis:
Conclusion for the Researcher
The choice between this compound and Trimix in a research setting is dictated by the experimental goals. Trimix offers higher potency, which may be advantageous for reliably inducing rigid and sustained erections in animal models.[2] However, this increased efficacy is associated with a greater risk of priapism and penile fibrosis, factors that must be considered in the study design and animal welfare protocols.[2]
This compound, while less potent, has a more established safety profile as an FDA-approved agent and may be preferable for studies where minimizing confounding side effects like severe pain is a priority.[2] For drug development professionals, the synergistic interaction of the components in Trimix provides a compelling rationale for exploring novel combination therapies for erectile dysfunction.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What You Need To Know About Trimix Injections [mediverarx.com]
- 4. What Are Trimix Injections? | Erectile Dysfunction | Olympia Pharmacy [olympiapharmacy.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What Is Tri-mix & How Does it Work? | Empower Pharmacy [empowerpharmacy.com]
- 9. bostonmedicalgroup.com [bostonmedicalgroup.com]
- 10. naacos.com [naacos.com]
- 11. Intracavernous this compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newyorkurologyspecialists.com [newyorkurologyspecialists.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Alprostadil: A Guide for Laboratory Professionals
The proper disposal of Alprostadil is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a prostaglandin (B15479496) E1 analog, requires careful handling and disposal due to its pharmacological activity and potential hazards. This guide provides detailed procedures for the safe management and disposal of this compound waste in a research environment.
Hazard Assessment and Safety Precautions
This compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, all materials contaminated with this compound, including unused compounds, solutions, and contaminated lab supplies, must be treated as hazardous waste.[2]
Personal Protective Equipment (PPE): When handling this compound powder or solutions, it is essential to wear appropriate PPE to avoid exposure.[1][3] This includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
**Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation:
-
Isolate all waste streams contaminated with this compound.[2] This includes:
2. Waste Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container with a screw cap.[2] Do not fill the container beyond 90% capacity to allow for expansion.[2]
-
Solid Waste: Place all contaminated solid materials into a designated, clearly labeled, and securely sealed hazardous waste bag or container.[2]
-
Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.[2]
-
Empty Containers: Triple-rinse original this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] The thoroughly rinsed container can then be disposed of as non-hazardous waste.[2]
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.[2]
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2] The container should be kept in secondary containment to capture any potential leaks.[2]
4. Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash. [5] this compound should not enter sanitary sewers, storm sewers, or landfills.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous material disposal company.[2][5][6]
-
The recommended method for final disposal is incineration in a facility equipped with an afterburner and scrubber.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the affected area.[7]
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the source of the spill if it is safe to do so.[3][7]
-
For liquid spills, use an absorbent material to collect the spill.[3][7]
-
For solid spills, carefully use tools to place the material into a suitable waste disposal container.[4] Avoid creating dust.[5]
-
Thoroughly clean the spill area.[7]
-
Place all cleanup materials into a sealed, appropriately labeled container for disposal as hazardous waste.[3][7]
Quantitative Toxicity Data
While specific disposal-related quantitative data is limited, the following toxicity data for Prostaglandin E1 (this compound) and its deuterated analog (managed with the same precautions) provides context for its hazard profile.[2]
| Metric | Value | Species | Source |
| Acute Toxicity (Oral) | LD50: 186 mg/kg | Mouse | [2] |
| Acute Toxicity (Oral) | LD50: 228 mg/kg | Rat | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. This compound 745 65-3 msds | PDF [slideshare.net]
- 5. pccarx.com [pccarx.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. scribd.com [scribd.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Alprostadil
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Alprostadil in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize exposure risk. Adherence to these procedural guidelines is essential.
This compound, a potent prostaglandin (B15479496) E1 analogue, requires meticulous handling due to its pharmacological activity and potential for occupational exposure.[1][2] Even in small quantities, it can have significant physiological effects.[2] This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safety of all personnel.
Recommended Personal Protective Equipment (PPE)
The primary routes of occupational exposure to this compound are inhalation, ingestion, and skin absorption.[2] Therefore, a comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses or goggles if eye contact is possible.[3] Chemical splash goggles that provide a complete seal around the eyes are recommended.[2] |
| Hand Protection | Impervious Gloves | Wear impervious gloves if skin contact is possible.[3] Nitrile gloves are a suitable option. Double gloving is recommended for enhanced protection.[2][4] The outer pair should be changed immediately upon contamination. |
| Body Protection | Lab Coat/Protective Clothing | Wear a dedicated lab coat or other protective clothing.[3][5] For operations with a higher risk of exposure, disposable coveralls made from materials like microporous film are recommended.[2] |
| Respiratory Protection | Appropriate Respirator | If the applicable Occupational Exposure Limit (OEL) is exceeded, or if the process generates dust, mist, or fumes, wear an appropriate respirator.[3][5] Options range from disposable respirators (e.g., N95) for low-risk activities to Powered Air-Purifying Respirators (PAPRs) for high-risk operations.[2] |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram illustrates the key phases of handling this compound, from preparation to disposal.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended emergency procedures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open.[3][6] Seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[1][6] Seek medical attention if irritation or other symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting.[6] Wash out the mouth with water.[3] Seek immediate medical attention.[3][6] |
| Inhalation | Remove the individual to fresh air and keep them at rest.[3] Seek immediate medical attention.[3] |
Disposal Plan
All waste contaminated with this compound, including unused product, solutions, and disposable PPE, must be treated as hazardous waste.[5][7]
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][7]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[7]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[7]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".[7]
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area.[7]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][7] Empty original containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pccarx.com [pccarx.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
